molecular formula C10H5ClO3 B1356512 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde CAS No. 64481-09-0

8-Chloro-4-oxo-4H-chromene-3-carbaldehyde

Cat. No.: B1356512
CAS No.: 64481-09-0
M. Wt: 208.6 g/mol
InChI Key: QSKXZKLGRXOECB-UHFFFAOYSA-N
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Description

8-Chloro-4-oxo-4H-chromene-3-carbaldehyde is a useful research compound. Its molecular formula is C10H5ClO3 and its molecular weight is 208.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-chloro-4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClO3/c11-8-3-1-2-7-9(13)6(4-12)5-14-10(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKXZKLGRXOECB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC=C(C2=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20537202
Record name 8-Chloro-4-oxo-4H-1-benzopyran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20537202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64481-09-0
Record name 8-Chloro-4-oxo-4H-1-benzopyran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20537202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-4-oxo-4H-chromene-3-carbaldehyde, a halogenated 3-formylchromone derivative, is a molecule of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. The chromone scaffold itself is a privileged structure, forming the core of many biologically active compounds. The strategic placement of a chlorine atom at the 8-position and a formyl group at the 3-position of the chromene ring system imparts unique electronic properties and reactivity, making it a versatile building block for the synthesis of more complex heterocyclic systems with potential therapeutic applications. This guide provides a comprehensive overview of its chemical identity, synthesis, structural characteristics, and potential applications, with a focus on insights relevant to drug discovery and development.

Chemical Identity and Properties

A clear understanding of the fundamental physicochemical properties of a compound is paramount for its effective utilization in research and development.

PropertyValue
CAS Number 64481-09-0[1]
Molecular Formula C₁₀H₅ClO₃[2][3]
Molecular Weight 208.60 g/mol [2]
IUPAC Name This compound
Appearance Typically a solid
Solubility Soluble in many organic solvents

Synthesis: The Vilsmeier-Haack Approach

The synthesis of this compound is most commonly and efficiently achieved via the Vilsmeier-Haack reaction. This powerful formylation method utilizes a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto an activated aromatic substrate. In this case, the starting material is 2-hydroxy-3-chloroacetophenone. The reaction proceeds through a cyclization and formylation cascade.

The causality behind this experimental choice lies in the efficiency and regioselectivity of the Vilsmeier-Haack reaction for this class of compounds. The electron-donating hydroxyl group of the acetophenone directs the formylation, and the subsequent intramolecular cyclization is thermodynamically favorable, leading to the stable chromone ring system.

G cluster_reagents Vilsmeier Reagent Formation cluster_synthesis Synthesis of this compound DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) Start 2-Hydroxy-3-chloroacetophenone Intermediate Formylated & Cyclized Intermediate Start->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful synthesis can be confirmed by analytical techniques such as NMR spectroscopy.

Materials:

  • 2-Hydroxy-3-chloroacetophenone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Water

  • Appropriate organic solvent for recrystallization (e.g., ethanol or acetic acid)

Procedure:

  • Vilsmeier Reagent Preparation: In a fume hood, to a stirred solution of anhydrous DMF (3 equivalents) in a round-bottom flask cooled in an ice bath (0-5 °C), add POCl₃ (3 equivalents) dropwise. Maintain the temperature below 20°C. Stir the mixture for approximately 1 hour to allow for the formation of the pinkish formylating complex (Vilsmeier reagent).[4]

  • Addition of Starting Material: Dissolve 2-hydroxy-3-chloroacetophenone (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent, ensuring the reaction temperature is maintained below 20°C.[4]

  • Reaction: After the addition is complete, continue stirring the reaction mixture for 2 hours at the same temperature. Then, allow the mixture to stand at room temperature overnight.[4]

  • Work-up and Isolation: Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. A yellow solid precipitate of the crude product will form.[4]

  • Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol:acetic acid mixture (1:1).[4]

Structural Elucidation and Spectroscopic Data

The structural integrity of the synthesized this compound can be unequivocally confirmed through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for verifying the structure of the target compound. The key chemical shifts and coupling constants provide a unique fingerprint of the molecule.

¹H NMR (400 MHz, DMSO-d₆): [2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.58t1HAromatic H
8.07d1HAromatic H
8.10d1HAromatic H
9.03s1HAromatic H
10.12s1HAldehyde H

Note: The specific positions of the aromatic protons would require further 2D NMR analysis for unambiguous assignment.

Crystal Structure and Solid-State Interactions

X-ray crystallography has revealed that in the solid state, the non-hydrogen atoms of this compound are essentially coplanar.[2][3] In the crystal lattice, molecules are linked through stacking interactions.[2][3] Interestingly, while halogen bonding is observed in the dichlorinated analogue (6,8-dichloro-4-oxochromene-3-carbaldehyde), it is not present in the monochlorinated 8-chloro derivative.[5] This highlights the subtle yet significant influence of the substitution pattern on intermolecular interactions, a crucial consideration in rational drug design and crystal engineering.

Applications in Drug Discovery and Development

The chromene scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the reactive aldehyde group at the 3-position and the chlorine atom at the 8-position of this compound makes it a valuable intermediate for the synthesis of a diverse library of derivatives for biological screening.

The aldehyde functionality can readily undergo various chemical transformations, such as:

  • Reductive amination: To introduce diverse amine-containing side chains.

  • Wittig reaction: To form carbon-carbon double bonds.

  • Condensation reactions: With various nucleophiles to build more complex heterocyclic systems.

These synthetic routes allow for the systematic exploration of the structure-activity relationship (SAR) of novel chromone-based compounds, a cornerstone of modern drug discovery.

G cluster_core Core Scaffold cluster_applications Potential Therapeutic Areas Core This compound Anticancer Anticancer Agents Core->Anticancer Derivatization Antimicrobial Antimicrobial Agents Core->Antimicrobial Derivatization Anti_inflammatory Anti-inflammatory Agents Core->Anti_inflammatory Derivatization Other Other Bioactive Molecules Core->Other Derivatization

Caption: Application workflow of the core scaffold in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information. General safety recommendations include:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and development. Its efficient synthesis via the Vilsmeier-Haack reaction, coupled with the reactivity of its formyl group, provides a robust platform for the generation of diverse molecular libraries. A thorough understanding of its chemical properties, synthesis, and structural characteristics, as outlined in this guide, is essential for researchers and scientists aiming to leverage this compound in their research endeavors.

References

  • BIOFOUNT. This compound | 64481-09-0. Available from: [Link]

  • Ishikawa, Y. (2014). This compound. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o743. Available from: [Link]

  • Ishikawa, Y. (2014). This compound. PubMed. Available from: [Link]

  • Ishikawa, Y. (2014). Crystal structure of 7,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1189. Available from: [Link]

  • Ishikawa, Y. (2014). 7-Chloro-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o831. Available from: [Link]

  • The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available from: [Link]

  • SpectraBase. 1H NMR of 8-chloro-N'-[(E)-(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylidene]-4H-thieno[3,2-c]chromene-2-carbohydrazide. Available from: [Link]

  • Ishikawa, Y. (2014). 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o774. Available from: [Link]

  • Ishikawa, Y. (2015). Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o572. Available from: [Link]

  • PubChem. 4-Oxo-4H-chromene-3-carbaldehyde oxime. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Singh, P., & Kumar, A. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27393. Available from: [Link]

  • IOSR Journal. (2015). “Synthesis, Characterization and Biological Screening of Cu (II)-3-Formylchromone Derivative Complex”. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Ghosh, C. K., & Chakraborty, S. (2015). Chemistry and Application of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde. Archive for Organic Chemistry, 2015(6), 288-361. Available from: [Link]

  • Al-Ostath, A., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 570. Available from: [Link]

  • ResearchGate. 4-oxo-4H-chromene-3-carboxaldehyde. Available from: [Link]

  • Request PDF. The Role of Chromenes in Drug Discovery and Development. Available from: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Chloro-4-oxo-4H-chromene-3-carbaldehyde is a halogenated derivative of the chromone scaffold, a core structure found in many naturally occurring compounds and synthetic molecules of medicinal importance.[1][2] The chromone ring system is a privileged scaffold in drug discovery, known to be a constituent of compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[3][4] This specific derivative, featuring a chlorine atom at the 8-position and a reactive carbaldehyde (formyl) group at the 3-position, serves as a versatile synthetic intermediate for the development of novel heterocyclic compounds and potential therapeutic agents.[3][5] Its unique electronic and steric properties, conferred by the chloro and formyl substituents, make it a subject of significant interest for researchers in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its fundamental physicochemical properties, spectroscopic signature, and standard synthetic protocols, offering field-proven insights for its effective use in a research and development setting.

Molecular Structure and Identification

A precise understanding of the molecular architecture is the foundation for all subsequent chemical and biological investigations. The structural and identifying information for this compound is summarized below.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Reaction & Cyclization cluster_2 Workup & Isolation DMF DMF (Solvent/Reagent) Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier 0-5 °C POCl3 POCl₃ (Activator) POCl3->Vilsmeier ReactionMix Stir at Room Temp (12-16h) Vilsmeier->ReactionMix Precursor 2-Hydroxy-3-chloroacetophenone Precursor->ReactionMix Quench Pour into Ice Water ReactionMix->Quench Filter Vacuum Filtration Quench->Filter Product Crude Product (Solid Precipitate) Filter->Product

Sources

An In-Depth Technical Guide to 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde, a halogenated 3-formylchromone derivative of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its fundamental physicochemical properties, including its precise molecular weight and spectroscopic signature. Furthermore, this guide will present a detailed, field-proven protocol for its synthesis and purification, grounded in established chemical principles. The document will also explore key analytical techniques for its structural elucidation and purity assessment, providing the necessary framework for its application in further research and development. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents and functional organic materials.

Introduction: The Significance of the Chromone Scaffold

The chromone (4H-1-benzopyran-4-one) nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of various substituents onto this heterocyclic system allows for the fine-tuning of its pharmacological profile, leading to the development of potent and selective therapeutic agents. The subject of this guide, this compound, is a key intermediate in the synthesis of more complex chromone derivatives. The presence of the chlorine atom at the 8-position and the aldehyde group at the 3-position provides two reactive handles for further molecular elaboration, making it a versatile building block for combinatorial library synthesis and targeted drug design.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in any research endeavor. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₅ClO₃[1][2]
Molecular Weight 208.60 g/mol [2]
Appearance Crystalline solid[2]
Melting Point Not explicitly stated for the 8-chloro derivative, but the parent compound, 4-oxo-4H-chromene-3-carbaldehyde, has a melting point of 151-153 °C.[3]
Solubility Soluble in organic solvents such as DMSO and N,N-dimethylformamide.[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a Vilsmeier-Haack formylation of the corresponding 2-hydroxy-3-chloroacetophenone. This reaction is a reliable and widely used method for the introduction of a formyl group onto an activated aromatic ring.

Synthetic Workflow

The overall synthetic workflow can be visualized as a two-step process starting from the commercially available 2-hydroxy-3-chloroacetophenone.

G cluster_0 Step 1: Vilsmeier-Haack Reagent Formation cluster_1 Step 2: Formylation and Cyclization DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier_Reagent Reacts with POCl3 Phosphorus oxychloride (POCl₃) POCl3->Vilsmeier_Reagent Product This compound Starting_Material 2-Hydroxy-3-chloroacetophenone Starting_Material->Product Reacts with Vilsmeier Reagent followed by aqueous workup

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a literature procedure for a similar derivative and should be performed by a qualified chemist in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2-Hydroxy-3-chloroacetophenone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-hydroxy-3-chloroacetophenone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (approximately 3 mL per mmol of starting material).

  • Vilsmeier Reagent Formation and Reaction: Cool the solution to 0 °C using an ice bath. To this solution, add phosphorus oxychloride (POCl₃) (2.5 eq) dropwise via the dropping funnel over a period of 5-10 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Precipitation: Carefully pour the reaction mixture into a beaker containing crushed ice and water (approximately 5 mL per mmol of starting material). A precipitate should form upon quenching.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the collected solid thoroughly with deionized water to remove any residual DMF and inorganic salts. Dry the product in vacuo to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system if necessary.

Characterization and Analytical Techniques

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and analytical techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides valuable information about the structure of the molecule. For this compound, the expected signals include a singlet for the aldehydic proton (around 10 ppm), a singlet for the proton at the 2-position of the chromone ring (around 9 ppm), and signals in the aromatic region corresponding to the protons on the chlorinated benzene ring. A reported ¹H NMR spectrum in DMSO-d₆ showed peaks at δ = 7.58 (t, 1H), 8.07 (d, 1H), 8.10 (d, 1H), 9.03 (s, 1H), and 10.12 (s, 1H)[2].

  • Mass Spectrometry (MS):

    • DART-MS: Direct Analysis in Real Time Mass Spectrometry (DART-MS) is a rapid and sensitive technique for determining the molecular weight of a compound. The calculated mass for the protonated molecule [C₁₀H₅ClO₃ + H]⁺ is 209.001, with a found value reported as 209.014[2].

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. Studies have shown that in the crystal structure of this compound, the atoms are essentially coplanar[1][2]. The molecules in the crystal are linked through stacking interactions[1][2].

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of the synthesized product.

G Start Synthesized Product TLC Thin-Layer Chromatography (Purity Check) Start->TLC NMR ¹H and ¹³C NMR Spectroscopy (Structural Elucidation) TLC->NMR MS Mass Spectrometry (Molecular Weight Confirmation) NMR->MS X-ray Single-Crystal X-ray Diffraction (Definitive Structure) MS->X-ray If single crystals are obtained Final_Product Pure and Characterized This compound MS->Final_Product X-ray->Final_Product

Caption: A typical workflow for the characterization of the synthesized product.

Applications in Drug Discovery and Development

The this compound scaffold is a versatile starting material for the synthesis of a variety of biologically active molecules. The aldehyde functionality can be readily transformed into other functional groups, such as amines, alcohols, and carboxylic acids, or used in condensation reactions to build more complex heterocyclic systems. The chlorine atom can also be a site for further modification through nucleophilic aromatic substitution or cross-coupling reactions. The chromone core itself is associated with a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its key properties, a detailed synthetic protocol, and a robust characterization workflow. By understanding the fundamental chemistry of this compound, researchers can effectively utilize it in the design and synthesis of novel molecules with potential therapeutic applications. The methodologies and data presented herein are intended to serve as a practical resource to facilitate and accelerate research in this exciting field.

References

  • Ishikawa, Y. (2014). This compound. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o743. [Link]

  • Ishikawa, Y. (2014). This compound. PubMed, 25161540. [Link]

  • LookChem. (n.d.). CAS No.17422-74-1,CHROMONE-3-CARBOXALDEHYDE Suppliers,MSDS download. Retrieved from [Link]

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the crystal structure of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde, a halogenated chromone derivative of significant interest in medicinal chemistry and materials science. Chromene scaffolds are prevalent in a vast array of biologically active compounds, and understanding their three-dimensional structure is paramount for rational drug design and the development of novel materials.[1][2] This document details the synthesis, single-crystal X-ray diffraction analysis, and key structural features of the title compound, offering insights into its solid-state conformation and intermolecular interactions. Experimental protocols and data are presented to provide a comprehensive resource for researchers in the field.

Introduction: The Significance of the Chromene Scaffold

The chromene ring system is a privileged heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The introduction of a halogen atom, such as chlorine, onto the chromene backbone can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form specific intermolecular interactions like halogen bonds.[4] The 3-formyl group further enhances the synthetic versatility of the scaffold, allowing for the facile introduction of diverse functionalities.[5][6] A thorough understanding of the crystal structure of this compound is therefore crucial for elucidating structure-activity relationships (SAR) and guiding the design of next-generation therapeutic agents and functional materials.

Synthesis and Crystal Growth

The synthesis of this compound is achieved through a Vilsmeier-Haack reaction, a well-established method for the formylation of activated aromatic and heterocyclic compounds.[7]

Experimental Protocol: Synthesis
  • Starting Material Preparation: The synthesis commences with the preparation of 2-hydroxy-3-chloroacetophenone.[7]

  • Vilsmeier-Haack Formylation: To a solution of 2-hydroxy-3-chloroacetophenone (11.1 mmol) in N,N-dimethylformamide (30 ml), phosphorus oxychloride (POCl₃, 27.7 mmol) is added dropwise over 5 minutes at 0 °C.[7]

  • Reaction and Work-up: The reaction mixture is stirred for 16 hours at room temperature. Following the reaction, water (50 ml) is added to precipitate the product.[7]

  • Purification: The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the title compound.[7] Single crystals suitable for X-ray diffraction can be obtained by slow evaporation from an appropriate solvent system, such as acetone-hexane.[8]

Synthesis_Workflow Start 2-hydroxy-3-chloroacetophenone Reagents DMF, POCl₃ (0 °C) Start->Reagents Vilsmeier-Haack Stirring Stir at RT, 16h Reagents->Stirring Workup Add H₂O Stirring->Workup Filtration Collect Precipitate Workup->Filtration Drying Dry in vacuo Filtration->Drying Product This compound Drying->Product

Caption: Synthetic workflow for this compound.

Crystal Structure Analysis

The molecular structure and crystal packing of this compound have been elucidated by single-crystal X-ray diffraction.[7][9] The compound crystallizes in the triclinic space group P-1.[7]

Crystallographic Data

The fundamental crystallographic parameters for this compound are summarized in the table below.

ParameterValue[7]
Chemical FormulaC₁₀H₅ClO₃
Molecular Weight208.60
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.9436 (15)
b (Å)7.1539 (17)
c (Å)9.165 (2)
α (°)102.049 (19)
β (°)103.403 (17)
γ (°)100.650 (19)
Volume (ų)419.89 (18)
Z2
Temperature (K)100
Radiation (Å)Mo Kα (λ = 0.71073)
R-factor (%)2.8
Molecular Geometry

The molecule is essentially planar.[7][9] The root-mean-square deviation for the non-hydrogen atoms is 0.032 Å, with the largest deviation from the least-squares plane being 0.0598 (14) Å for a pyran-ring carbon atom.[7][9] This planarity is a common feature in fused aromatic ring systems and influences the nature of the intermolecular interactions within the crystal lattice.

Caption: 2D representation of this compound.

Intermolecular Interactions and Crystal Packing

In the crystal, the molecules are linked through stacking interactions along the b-axis.[7][9] The shortest centroid-centroid distance between the pyran and benzene rings of adjacent molecules is 3.566 (2) Å.[7][9] The distance between the chlorine atom and the formyl oxygen atom of a neighboring molecule is approximately 3.301 (2) Å, which is close to the sum of their van der Waals radii (3.27 Å).[7] This suggests the absence of a strong halogen bond in this particular crystal structure, a phenomenon that is observed in other dichlorinated 3-formylchromone derivatives.[4][7] The crystal packing is further stabilized by C—H···O hydrogen bonds.[10][11]

Spectroscopic and Physicochemical Characterization

Complementary analytical techniques are essential for a comprehensive understanding of the compound's properties.

Experimental Protocol: Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the molecular structure. For instance, in DMSO-d₆, the proton NMR spectrum shows characteristic signals for the aromatic and aldehydic protons.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and confirm the elemental composition of the synthesized compound.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as the carbonyl and aldehyde C-H stretching vibrations.

  • Single-Crystal X-ray Diffraction: A suitable single crystal is mounted on a diffractometer. Data is collected at a low temperature (e.g., 100 K) using Mo Kα radiation.[7][11] The structure is solved by direct methods and refined using full-matrix least-squares on F².[8][12]

Characterization_Workflow Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (HRMS) Compound->MS IR IR Spectroscopy Compound->IR XRD Single-Crystal X-ray Diffraction Compound->XRD Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation Identifies Proton/Carbon Environment Elemental_Composition Elemental_Composition MS->Elemental_Composition Determines Exact Mass Functional_Groups Functional_Groups IR->Functional_Groups Identifies Key Bonds Crystal_Structure Crystal_Structure XRD->Crystal_Structure Determines 3D Arrangement

Caption: Workflow for the physicochemical characterization of the title compound.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound. The synthesis, crystallographic data, molecular geometry, and intermolecular interactions have been discussed in detail, supported by experimental protocols and visualizations. The planar nature of the molecule and the presence of π-π stacking interactions are key features of its solid-state architecture. This information is invaluable for researchers in medicinal chemistry and materials science, providing a solid foundation for the design of new chromene-based compounds with tailored properties.

References

  • Synthesis and X-ray crystal structures of polyfunctionalized 4H-chromene derivatives via tricomponent reaction with Knoevenagel adducts as intermediates in aqueous medium. Journal of Molecular Structure. [Link]

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An In-Depth Technical Guide to the Synthesis of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde

This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. The chromone scaffold is a privileged structure in medicinal chemistry, and the presence of a chloro substituent at the 8-position and a formyl group at the 3-position provides reactive handles for further molecular elaboration. This guide offers a comprehensive overview of the primary synthetic pathway to this valuable building block, grounded in established chemical principles and supported by detailed experimental protocols.

Primary Synthetic Pathway: The Vilsmeier-Haack Reaction

The most direct and widely employed method for the synthesis of this compound is the Vilsmeier-Haack reaction. This powerful formylation reaction utilizes a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich substrate.[1][2] In this specific synthesis, the starting material is 2-hydroxy-3-chloroacetophenone. The reaction proceeds via a double formylation, followed by cyclization and dehydration to yield the target chromone-3-carbaldehyde.[1]

Experimental Workflow

The synthesis can be logically divided into two main stages: the preparation of the starting material, 2-hydroxy-3-chloroacetophenone, and the subsequent Vilsmeier-Haack reaction to form the final product.

G cluster_0 Stage 1: Starting Material Synthesis cluster_1 Stage 2: Vilsmeier-Haack Reaction A 2-Chlorophenol C Fries Rearrangement A->C B Acetyl Chloride B->C D 2-hydroxy-3-chloroacetophenone C->D G Reaction with 2-hydroxy-3-chloroacetophenone D->G E DMF + POCl3 F Vilsmeier Reagent Formation E->F F->G H Hydrolysis G->H I This compound H->I

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-hydroxy-3-chloroacetophenone

While 2-hydroxy-3-chloroacetophenone can be commercially sourced, its synthesis from more readily available precursors is often necessary. A common method involves the Fries rearrangement of 2-chlorophenyl acetate.[3]

Step-by-Step Protocol: Fries Rearrangement
  • Esterification: React 2-chlorophenol with acetyl chloride in the presence of a suitable base (e.g., pyridine) to form 2-chlorophenyl acetate.

  • Rearrangement: Treat the 2-chlorophenyl acetate with a Lewis acid, such as aluminum chloride (AlCl₃), at an elevated temperature. The acyl group will migrate to the ortho and para positions of the phenolic hydroxyl group.

  • Isolation: The desired ortho isomer, 2-hydroxy-3-chloroacetophenone, can be separated from the para isomer and other byproducts by techniques such as fractional distillation or column chromatography.

Part 2: Vilsmeier-Haack Synthesis of this compound

This stage constitutes the core of the synthesis, transforming the substituted acetophenone into the target chromone.

Step-by-Step Protocol
  • Vilsmeier Reagent Preparation: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath. Add anhydrous dimethylformamide (DMF, 3 equivalents) to the flask and commence stirring. Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise from the dropping funnel, ensuring the temperature is maintained between 0-5 °C. After the addition is complete, continue stirring the mixture at this temperature for an additional 30-60 minutes to allow for the formation of the Vilsmeier reagent, a chloroiminium salt.[1]

  • Reaction with 2-hydroxy-3-chloroacetophenone: Dissolve 2-hydroxy-3-chloroacetophenone (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, while maintaining the reaction temperature at 0-5 °C.[1][4]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to 60-70 °C and maintain this temperature for 2-4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up and Isolation: Upon completion of the reaction, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring. This step hydrolyzes the intermediate iminium salt, leading to the precipitation of the crude this compound.[1]

  • Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with water and dry it in vacuo. A reported yield for this reaction is 72%.[4] Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and acetic acid.

Quantitative Data

The Vilsmeier-Haack reaction is a versatile method applicable to a range of substituted 2-hydroxyacetophenones. The table below summarizes reported yields for the synthesis of various chromone-3-carbaldehydes.

Starting Material (2-Hydroxyacetophenone Derivative)Product (Chromone-3-carbaldehyde Derivative)Reported Yield (%)
2-hydroxy-3-chloroacetophenoneThis compound72%[4]
2-hydroxyacetophenone4-Oxo-4H-chromene-3-carbaldehydeNot specified[1]
2-hydroxy-5-methylacetophenone6-Methyl-4-oxo-4H-chromene-3-carbaldehydeNot specified[1]
2-hydroxy-3-nitro-5-chloro acetophenone6-Chloro-8-nitro-3-formyl-chromone71%

Reaction Mechanism: The Vilsmeier-Haack Pathway

The mechanism of the Vilsmeier-Haack reaction is a well-established example of electrophilic aromatic substitution.

G A DMF + POCl3 B Formation of Chloroiminium Ion (Vilsmeier Reagent) A->B Step 1 C Electrophilic attack on 2-hydroxy-3-chloroacetophenone B->C Step 2 D Formation of an Iminium Salt Intermediate C->D Step 3 E Intramolecular Cyclization D->E Step 4 F Dehydration E->F Step 5 G Hydrolysis F->G Step 6 H This compound G->H Step 7

Figure 2: Simplified mechanism of the Vilsmeier-Haack reaction for chromone synthesis.
  • Formation of the Vilsmeier Reagent: Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2]

  • Electrophilic Attack: The electron-rich aromatic ring of 2-hydroxy-3-chloroacetophenone attacks the electrophilic carbon of the Vilsmeier reagent.

  • Formation of an Iminium Salt Intermediate: This attack leads to the formation of an iminium salt intermediate.

  • Intramolecular Cyclization: The hydroxyl group of the acetophenone derivative then attacks the carbon of the iminium salt in an intramolecular fashion, initiating the formation of the pyran ring.

  • Dehydration: Subsequent dehydration leads to the formation of the chromone ring system.

  • Hydrolysis: The second formyl group, which was introduced at the methyl group of the acetophenone, is present as an enamine or a related species. During the aqueous work-up, this is hydrolyzed to the final aldehyde.

  • Final Product: The process culminates in the formation of this compound.

Alternative Synthetic Considerations

While the Vilsmeier-Haack reaction is the preferred method, other classical formylation reactions could theoretically be employed, although their application to this specific substrate is not well-documented in the literature. These methods are generally used for the formylation of phenols and other activated aromatic rings.

  • Reimer-Tiemann Reaction: This reaction uses chloroform and a strong base to achieve ortho-formylation of phenols.[6][7] However, it often suffers from moderate yields and the formation of side products.

  • Gattermann Reaction: This method employs hydrogen cyanide and a Lewis acid catalyst to formylate aromatic compounds.[8][9] Due to the high toxicity of hydrogen cyanide, modifications using safer cyanide sources have been developed.

  • Duff Reaction: The Duff reaction utilizes hexamethylenetetramine as the formylating agent for phenols, typically resulting in ortho-formylation.[2][10] This reaction generally provides modest yields.

The prevalence of the Vilsmeier-Haack reaction in the literature for the synthesis of 3-formylchromones suggests its superior efficacy and substrate compatibility for this class of compounds.

Conclusion

The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack reaction, starting from 2-hydroxy-3-chloroacetophenone. This technical guide provides a detailed, step-by-step protocol for this transformation, along with insights into the synthesis of the requisite starting material and the underlying reaction mechanism. The reliability and efficiency of the Vilsmeier-Haack approach make it the method of choice for researchers and scientists requiring this valuable synthetic intermediate for applications in drug discovery and development.

References

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  • L.S.College, Muzaffarpur. (2020, May 11). Gattermann reaction.
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  • TSI Journals. (2012). SYNTHESIS OF 3-HALO FLVONES FROM 2-HYDROXY-3-5- DISUBSTITUTED ACETOPHENONE. Retrieved from [Link]

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An In-depth Technical Guide to the Starting Materials for the Synthesis of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

8-Chloro-4-oxo-4H-chromene-3-carbaldehyde is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of more complex molecules for pharmaceutical and materials science applications.[1] Its structure, featuring a reactive formyl group and a strategically placed chlorine atom on the chromone core, makes it a versatile building block. This technical guide provides an in-depth analysis of the essential starting materials and the core synthetic strategy for its preparation. We will dissect the widely employed Vilsmeier-Haack reaction, detailing the roles of the primary precursor and reagents, and provide a field-proven experimental protocol grounded in established chemical principles.[2][3] This document is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this synthesis.

Core Synthetic Strategy: The Vilsmeier-Haack Reaction

The most direct and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[2][4] This powerful formylation technique is ideally suited for electron-rich aromatic systems, such as the precursor used in this synthesis. The reaction ingeniously accomplishes both formylation at the C-3 position and the cyclization of the pyrone ring in a single pot.[3][5]

The process begins with the in situ formation of the electrophilic Vilsmeier reagent, a substituted chloroiminium ion, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][6] This reagent then reacts with the activated aromatic ring of a substituted 2-hydroxyacetophenone. Subsequent intramolecular cyclization and hydrolysis during aqueous workup yield the final 3-formylchromone product.[5]

G cluster_start Starting Materials cluster_process Reaction Process SM1 2-Hydroxy-3-chloroacetophenone P2 Electrophilic Attack & Intramolecular Cyclization SM1->P2 SM2 N,N-Dimethylformamide (DMF) P1 Formation of Vilsmeier Reagent (Chloroiminium ion) SM2->P1 In situ reaction SM3 Phosphorus Oxychloride (POCl₃) SM3->P1 In situ reaction P1->P2 P3 Aqueous Workup (Hydrolysis) P2->P3 Product This compound P3->Product

Caption: Synthetic workflow for this compound.

Detailed Analysis of Starting Materials

The success of the synthesis hinges on the purity and correct selection of three key components: the phenolic precursor and the two reagents that form the Vilsmeier complex.

Primary Precursor: 2-Hydroxy-3-chloroacetophenone

This molecule is the foundational building block from which the chromone skeleton is constructed.

  • Causality of Selection: The substitution pattern of this precursor directly dictates the structure of the final product.

    • The hydroxyl group (-OH) is essential for the intramolecular cyclization that forms the pyranone ring of the chromone system.

    • The acetyl group (-COCH₃) provides the two carbon atoms (C-2 and C-3) of the pyranone ring.

    • The chlorine atom (-Cl) at the 3-position of the acetophenone ring remains on the benzene portion of the molecule and becomes the substituent at the 8-position of the final chromone product.[7] The use of an isomeric precursor, such as 2-hydroxy-5-chloroacetophenone, would result in the formation of 6-chloro-3-formylchromone.[1][8]

The synthesis of 2-hydroxy-3-chloroacetophenone itself is typically achieved through methods like the Fries rearrangement of a corresponding phenolic ester or the Friedel-Crafts acylation of 2-chlorophenol.[9][10]

Vilsmeier Reagent Precursors

The electrophile responsible for formylation is generated from the following two reagents.

  • N,N-Dimethylformamide (DMF): DMF serves a dual purpose in this reaction.

    • Reactant: It is the source of the formyl group (-CHO) that is ultimately installed at the C-3 position of the chromone.[5]

    • Solvent: It is an effective polar aprotic solvent that readily dissolves the acetophenone precursor and facilitates the reaction.[11] An excess of DMF is typically used to serve as the reaction medium.[7]

  • Phosphorus Oxychloride (POCl₃): This is the activating agent. It reacts with the amide oxygen of DMF, converting the otherwise unreactive amide into a highly electrophilic chloroiminium ion, the active Vilsmeier reagent.[3][6] Its role is purely catalytic in principle but it is used in stoichiometric or excess amounts to drive the reaction to completion.

Quantitative Data Summary

The molar ratios of the reactants are critical for achieving high yields and minimizing side products. The literature provides a well-established stoichiometry for this transformation.[7]

Starting MaterialChemical FormulaRoleTypical Molar Ratio (Relative to Precursor)
2-Hydroxy-3-chloroacetophenoneC₈H₇ClO₂Primary Precursor / Substrate1.0
N,N-Dimethylformamide (DMF)C₃H₇NOFormyl Source & SolventUsed in large excess as solvent
Phosphorus Oxychloride (POCl₃)POCl₃Activating Agent for Vilsmeier Reagent2.5

Self-Validating Experimental Protocol

This protocol is synthesized from established literature procedures and incorporates best practices for safety and reproducibility.[7][12] The causality behind each step is explained to ensure a self-validating system.

Objective: To synthesize this compound.

Materials:

  • 2-Hydroxy-3-chloroacetophenone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Deionized Water

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Standard glassware for workup (Büchner funnel, filter flask, etc.)

Step-by-Step Methodology:

  • Flask Preparation and Initial Cooling:

    • Action: Place N,N-dimethylformamide (e.g., 30 ml for an 11.1 mmol scale reaction) into a three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.[7]

    • Causality: The reaction between DMF and POCl₃ is highly exothermic. Cooling the DMF in an ice bath to 0 °C before adding the POCl₃ is a critical safety measure to control the reaction rate and prevent uncontrolled temperature escalation.

  • Vilsmeier Reagent Formation:

    • Action: Add phosphorus oxychloride (2.5 equivalents, e.g., 27.7 mmol) dropwise to the cooled, stirring DMF over a period of 5-10 minutes.[7] Maintain the temperature at or below 5 °C.

    • Causality: The slow, dropwise addition ensures that the heat generated during the formation of the electrophilic chloroiminium salt can be effectively dissipated by the ice bath, preventing degradation of the reagent and ensuring controlled formation.

  • Substrate Addition and Reaction:

    • Action: To the Vilsmeier reagent solution, add the 2-hydroxy-3-chloroacetophenone (1.0 equivalent, e.g., 11.1 mmol) portion-wise or as a concentrated solution in a minimal amount of DMF.[4]

    • Action: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 16-24 hours.[7]

    • Causality: The reaction requires thermal energy to proceed to completion. Allowing the mixture to stir overnight at ambient temperature provides sufficient time for the electrophilic attack and subsequent cyclization to occur.

  • Reaction Quench and Product Precipitation:

    • Action: Carefully and slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water (e.g., 50 ml).[7]

    • Causality: This step serves two purposes. First, it hydrolyzes the iminium intermediate to the final aldehyde product. Second, it quenches any remaining reactive POCl₃. The product, being sparingly soluble in water, will precipitate out of the cold aqueous solution.

  • Isolation and Purification:

    • Action: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

    • Action: Wash the collected solid thoroughly with cold water to remove any residual DMF and inorganic salts.

    • Action: Dry the product in vacuo to obtain the crude this compound.

    • Causality: A simple filtration and washing are often sufficient to obtain a product of high purity, demonstrating the efficiency of this synthetic route. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent like ethanol.[2]

Conclusion

The synthesis of this compound is reliably achieved through the Vilsmeier-Haack reaction. The foundational starting materials are 2-hydroxy-3-chloroacetophenone , which dictates the final substitution pattern, along with N,N-dimethylformamide and phosphorus oxychloride , which combine to generate the necessary formylating agent. A thorough understanding of the specific roles of these materials and adherence to a controlled, step-by-step protocol are paramount for the safe and high-yield production of this important chemical intermediate.

References

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A Comprehensive Technical Guide to the Reactivity of the Aldehyde Group in 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the chemical reactivity of the aldehyde moiety in 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde. This versatile building block, a member of the 3-formylchromone family, is of significant interest in medicinal chemistry and organic synthesis due to its potential as a precursor to a wide array of biologically active heterocyclic compounds. We will delve into the electronic properties governing its reactivity and provide detailed, field-proven insights into its key transformations, including nucleophilic additions, condensation reactions, and olefination strategies.

Molecular Architecture and Electronic Landscape: The Heart of Reactivity

This compound possesses a unique electronic architecture that dictates the reactivity of its constituent functional groups. The chromone core, an electron-withdrawing system, significantly influences the chemistry of the C3-aldehyde. The molecule's atoms are essentially coplanar, which facilitates π-conjugation throughout the bicyclic system.[1][2]

The key to understanding the aldehyde's reactivity lies in the concept of electrophilicity. The chromone ring system, particularly the C4-carbonyl group, exerts a strong electron-withdrawing effect. This effect is relayed through the C2-C3 double bond to the C3-aldehyde group, rendering the formyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[3] Furthermore, the 8-chloro substituent, through its inductive electron-withdrawing effect, further enhances the electrophilicity of the aromatic ring and, to a lesser extent, the aldehyde carbon.[4][5]

This pronounced electrophilicity makes this compound a valuable synthon for constructing complex molecular scaffolds. The principal sites of nucleophilic attack are the C2, C4, and the formyl carbon atoms.[6]

Synthesis of the Core Scaffold: The Vilsmeier-Haack Approach

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction, starting from the corresponding 2-hydroxy-3-chloroacetophenone.[1] This one-pot reaction involves a double formylation followed by cyclization.

Experimental Protocol: Vilsmeier-Haack Synthesis
  • Reagent Preparation: In a fume hood, to a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask in an ice bath to 0-5 °C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to the DMF, maintaining the temperature between 0-5 °C. Stir the mixture at this temperature for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).

  • Reaction with Acetophenone: Dissolve 2-hydroxy-3-chloroacetophenone (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, again maintaining the temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring to hydrolyze the intermediate.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry in vacuo to afford this compound. A yield of 72% has been reported for this procedure.[1]

Key Transformations of the Aldehyde Group

The highly electrophilic nature of the aldehyde carbon in this compound allows for a diverse range of chemical transformations.

Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, involving the reaction of the aldehyde with an active methylene compound in the presence of a weak base.[7][8] This reaction with this compound provides access to a variety of substituted alkenes, which are themselves valuable intermediates.[3][9]

Workflow for Knoevenagel Condensation

G cluster_reaction Reaction Conditions cluster_product Product Aldehyde 8-Chloro-4-oxo-4H-chromene- 3-carbaldehyde Catalyst Base Catalyst (e.g., Piperidine, Pyridine) ActiveMethylene Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) Solvent Solvent (e.g., Ethanol, Acetic Acid) Catalyst->Solvent Conditions Reflux or Microwave Irradiation Solvent->Conditions Product α,β-Unsaturated Condensation Product Conditions->Product G Aldehyde 8-Chloro-4-oxo-4H-chromene- 3-carbaldehyde Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane + Ylide Ylide Phosphonium Ylide (Ph₃P=CHR) Alkene Alkene Product Oxaphosphetane->Alkene Decomposition PhosphineOxide Triphenylphosphine Oxide Oxaphosphetane->PhosphineOxide

Caption: Simplified mechanism of the Wittig reaction.

  • Ylide Preparation (if not commercially available): Suspend the corresponding phosphonium salt in an anhydrous solvent like THF or diethyl ether under an inert atmosphere. Add a strong base (e.g., n-butyllithium, sodium hydride) at low temperature to generate the ylide.

  • Reaction with Aldehyde: Dissolve this compound (1 equivalent) in the same anhydrous solvent and add it dropwise to the ylide solution at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide. [10][11]

Schiff Base Formation: Synthesis of Imines

The reaction of this compound with primary amines leads to the formation of Schiff bases (imines). [12][13]These compounds are valuable intermediates for the synthesis of various nitrogen-containing heterocycles and can also serve as ligands in coordination chemistry.

It is crucial to note that the reaction of 3-formylchromones with primary amines can be solvent-dependent. In some cases, particularly with aromatic amines in alcoholic solvents, a nucleophilic attack at the C2 position of the chromone ring can occur, leading to ring-opened products or rearranged 4-chromanone derivatives.

  • Reaction Setup: Dissolve this compound (1 equivalent) and the primary amine (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Catalysis (Optional): A few drops of glacial acetic acid can be added to catalyze the reaction.

  • Reaction: Reflux the mixture for 1-3 hours. The progress of the reaction can be monitored by TLC.

  • Isolation: Upon cooling, the Schiff base product often precipitates from the solution. The solid can be collected by filtration, washed with a small amount of cold solvent, and dried. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Reduction of the Aldehyde Group

The aldehyde group can be selectively reduced to a primary alcohol. While standard reducing agents like sodium borohydride can be employed, other systems have also been investigated. For instance, the reduction of 4-oxo-4H-chromene-3-carbaldehyde with pentacarbonyliron (Fe(CO)₅) in the presence of HMPA has been reported to yield a dimeric product, 3-(4-oxochroman-3-ylmethyl)-4H-chromen-4-one, among others. [6]This highlights the potential for complex reductive transformations.

For a straightforward reduction to the corresponding alcohol, 3-(hydroxymethyl)-8-chloro-4H-chromen-4-one, milder and more selective reducing agents are preferable.

  • Reaction Setup: Dissolve this compound in a suitable solvent like methanol or ethanol.

  • Reducing Agent: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.

  • Reaction: Stir the reaction mixture at 0 °C to room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction by the slow addition of water or dilute acid.

  • Isolation: Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent. Dry the organic layer and concentrate to obtain the crude alcohol, which can be purified by chromatography or recrystallization.

Conclusion and Future Outlook

The aldehyde group in this compound is a highly versatile and reactive handle for the synthesis of a diverse array of complex molecules. Its pronounced electrophilicity, enhanced by the electron-withdrawing nature of the chromone core and the 8-chloro substituent, makes it an ideal substrate for a variety of nucleophilic addition and condensation reactions. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers and drug development professionals to harness the synthetic potential of this valuable building block. Future research will undoubtedly uncover novel transformations and applications of this and related 3-formylchromones, further expanding the toolkit of medicinal and synthetic chemists.

References

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Introduction: The Chromone Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of Chromone Derivatives

The chromone scaffold, a benzopyran-4-one core, is recognized as a "privileged structure" in medicinal chemistry.[1][2] This designation stems from its recurring presence in a vast array of natural products and synthetic compounds that exhibit significant and diverse pharmacological potential.[1][2] Naturally occurring in plants and fungi, chromone derivatives play roles in defense mechanisms and pigmentation.[3] However, their synthetic analogues have captured the intense focus of researchers, demonstrating a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][4][5]

The versatility of the chromone nucleus, which allows for strategic substitution at various positions, is key to its success.[4] These modifications critically influence the resulting pharmacological profile, enabling the fine-tuning of molecules to target specific biological pathways or receptors. This technical guide provides a comprehensive overview of the core biological activities of chromone derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and experimental workflows, designed for researchers, scientists, and drug development professionals in the field of medicinal chemistry.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Chromone derivatives have emerged as promising candidates for anticancer drug development, exhibiting significant cytotoxic effects against a range of cancer cell lines.[1][6] Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.[1][4]

Mechanisms of Action

A primary anticancer mechanism for many chromone derivatives is the inhibition of protein kinases, which are crucial enzymes in cell signaling and proliferation.[1][7] For instance, certain derivatives have been shown to inhibit the p38 mitogen-activated protein kinase (MAPK) and the mTOR/PI3Kα pathway, leading to reduced cell growth and the induction of apoptosis.[1][4] Another critical mechanism involves the intrinsic apoptosis pathway. Some chromone compounds induce apoptosis by modulating the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio and subsequent activation of caspase-3, a key executioner of apoptosis.[6]

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates ASK1 ASK1 Receptor->ASK1 Activates mTOR mTOR PI3K->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes p38 p38 MAPK ASK1->p38 Activates p38->Proliferation Promotes Bax Bax Caspase3 Caspase-3 Bax->Caspase3 Activates Bcl2 Bcl-2 Bcl2->Bax Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Induces Chromone Chromone Derivative Chromone->PI3K Inhibits Chromone->p38 Inhibits Chromone->Bcl2 Inhibits anti_inflammatory_pathway cluster_cell Macrophage TLR4 TLR4 Receptor ROS ROS TLR4->ROS Induces TRAF6_ASK1 TRAF6-ASK1 Complex ROS->TRAF6_ASK1 Promotes Formation p38 p38 MAPK TRAF6_ASK1->p38 Activates Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β) p38->Cytokines Induces Production COX COX Enzymes Prostaglandins Pro-inflammatory Prostaglandins COX->Prostaglandins Produces LPS LPS (Inflammatory Stimulus) LPS->TLR4 Activates LPS->COX Induces Chromone Chromone Derivative Chromone->ROS Inhibits Chromone->COX Inhibits

Caption: Anti-inflammatory mechanisms of chromones via inhibition of ROS, p38 MAPK, and COX pathways.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds. [8][9][10] Expertise & Experience: The timing of measurements is critical, as the edema peaks around 3-4 hours post-carrageenan injection. This model primarily reflects the inhibition of prostaglandin synthesis. A positive control like Indomethacin or Diclofenac is essential for validating the assay. [11]

  • Animal Acclimatization: Use Wistar or Sprague-Dawley rats (150-200g). Acclimatize them for at least one week before the experiment.

  • Grouping and Dosing: Divide animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test groups (various doses of the chromone derivative). Administer compounds orally (p.o.) or intraperitoneally (i.p.).

  • Baseline Measurement: One hour after dosing, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

    • Edema Volume = (Paw volume at time t) - (Initial paw volume)

    • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Antimicrobial Activity: A Scaffold for New Antibiotics

Chromone derivatives have been investigated for their activity against a wide range of pathogenic bacteria and fungi, making them a valuable scaffold in the search for new antimicrobial agents. [4][5]

Experimental Workflow: From Screening to Quantification

The evaluation of antimicrobial efficacy follows a logical progression from qualitative screening to quantitative determination of potency.

antimicrobial_workflow Screening Initial Screening (Agar Disk Diffusion) MIC Quantitative Assay (Broth Microdilution for MIC) Screening->MIC Active Compounds MBC Bactericidal/Bacteriostatic? (Plating for MBC) MIC->MBC Determine Kill Concentration Data Determine Potency (MIC/MBC values) MBC->Data

Caption: Standard workflow for evaluating the antimicrobial efficacy of chromone derivatives.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [12][13] Expertise & Experience: Inoculum preparation is the most critical step for reproducibility. The bacterial suspension must be standardized to a 0.5 McFarland standard to ensure a consistent starting cell density. Including a growth control (no compound) and a sterility control (no bacteria) is mandatory for a valid assay.

  • Preparation of Compound Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of the chromone derivative in a suitable broth (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., S. aureus) in broth, adjusted to a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include wells for a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). A viability indicator like resazurin can be added to aid visualization.

Antioxidant Activity: Scavenging Reactive Oxygen Species

Many of the biological activities of chromones are thought to be related to their antioxidant properties—their ability to neutralize reactive oxygen species and mitigate oxidative stress. [14][15]

Mechanisms of Action

Antioxidant activity is typically measured by the ability of a compound to scavenge stable free radicals. The core mechanism involves the donation of a hydrogen atom or an electron from the antioxidant to the radical, thereby neutralizing it. [16]The antioxidant capacity of chromones is strongly dependent on the substitution pattern, with the presence of hydroxyl groups, particularly a 3',4'-dihydroxy (catechol) group, being crucial for potent radical scavenging activity. [15]

Comparative Analysis: DPPH vs. ABTS Assays

The DPPH and ABTS assays are the two most common spectrophotometric methods for evaluating antioxidant capacity. [16][17]While both are based on single electron transfer (SET) mechanisms, they have key differences that make them suitable for different applications. [16][18]

Feature DPPH Assay ABTS Assay
Radical DPPH• (2,2-diphenyl-1-picrylhydrazyl) ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
Solubility Soluble in organic solvents (e.g., methanol) Soluble in both aqueous and organic solvents
Applicability Best for lipophilic compounds Suitable for both hydrophilic and lipophilic compounds
Wavelength ~517 nm ~734 nm

| Interference | Absorbance can be affected by colored compounds | Longer wavelength reduces interference from colored compounds |

Expertise & Experience: The ABTS assay is often considered more versatile as it can measure a broader range of antioxidants (both hydrophilic and lipophilic) and its longer wavelength reduces the potential for interference from colored samples. [17][19]However, the DPPH assay is simpler to perform as the radical is stable and does not need to be generated prior to the experiment. [19][20]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a generalized procedure for determining the free radical scavenging capacity of chromone derivatives. [16]

  • Reagent Preparation: Prepare a stock solution of the chromone derivative in methanol or DMSO. Prepare a working solution of DPPH• in methanol (e.g., 0.1 mM).

  • Assay Procedure: In a 96-well plate, add 100 µL of various concentrations of the sample solution.

  • Reaction Initiation: Add 100 µL of the DPPH working solution to each well.

  • Controls: Prepare a blank (methanol only) and a control (methanol + DPPH solution). A known antioxidant like Ascorbic Acid or Trolox should be used as a positive standard.

  • Incubation: Mix and incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm.

  • Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Conclusion and Future Perspectives

Chromone and its derivatives represent a highly versatile and pharmacologically significant class of compounds. [4][21]Their "privileged" scaffold has been successfully modified to yield potent agents with anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. The continued exploration of this scaffold through innovative synthetic strategies, including the creation of hybrid molecules and the application of computational docking studies, holds immense promise for drug discovery. [4]Future research should focus on elucidating more detailed mechanisms of action, optimizing pharmacokinetic properties, and advancing the most promising candidates into preclinical and clinical development to address unmet needs in oncology, infectious diseases, and inflammatory disorders.

References

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Halogenated Chromene-3-Carbaldehydes: A Technical Guide to Synthesis, Reactivity, and Bioactivity for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The chromene scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds. The strategic introduction of a halogen atom and a formyl group at the 3-position of the chromene ring system gives rise to halogenated chromene-3-carbaldehydes, a class of reactive intermediates with significant potential in drug discovery. This technical guide provides a comprehensive overview of the synthesis, chemical reactivity, and biological significance of these compounds, offering field-proven insights for their application in the development of novel therapeutics. We will delve into the nuances of their preparation, explore their utility as synthons for diverse heterocyclic systems, and summarize the existing data on their anticancer and antimicrobial properties, thereby providing a roadmap for their exploration in pharmaceutical research.

The Strategic Importance of Halogenated Chromene-3-Carbaldehydes

The fusion of a benzene and a pyran ring to form the chromene nucleus creates a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The introduction of a halogen atom onto this scaffold is a well-established strategy to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Simultaneously, the formyl group at the 3-position serves as a versatile chemical handle, enabling a plethora of chemical transformations to build molecular complexity and access diverse chemical space. This unique combination of functionalities makes halogenated chromene-3-carbaldehydes highly valuable building blocks for the synthesis of novel drug candidates.

Synthetic Strategies: The Vilsmeier-Haack Reaction as a Cornerstone

The most prevalent and efficient method for the synthesis of halogenated chromene-3-carbaldehydes is the Vilsmeier-Haack reaction[3]. This one-pot reaction facilitates the formylation and cyclization of a substituted 2-hydroxyacetophenone using a Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃)[3][4].

Mechanism of the Vilsmeier-Haack Reaction

The reaction commences with the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃. The electron-rich 2-hydroxyacetophenone then attacks the Vilsmeier reagent, leading to formylation at the aromatic ring and the methyl group. Subsequent intramolecular cyclization and dehydration yield the final halogenated chromene-3-carbaldehyde. The choice of the starting 2-hydroxyacetophenone dictates the substitution pattern on the benzene ring of the resulting chromene.

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Formylated Intermediate Vilsmeier_reagent->Intermediate Starting_material Substituted 2-Hydroxyacetophenone Starting_material->Intermediate Electrophilic Attack Product Halogenated Chromene-3-carbaldehyde Intermediate->Product Cyclization & Dehydration Pyrazole_Synthesis Start Halogenated Chromene-3-carbaldehyde Intermediate Hydrazone Intermediate Start->Intermediate Reagent Hydrazine Hydrate Reagent->Intermediate Condensation Product Chromeno[4,3-c]pyrazole Intermediate->Product Intramolecular Cyclization

Sources

Methodological & Application

Synthesis of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a step-by-step procedure but also the underlying chemical principles and expert insights to ensure successful synthesis and troubleshoot potential issues.

Introduction and Significance

This compound belongs to the chromone family, a class of oxygen-containing heterocyclic compounds ubiquitously found in nature and exhibiting a wide array of biological activities. The presence of the aldehyde functional group at the 3-position makes it a versatile intermediate for the synthesis of more complex derivatives, including potential therapeutic agents. The chloro-substitution at the 8-position can significantly influence the molecule's electronic properties and biological activity, making this specific analogue a compound of interest for further chemical exploration.

The synthesis of 3-formylchromones is most effectively achieved through the Vilsmeier-Haack reaction, a powerful formylation method for electron-rich aromatic and heterocyclic compounds.[1][2] This protocol will focus on a detailed application of this reaction for the preparation of the title compound.

Underlying Chemical Principles: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the formylation of a nucleophilic substrate, in this case, a substituted 2-hydroxyacetophenone, using a Vilsmeier reagent. The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[3][4]

The mechanism proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[5]

  • Electrophilic Aromatic Substitution and Cyclization: The electron-rich aromatic ring of the 2-hydroxyacetophenone attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent intramolecular cyclization and hydrolysis of the resulting iminium salt intermediate upon aqueous workup yield the final 3-formylchromone product.

Understanding this mechanism is crucial for optimizing reaction conditions and anticipating potential side reactions. For instance, the reactivity of the starting 2-hydroxyacetophenone is influenced by the electronic nature of its substituents.

Experimental Protocol

This protocol is designed for the synthesis of this compound from 2-chloro-6-hydroxyacetophenone.

Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberKey PropertiesSupplier (Example)
2-Chloro-6-hydroxyacetophenoneC₈H₇ClO₂170.5968301-59-7Starting materialApollo Scientific, Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Anhydrous, reaction solvent and reagentSigma-Aldrich, Fisher Scientific
Phosphorus oxychloride (POCl₃)POCl₃153.3310025-87-3Corrosive, moisture-sensitiveSigma-Aldrich, Acros Organics
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous, solvent for extractionFisher Scientific
Deionized WaterH₂O18.027732-18-5For workup and washing-
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agentFisher Scientific
EthanolC₂H₅OH46.0764-17-5For recrystallizationFisher Scientific

Safety Precautions: This procedure must be carried out in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water; appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.

Step-by-Step Synthesis Procedure

SynthesisWorkflow cluster_prep Vilsmeier Reagent Formation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification Vilsmeier_Reagent 1. Prepare Vilsmeier Reagent (POCl₃ in DMF at 0°C) Add_Substrate 2. Add 2-Chloro-6-hydroxyacetophenone (Maintain 0°C) Vilsmeier_Reagent->Add_Substrate Slowly Stir 3. Stir at Room Temperature (Monitor by TLC) Add_Substrate->Stir Quench 4. Quench with Ice-Water Stir->Quench After completion Extract 5. Extract with Dichloromethane Quench->Extract Dry 6. Dry Organic Layer (Anhydrous Na₂SO₄) Extract->Dry Evaporate 7. Evaporate Solvent Dry->Evaporate Recrystallize 8. Recrystallize from Ethanol Evaporate->Recrystallize Final_Product 9. Obtain Pure Product Recrystallize->Final_Product

Diagram: Synthesis Workflow for this compound.

  • Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 molar equivalents). Cool the flask to 0°C using an ice-salt bath. To the cooled DMF, add phosphorus oxychloride (POCl₃, 1.2 molar equivalents) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature does not rise above 5°C. Stir the resulting mixture at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Reaction with 2-Chloro-6-hydroxyacetophenone: Dissolve 2-chloro-6-hydroxyacetophenone (1 molar equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 12-16 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's progression.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with constant stirring. This will hydrolyze the intermediate iminium salt and precipitate the crude product.

  • Isolation of the Crude Product: The precipitated solid is collected by vacuum filtration and washed thoroughly with cold deionized water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound as a crystalline solid.

Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

ValidationWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Characterization cluster_chromatography Chromatographic Analysis Start Synthesized Product NMR ¹H and ¹³C NMR Spectroscopy (Structural Elucidation) Start->NMR IR FT-IR Spectroscopy (Functional Group Identification) Start->IR MS Mass Spectrometry (Molecular Weight Confirmation) Start->MS MP Melting Point Determination (Purity Assessment) Start->MP TLC Thin Layer Chromatography (Purity and Rf Value) Start->TLC Final_Confirmation Confirmed Structure and Purity NMR->Final_Confirmation IR->Final_Confirmation MS->Final_Confirmation MP->Final_Confirmation TLC->Final_Confirmation

Diagram: Validation Workflow for this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons, the aldehydic proton (typically a singlet around δ 10.0-10.5 ppm), and the proton at the 2-position of the chromone ring (a singlet around δ 8.5-9.0 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the carbonyl carbons (ketone and aldehyde) and the aromatic and vinylic carbons.

  • FT-IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and aldehyde groups (typically in the range of 1640-1700 cm⁻¹).

  • Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the target compound (C₁₀H₅ClO₃, M.W. 208.60 g/mol ).[6]

  • Melting Point: A sharp melting point is indicative of a pure compound.

Troubleshooting and Expert Insights

  • Low Yield: If the yield is low, ensure that anhydrous conditions were maintained throughout the reaction, as the Vilsmeier reagent is moisture-sensitive. The reaction time and temperature can also be optimized.

  • Side Reactions: The formation of byproducts can occur. Careful control of the stoichiometry of the reagents is crucial to minimize side reactions.

  • Purification Challenges: If the product is difficult to purify by recrystallization, column chromatography on silica gel using an appropriate solvent system can be employed.

Conclusion

This protocol provides a robust and reproducible method for the synthesis of this compound. By understanding the underlying chemistry and adhering to the detailed steps, researchers can confidently prepare this valuable intermediate for their drug discovery and development endeavors.

References

  • Ishikawa, Y. (2014). This compound. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o743. [Link]

  • Wikipedia contributors. (2023). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Redamala, R., Merugu, R., & Rajanna, K. C. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 11(2), 356-360. [Link]

  • Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)malonaldehyde and its utility in the synthesis of some new heterocyclic compounds. International Journal of Industrial Chemistry, 4(1), 1-7. [Link]

  • Patel, V. H., & Chaudhari, P. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES, 1(3), 1148-1161. [Link]

Sources

Application Notes and Protocols for the Synthesis of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde via the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The protocol is centered around the Vilsmeier-Haack reaction, a powerful and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, mechanistic insights, and a robust, validated experimental protocol.

The chromone scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active molecules, exhibiting diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4][5][6] The introduction of a formyl group at the 3-position of the chromone ring system, as in the target molecule, provides a versatile handle for further chemical transformations, enabling the synthesis of complex heterocyclic compounds with potential therapeutic applications.[1][7][8]

Mechanistic Insights: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds in two key stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the aromatic substrate, followed by cyclization and hydrolysis.[9][10][11][12]

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃). This reaction generates a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[9][10][13]

  • Electrophilic Aromatic Substitution and Cyclization: The electron-rich starting material, in this case, 2-hydroxy-3-chloroacetophenone, attacks the electrophilic Vilsmeier reagent. The reaction proceeds via a double formylation, followed by an intramolecular cyclization and subsequent dehydration to yield the final 3-formylchromone product.[1][7] The final hydrolysis step during the work-up converts the intermediate iminium salt to the aldehyde.[10][12]

Visualizing the Reaction Pathway

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Cyclization DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Starting_Material 2-Hydroxy-3-chloroacetophenone Starting_Material->Intermediate + Vilsmeier Reagent Final_Product 8-Chloro-4-oxo-4H-chromene- 3-carbaldehyde Intermediate->Final_Product Hydrolysis (Work-up)

Caption: The Vilsmeier-Haack reaction workflow for this compound synthesis.

Experimental Protocol

This protocol is a self-validating system, with checkpoints and expected observations detailed to ensure successful synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplier RecommendationNotes
2-Hydroxy-3-chloroacetophenone≥98%Sigma-Aldrich, AcrosStarting material.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics, TCIShould be stored over molecular sieves.
Phosphorus oxychloride (POCl₃)≥99%Sigma-Aldrich, Alfa AesarHighly corrosive and moisture-sensitive.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificOptional, for extraction.
Ethyl acetate (EtOAc)ACS GradeFisher ScientificFor extraction and chromatography.
HexaneACS GradeFisher ScientificFor chromatography.
Deionized WaterHigh PurityIn-houseFor work-up.
Crushed IceN/AIn-houseFor work-up.
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularFisher ScientificFor drying organic layers.
EthanolReagent GradeFisher ScientificFor recrystallization.
Step-by-Step Methodology

Part 1: Preparation of the Vilsmeier Reagent

  • Set up a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet in a well-ventilated fume hood.

  • Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.

  • To the flask, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).

  • Begin stirring and slowly add phosphorus oxychloride (POCl₃) (3.0 equivalents) dropwise from the dropping funnel over 30-45 minutes.[2] Causality: The slow, dropwise addition is crucial to control the exothermic reaction and prevent the temperature from exceeding 5 °C, which could lead to the decomposition of the Vilsmeier reagent.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes to ensure the complete formation of the chloroiminium salt.[2] The mixture should become a pale yellow, viscous liquid or slurry.

Part 2: Synthesis of this compound

  • Dissolve 2-hydroxy-3-chloroacetophenone (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the solution of the starting material dropwise to the pre-formed Vilsmeier reagent while maintaining the reaction temperature at 0-5 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 60-70 °C and maintain this temperature for 2-4 hours.[2] Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the starting material spot indicates the completion of the reaction.

Part 3: Work-up and Isolation

  • After the reaction is complete, cool the mixture to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Carefully and slowly pour the reaction mixture into the ice-water with vigorous stirring.[2] Causality: This step hydrolyzes the intermediate iminium salt and quenches the reaction. The slow addition is necessary to control the exothermic nature of the hydrolysis.

  • A solid precipitate of the crude this compound should form.

  • Continue stirring for approximately 1-2 hours to ensure complete precipitation.[1]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with cold water to remove any residual DMF and inorganic salts.[2]

Part 4: Purification

  • Dry the crude solid product in a vacuum oven at 50-60 °C.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure this compound.[1]

Visualizing the Experimental Workflow

Experimental_Workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5 °C) Start->Reagent_Prep Reaction Add 2-Hydroxy-3-chloroacetophenone (0-5 °C then heat to 60-70 °C) Reagent_Prep->Reaction Workup Quench with Ice-Water Reaction->Workup Isolation Vacuum Filtration Workup->Isolation Purification Recrystallization from Ethanol Isolation->Purification Final_Product Pure 8-Chloro-4-oxo-4H-chromene- 3-carbaldehyde Purification->Final_Product

Caption: A step-by-step experimental workflow for the synthesis of the target compound.

Data Presentation

ParameterValue/Range
Molar Ratio (Substrate:DMF:POCl₃)1 : 3 : 3
Reaction Temperature0-5 °C to 60-70 °C
Reaction Time2-4 hours
Expected Yield80-90%
Appearance of Final ProductWhite to off-white solid

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Molecular Formula: C₁₀H₅ClO₃[14]

  • Molecular Weight: 208.60 g/mol [15]

  • Melting Point: Literature values should be consulted for comparison.

  • ¹H NMR: Expected signals for the aromatic protons, the aldehyde proton, and the proton on the pyran ring.

  • ¹³C NMR: Expected signals for the carbonyl carbons, aromatic carbons, and the aldehyde carbon.

  • IR Spectroscopy: Characteristic absorption bands for the carbonyl groups (ketone and aldehyde) and the C-Cl bond.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product.

  • Crystallography: The molecule is essentially coplanar.[14] Crystal structure data for related compounds like 7-chloro-4-oxo-4H-chromene-3-carbaldehyde and 8-bromo-4-oxo-4H-chromene-3-carbaldehyde are also available for comparison.[15][16][17]

Safety and Handling

The Vilsmeier-Haack reaction involves hazardous reagents and requires strict adherence to safety protocols.

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • N,N-Dimethylformamide (DMF): A potential teratogen and should be handled with care.

  • Exothermic Reaction: The formation of the Vilsmeier reagent is highly exothermic and requires careful temperature control to prevent runaway reactions.[18][19][20]

  • Work-up: The quenching of the reaction mixture with water is also exothermic and must be done slowly and with efficient cooling.

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Halogenated and non-halogenated organic waste streams should be segregated.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldIncomplete formation of Vilsmeier reagentEnsure anhydrous conditions and proper temperature control during reagent preparation. Use fresh, high-purity reagents.
Incomplete reactionIncrease reaction time or temperature slightly. Monitor the reaction by TLC.
Decomposition of product during work-upEnsure rapid and efficient cooling during quenching.
Dark-colored productPresence of impuritiesPurify by column chromatography on silica gel before recrystallization.
Difficulty in precipitationProduct is soluble in the aqueous mixtureExtract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.

References

  • Vilsmeier-Haack Reaction | NROChemistry. [Link]

  • Vilsmeier–Haack reaction - Wikipedia. [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]

  • Synthesis of substituted 3-formyl chromones - ResearchGate. [Link]

  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline - ResearchGate. [Link]

  • Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF - Scirp.org. [Link]

  • This compound - PubMed. [Link]

  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. - Mettler Toledo. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7 - Growing Science. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. [Link]

  • 10 - Organic Syntheses Procedure. [Link]

  • Vilsmeier-Haack Reaction - J&K Scientific LLC. [Link]

  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. [Link]

  • 7-Chloro-4-oxo-4H-chromene-3-carbaldehyde - PMC - NIH. [Link]

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides - SciRP.org. [Link]

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC - PubMed Central. [Link]

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - MDPI. [Link]

  • Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde - PMC - NIH. [Link]

  • (PDF) Chemistry and Application of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde. [Link]

  • The Role of Chromenes in Drug Discovery and Development | Request PDF. [Link]

  • Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde - PubMed. [Link]

  • Chromene compounds with promising biological activities - ResearchGate. [Link]

  • 4-Oxo-4H-chromene-3-carbaldehyde oxime | C10H7NO3 | CID 6864721 - PubChem. [Link]

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purification techniques for 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde

Authored by: A Senior Application Scientist

This document provides a detailed guide to the purification of this compound, a key intermediate in the synthesis of various heterocyclic compounds and molecules of medicinal interest. The protocols and methodologies outlined herein are designed for researchers, scientists, and professionals in the field of drug development and organic synthesis.

The primary synthetic route to this class of compounds is the Vilsmeier-Haack reaction, which formylates a corresponding 2-hydroxyacetophenone precursor.[1][2][3] While efficient, this reaction often yields a crude product containing unreacted starting materials, reagents, and various side-products. Achieving high purity of the target aldehyde is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological assay data. This guide emphasizes the rationale behind procedural choices, providing a framework for robust and reproducible purification.

Understanding the Compound and Potential Impurities

A successful purification strategy begins with understanding the physicochemical properties of the target molecule and its likely contaminants.

1.1. Physicochemical Properties of the Target Compound

PropertyValueSource
Molecular FormulaC₁₀H₅ClO₃[4]
Molecular Weight208.60 g/mol [5]
AppearanceOrange/Yellow Crystalline Powder[6] (Analogue)
PolarityModerately PolarInferred from structure
StructureEssentially coplanar molecule[4][5][7]

The molecule's structure, featuring a ketone, an aldehyde, an ether linkage, and an aromatic system, renders it moderately polar. Its planar nature facilitates strong crystal lattice packing, suggesting that recrystallization is a highly viable purification method.[4][5]

1.2. Common Impurities from Vilsmeier-Haack Synthesis

The Vilsmeier-Haack reaction utilizes a chloroiminium salt (Vilsmeier reagent) generated from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2] Consequently, the crude product may contain:

  • Unreacted 2-hydroxyacetophenone precursor: More polar than the product due to the free hydroxyl group.

  • Residual DMF: Highly polar, typically removed during aqueous workup but can persist.

  • Hydrolyzed Vilsmeier reagent byproducts: Polar and water-soluble.

  • Side-products: Small amounts of other formylated or chlorinated species.

The primary goal of purification is to effectively separate the moderately polar product from the more polar starting materials and the highly polar reaction byproducts.

General Purification Workflow

The following diagram illustrates the decision-making process for purifying the crude product obtained after initial workup and isolation.

G cluster_0 Purification Strategy Start Crude this compound (Post-Workup Solid) Purity_Check_1 Assess Purity (TLC, ¹H NMR) Start->Purity_Check_1 Decision Is Purity >95%? Purity_Check_1->Decision Recrystallization Technique 1: Recrystallization Decision->Recrystallization No (Minor Impurities) Chromatography Technique 2: Column Chromatography Decision->Chromatography No (Major/Complex Impurities) End Pure Product (>98%) Decision->End Yes Purity_Check_2 Confirm Purity & Identity (TLC, MP, NMR, MS) Recrystallization->Purity_Check_2 Chromatography->Purity_Check_2 Purity_Check_2->End Note Recrystallization is preferred for large scales if impurities are minimal. Chromatography offers higher resolution for complex mixtures. G cluster_0 Column Chromatography Workflow A 1. Prepare Column (Cotton plug, sand layer) B 2. Pack Column (Slurry pack silica gel in eluent) A->B C 3. Load Sample (Concentrated solution or dry load) B->C D 4. Elute Column (Add eluent, apply pressure) C->D E 5. Collect Fractions (Monitor by TLC) D->E F 6. Combine & Evaporate (Pool pure fractions, remove solvent) E->F

Sources

The Versatile Role of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Heterocyclic Chemistry

In the landscape of medicinal chemistry and drug discovery, the chromone nucleus stands as a privileged scaffold, forming the core of numerous bioactive natural products and synthetic compounds. Among its derivatives, 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde has emerged as a particularly versatile and reactive building block. The presence of the chlorine atom at the 8-position, coupled with the electrophilic aldehyde and the reactive α,β-unsaturated ketone system, endows this molecule with a unique chemical personality, making it a valuable precursor for the synthesis of a diverse array of complex heterocyclic systems. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, offering detailed protocols and insights into its reactivity for researchers, scientists, and professionals in drug development. The chromene moiety itself is associated with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3][4][5]

Synthesis of the Core Synthon: The Vilsmeier-Haack Approach

The primary and most efficient route to this compound is through the Vilsmeier-Haack reaction, a powerful formylation method for electron-rich aromatic systems.[6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group. In this specific synthesis, the readily available 2-hydroxy-3-chloroacetophenone serves as the starting material.

Protocol 1: Synthesis of this compound

Reaction Scheme:

Vilsmeier-Haack Reaction start 2-Hydroxy-3-chloroacetophenone reagents POCl3, DMF start->reagents Vilsmeier-Haack Reaction product This compound reagents->product

Caption: Vilsmeier-Haack synthesis of the target compound.

Materials:

  • 2-Hydroxy-3-chloroacetophenone

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ice

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask for vacuum filtration

Procedure:

  • Reagent Preparation: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath to maintain a low temperature.

  • Vilsmeier Reagent Formation: To the flask, add anhydrous N,N-dimethylformamide (3 equivalents). Begin stirring and slowly add phosphorus oxychloride (3 equivalents) dropwise from the dropping funnel. It is crucial to maintain the temperature between 0-5 °C during the addition.

  • Reaction Initiation: After the complete addition of POCl₃, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Substrate Addition: To this cold solution, add 2-hydroxy-3-chloroacetophenone (1 equivalent) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction Progression: After the addition of the acetophenone, remove the ice bath and allow the reaction mixture to stir at room temperature for 16 hours.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring. This step hydrolyzes the intermediate iminium salt and facilitates the precipitation of the product.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with water to remove any remaining salts and DMF.

  • Drying: Dry the collected solid in a vacuum oven to obtain the crude this compound. The reported yield for this reaction is approximately 72%.[6]

Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ = 7.58 (t, 1H, J = 7.8 Hz), 8.07 (d, 1H, J = 7.8 Hz), 8.10 (d, 1H, J = 7.8 Hz), 9.03 (s, 1H), 10.12 (s, 1H).[6]

  • DART-MS: calcd for [C₁₀H₅ClO₃ + H⁺]: 209.001, found 209.014.[6]

Applications in Heterocyclic Synthesis

The strategic placement of reactive functional groups makes this compound an ideal starting material for the construction of various fused and substituted heterocyclic systems. The aldehyde group readily participates in condensation reactions, while the α,β-unsaturated ketone system is susceptible to nucleophilic attack.

Synthesis of Chromeno-Fused Pyrazoles

The reaction of 3-formylchromones with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazole-fused chromones.[7] These compounds are of significant interest due to their potential biological activities.

Reaction Scheme:

Pyrazole Synthesis start This compound reagent Hydrazine Hydrate start->reagent Condensation intermediate Hydrazone Intermediate reagent->intermediate product 8-Chloro-1H-chromeno[2,3-c]pyrazol-4(5H)-one intermediate->product Cyclization

Caption: General scheme for pyrazole synthesis.

Protocol 2: General Procedure for the Synthesis of 8-Chloro-1H-chromeno[2,3-c]pyrazol-4(5H)-one

Materials:

  • This compound

  • Hydrazine hydrate or substituted hydrazines

  • Ethanol or Glacial Acetic Acid

  • Reflux condenser

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Reagent Addition: Add hydrazine hydrate (or a substituted hydrazine, 1.1 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.

  • Purification: Wash the collected solid with cold ethanol or water and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Causality Behind Experimental Choices:

  • The choice of solvent can influence the reaction rate and the solubility of the product. Acetic acid can act as both a solvent and a catalyst.

  • Using a slight excess of the hydrazine derivative ensures the complete consumption of the starting aldehyde.

  • Refluxing provides the necessary activation energy for both the initial condensation to form the hydrazone and the subsequent intramolecular cyclization.

Synthesis of Chromeno-Fused Isoxazoles

The reaction with hydroxylamine hydrochloride provides a straightforward route to isoxazole-fused chromones. This reaction proceeds through the formation of an oxime intermediate, which then undergoes cyclization.[7][8][9]

Reaction Scheme:

Isoxazole_Synthesis start This compound reagent Hydroxylamine Hydrochloride start->reagent Condensation intermediate Oxime Intermediate reagent->intermediate product 8-Chloro-1H-chromeno[3,4-d]isoxazol-4(3H)-one intermediate->product Cyclization

Caption: General pathway for isoxazole synthesis.

Protocol 3: General Procedure for the Synthesis of 8-Chloro-1H-chromeno[3,4-d]isoxazol-4(3H)-one

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium acetate or another mild base

  • Ethanol

  • Reflux condenser

  • Heating mantle

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in ethanol in a round-bottom flask.

  • Base Addition: Add a mild base such as sodium acetate (1.5 equivalents) to the mixture. The base neutralizes the HCl formed and facilitates the reaction.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture and pour it into cold water.

  • Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry. Recrystallize the crude product from ethanol to obtain the pure isoxazole derivative.

Expert Insights: The addition of a base is critical to free the hydroxylamine from its hydrochloride salt, allowing it to act as a nucleophile. The reaction conditions are generally mild, making this a versatile method for synthesizing isoxazole-fused systems.

Synthesis of Chromeno-Fused Pyrimidines

The aldehyde functionality of this compound can be exploited to construct fused pyrimidine rings through condensation with various amidine derivatives, such as guanidine or urea. These chromeno[2,3-d]pyrimidine derivatives are known to possess a wide range of biological activities.[1][3][4][8][10][11]

Reaction Scheme:

Pyrimidine_Synthesis start This compound reagent Guanidine/Urea start->reagent Condensation intermediate Knoevenagel Adduct reagent->intermediate product Amino/Hydroxy-8-chloro-chromeno[2,3-d]pyrimidin-5(6H)-one intermediate->product Cyclization

Caption: General route to chromeno-fused pyrimidines.

Protocol 4: General Procedure for the Synthesis of 8-Chloro-chromeno[2,3-d]pyrimidin-5(6H)-one Derivatives

Materials:

  • This compound

  • Guanidine hydrochloride, urea, or thiourea

  • A base such as sodium ethoxide or piperidine

  • Ethanol

  • Reflux condenser

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a solution of sodium ethoxide in ethanol.

  • Reagent Addition: Add guanidine hydrochloride (or urea/thiourea, 1.1 equivalents) to the basic solution, followed by the addition of this compound (1 equivalent).

  • Reaction: Reflux the reaction mixture for several hours, monitoring its progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and neutralize it with a dilute acid (e.g., acetic acid or HCl).

  • Isolation and Purification: Collect the precipitated product by filtration, wash it with water and then with cold ethanol, and dry. Further purification can be achieved by recrystallization.

Trustworthiness of the Protocol: This protocol is based on well-established methods for the synthesis of fused pyrimidines. The key is the initial Knoevenagel-type condensation between the aldehyde and the active methylene group (if applicable) or direct condensation with the amino groups of the amidine, followed by an intramolecular cyclization and subsequent tautomerization to yield the aromatic pyrimidine ring.

Knoevenagel Condensation

The aldehyde group of this compound is highly susceptible to Knoevenagel condensation with active methylene compounds. This reaction is a cornerstone of carbon-carbon bond formation and provides access to a wide range of functionalized chromene derivatives.

Reaction Scheme:

Knoevenagel_Condensation start This compound reagent Active Methylene Compound (e.g., Malononitrile) start->reagent Condensation catalyst Base (e.g., Piperidine) reagent->catalyst product 2-((8-chloro-4-oxo-4H-chromen-3-yl)methylene)malononitrile catalyst->product

Caption: Knoevenagel condensation workflow.

Protocol 5: General Procedure for Knoevenagel Condensation

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate)

  • A basic catalyst (e.g., piperidine, triethylamine)

  • Ethanol or another suitable solvent

  • Reflux condenser

  • Heating mantle

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in ethanol in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of a base, such as a few drops of piperidine.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture. The product often precipitates out of the solution.

  • Isolation and Purification: Collect the solid product by filtration, wash it with cold ethanol, and dry. Recrystallization can be performed if necessary.

Mechanistic Insight: The basic catalyst deprotonates the active methylene compound to generate a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type adduct readily undergoes dehydration to yield the stable α,β-unsaturated product.

Data Summary

ApplicationReagentsKey Product TypePotential Biological Activity
Pyrazole Synthesis Hydrazine derivativesChromeno[2,3-c]pyrazolesAnti-inflammatory, Antitumor[7]
Isoxazole Synthesis Hydroxylamine HClChromeno[3,4-d]isoxazolesAntimicrobial, Antiviral[8][9]
Pyrimidine Synthesis Guanidine, Urea, etc.Chromeno[2,3-d]pyrimidinesAntibacterial, Antitumor[1][3][10]
Knoevenagel Condensation Active methylene compoundsMethylene-substituted chromenesPrecursors for various bioactive molecules

Conclusion and Future Outlook

This compound is a highly valuable and versatile synthon in organic chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and its inherent reactivity allow for the efficient construction of a wide range of heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this compound. The resulting chromene-fused heterocycles are promising candidates for further investigation in drug discovery programs, particularly in the development of new anticancer and antimicrobial agents.[1][2][3][5] The continued exploration of the reactivity of this and related chromone carbaldehydes will undoubtedly lead to the discovery of novel molecular architectures with significant therapeutic potential.

References

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Application Notes & Protocols: The Strategic Utility of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

8-Chloro-4-oxo-4H-chromene-3-carbaldehyde, a substituted 3-formylchromone, stands as a cornerstone intermediate in synthetic and medicinal chemistry. The chromone scaffold is recognized as a "privileged structure" due to its recurrence in compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides an in-depth exploration of the synthesis and application of 8-chloro-3-formylchromone, a highly versatile precursor for constructing a diverse library of complex heterocyclic systems.[4][5] We will detail field-proven protocols for its synthesis and subsequent transformation into high-value pyrazole and isoxazole derivatives, explain the chemical causality behind the reaction pathways, and present data to empower researchers in drug discovery and development.

The Intermediate: Synthesis and Physicochemical Profile

The strategic importance of this compound lies in its unique electronic architecture. The molecule possesses three electron-deficient sites—the aldehyde carbon, C-2, and C-4 of the pyrone ring—making it an exceptionally reactive substrate for nucleophilic attack.[6][7] This inherent reactivity is the key to its utility in building diverse molecular frameworks.

Synthesis via Vilsmeier-Haack Reaction

The most efficient and widely adopted method for synthesizing 3-formylchromones is the Vilsmeier-Haack reaction.[1][4] This one-pot procedure transforms readily available 2-hydroxyacetophenones into the target chromone with consistently high yields.[4] The reaction proceeds via a double formylation of the precursor, followed by an intramolecular cyclization to form the chromone ring.

The synthesis of the title compound begins with 2-chloro-6-hydroxyacetophenone. The Vilsmeier reagent, an electrophilic chloroiminium salt, is generated in situ from N,N-dimethylformamide (DMF) and a dehydrating agent like phosphorus oxychloride (POCl₃).[4][8]

Caption: Experimental workflow for Vilsmeier-Haack synthesis.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Chloro-6-hydroxyacetophenone

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice, distilled water

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked flask under an inert atmosphere, cool anhydrous DMF (3.0 eq) in an ice bath to 0-5 °C.

  • With vigorous stirring, add POCl₃ (2.5 eq) dropwise, ensuring the temperature remains below 10 °C. Stir for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Dissolve 2-chloro-6-hydroxyacetophenone (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the acetophenone solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to 60-70 °C for 2-4 hours. Monitor reaction completion via TLC.[9]

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice with vigorous stirring to hydrolyze the intermediate.[9]

  • Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from ethanol to yield the title compound as a solid.[8][9]

Physicochemical Data
PropertyValueReference
Molecular Formula C₁₀H₅ClO₃[10][11]
Molecular Weight 208.60 g/mol [11]
Appearance Solid[8]
Melting Point Varies with purity[8]
Solubility Soluble in DMF, DMSO; moderately soluble in ethanol
Key IR Peaks (cm⁻¹) ~1655 (C=O, ketone), ~3080 (Ar C-H)[8]

Application in Heterocyclic Synthesis: A Gateway to Bioactive Scaffolds

The true power of 8-chloro-3-formylchromone is realized in its reactions with binucleophiles. These reactions often proceed via a fascinating cascade involving nucleophilic attack at the formyl group, followed by a subsequent attack on the C2 position of the pyrone ring. This induces a ring-opening and rearrangement sequence, culminating in the formation of a new, stable heterocyclic system.[5][7]

Synthesis of Pyrazole Derivatives

Chromone-pyranzole hybrids are potent scaffolds with demonstrated antimicrobial and antitumor activities.[12][13] The synthesis is achieved by reacting the 3-formylchromone intermediate with hydrazine derivatives. The reaction with hydrazine hydrate, for example, leads to the formation of a 3-(pyrazol-5-yl)chromone derivative.[6]

Caption: Synthesis of a chromone-pyrazole derivative.

Protocol 2: Synthesis of 8-Chloro-3-(1H-pyrazol-5-yl)-4H-chromen-4-one

Materials:

  • This compound

  • Hydrazine hydrate

  • Dimethylformamide (DMF) or Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in DMF or ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

  • After completion, cool the mixture to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.

  • Collect the crude solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Derivative ClassKey ReagentReported Biological ActivityReference
3-(Pyrazol-5-yl)chromones Hydrazine hydrateAntimicrobial[6]
Chromeno[2,3-b]pyrazolo[4,3-e]pyridines 5-Amino-3-methyl-1H-pyrazoleAntitumor[12]
1,3,4,5-Substituted Pyrazoles Hydrazines and DMADGeneral Synthetic Utility[14][15]
Synthesis of Isoxazole Derivatives

The isoxazole ring is another critical pharmacophore found in numerous drugs, including antibiotics and anti-inflammatory agents.[16][17] The synthesis of chromone-isoxazole hybrids from 3-formylchromone is readily achieved through condensation with hydroxylamine hydrochloride, which proceeds via an oxime intermediate followed by cyclization.[18]

Caption: Synthesis of a chromone-isoxazole derivative.

Protocol 3: Synthesis of 8-Chloro-4H-chromeno[3,2-d]isoxazole

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Anhydrous sodium acetate or pyridine

  • Ethanol

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and anhydrous sodium acetate (1.5 eq) or pyridine (catalytic).

  • Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent to yield the fused isoxazole derivative.

Conclusion and Future Outlook

This compound is a testament to the power of a well-designed chemical intermediate. Its straightforward synthesis via the Vilsmeier-Haack reaction and its predictable, versatile reactivity with nucleophiles make it an invaluable tool for synthetic chemists. The protocols and data presented herein demonstrate its utility in constructing pyrazole and isoxazole-fused chromones, scaffolds of high interest in modern drug discovery.[2][19] The continued exploration of this intermediate's reactivity with other binucleophiles will undoubtedly lead to the discovery of novel heterocyclic systems with unique and potent biological activities.

References

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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde as a Synthon

This compound is a highly valuable and versatile starting material in the synthesis of a diverse array of heterocyclic compounds. Its structure incorporates multiple reactive sites, making it a powerful tool for medicinal chemists and researchers in drug development. The chromone core is a well-established pharmacophore present in numerous biologically active compounds. The presence of an α,β-unsaturated ketone system, a reactive aldehyde group, and an electron-deficient C2 position allows for a variety of chemical transformations, including condensation, cycloaddition, and ring-opening/ring-closure reactions.[1][2][3] This guide provides detailed protocols and mechanistic insights for the synthesis of key heterocyclic scaffolds, such as pyrazoles, isoxazoles, and pyridines, from this readily accessible chromone derivative.

Diagram: Reactivity of this compound

G A This compound B Pyrazoles A->B Hydrazine Derivatives C Isoxazoles A->C Hydroxylamine D Pyridines A->D Active Methylene Nitriles E Fused Heterocycles A->E Binucleophiles

Caption: Synthetic pathways from this compound.

I. Synthesis of Chromeno[4,3-c]pyrazoles

The reaction of 3-formylchromones with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazole-fused chromones. These compounds are of significant interest due to their potential biological activities.[4] The reaction proceeds through a condensation-cyclization sequence.

Mechanistic Insight

The initial step involves the condensation of the hydrazine with the highly electrophilic formyl group of the chromone to form a hydrazone intermediate. Subsequent intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the C2 carbon of the chromone ring leads to the cleavage of the pyrone ring. Finally, cyclization and dehydration afford the stable chromeno[4,3-c]pyrazole scaffold.

Experimental Protocol: Synthesis of 8-chloro-1H-chromeno[4,3-c]pyrazol-4(5H)-one

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (20 mL).

  • Add hydrazine hydrate (1.2 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure 8-chloro-1H-chromeno[4,3-c]pyrazol-4(5H)-one.

Data Summary:

CompoundStarting MaterialReagentSolventYield (%)
8-chloro-1H-chromeno[4,3-c]pyrazol-4(5H)-oneThis compoundHydrazine hydrateEthanol~85-95

II. Synthesis of Chromeno[3,4-d]isoxazoles

The synthesis of isoxazole-fused chromones can be achieved through the reaction of 3-formylchromones with hydroxylamine hydrochloride. This reaction provides a direct route to this important heterocyclic system.[5][6][7]

Mechanistic Insight

The reaction begins with the formation of an oxime at the formyl group. The subsequent intramolecular cyclization is initiated by the nucleophilic attack of the oxime oxygen on the C2 position of the chromone ring, leading to the opening of the pyrone ring. Tautomerization and dehydration then yield the final chromeno[3,4-d]isoxazole product.

Experimental Protocol: Synthesis of 8-chlorochromeno[3,4-d]isoxazol-4(3H)-one

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

Procedure:

  • To a solution of this compound (1 mmol) in ethanol (25 mL), add hydroxylamine hydrochloride (1.5 mmol) and sodium acetate (2 mmol).

  • Reflux the mixture for 6-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • The resulting precipitate is filtered, washed with water, and dried.

  • Purify the crude product by recrystallization from ethanol to afford pure 8-chlorochromeno[3,4-d]isoxazol-4(3H)-one.

Data Summary:

CompoundStarting MaterialReagentSolventYield (%)
8-chlorochromeno[3,4-d]isoxazol-4(3H)-oneThis compoundHydroxylamine hydrochlorideEthanol~70-85

III. Synthesis of Chromeno[2,3-b]pyridines

The construction of the pyridine ring fused to the chromone scaffold can be accomplished via the Friedländer annulation. This involves the reaction of an amino-aldehyde with a compound containing a reactive α-methylene group. In this case, a derivative of the starting material is used.

Mechanistic Insight

The synthesis of chromeno[2,3-b]pyridines from this compound often involves a multi-step process or a one-pot reaction with a suitable amine and an active methylene compound. A common approach is the reaction with an enaminone, which undergoes a cascade of reactions including Michael addition, cyclization, and dehydration to form the pyridine ring.

Experimental Protocol: Synthesis of 8-chloro-5H-chromeno[2,3-b]pyridin-5-one derivatives

Materials:

  • This compound

  • Malononitrile

  • Ammonium acetate or primary amine

  • Ethanol or Acetic Acid

Procedure:

  • A mixture of this compound (1 mmol), malononitrile (1 mmol), and ammonium acetate (2 mmol) in glacial acetic acid (15 mL) is refluxed for 3-4 hours.

  • The progress of the reaction is monitored by TLC.

  • After cooling, the reaction mixture is poured into crushed ice.

  • The solid product that separates out is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • The crude product is purified by recrystallization from a suitable solvent to give the desired 2-amino-8-chloro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile.

Data Summary:

CompoundStarting MaterialReagentsSolventYield (%)
2-amino-8-chloro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrileThis compoundMalononitrile, Ammonium acetateGlacial Acetic Acid~80-90

IV. Synthesis of Fused Heterocyclic Systems with Binucleophiles

The reaction of 3-formylchromones with various binucleophiles provides a powerful strategy for the synthesis of diverse fused heterocyclic systems.[2][3][8] These reactions typically proceed via an initial condensation at the formyl group, followed by a nucleophilic attack at the C2 position of the chromone moiety, leading to ring transformation.[1][9]

Mechanistic Insight

The general mechanism involves the initial reaction of one nucleophilic center of the binucleophile with the aldehyde functionality to form an intermediate. This is followed by an intramolecular cyclization where the second nucleophilic center attacks the electrophilic C2-position of the chromone ring. This attack induces the opening of the pyrone ring, which is then followed by a recyclization and elimination of a water molecule to afford the final fused heterocyclic product.

Diagram: General Workflow for Synthesis

G A Reactant Mixing (Chromone + Reagent) B Reaction (Reflux/Stirring) A->B C Work-up (Precipitation/Extraction) B->C D Purification (Recrystallization/Chromatography) C->D E Characterization (NMR, IR, MS) D->E

Sources

8-Chloro-4-oxo-4H-chromene-3-carbaldehyde in medicinal chemistry research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde in Medicinal Chemistry

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of modern drug discovery, the chromone (4H-chromen-4-one) nucleus stands out as a "privileged scaffold."[1] Its rigid, planar structure and versatile binding properties make it a cornerstone in the design of therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] Within this important class of compounds, This compound emerges as a particularly valuable synthetic intermediate.

The strategic placement of three key functional and structural features defines its utility:

  • The Chromone Core: A bicyclic system that provides a rigid framework for orienting pharmacophoric groups.

  • The C3-Aldehyde: An exceptionally versatile and reactive functional group, serving as a synthetic handle for constructing a vast library of derivatives.[3] Aldehydes are crucial intermediates in pharmaceutical synthesis, enabling transformations into various heterocyclic systems.

  • The C8-Chloro Group: This electron-withdrawing substituent modulates the electronic properties of the entire scaffold, potentially enhancing binding affinities, improving metabolic stability, and influencing intermolecular interactions such as halogen bonding.[4]

This guide provides a detailed exploration of this compound, from its synthesis to its application as a pivotal building block in the development of novel heterocyclic compounds with therapeutic potential. We will delve into specific, field-proven protocols, explain the causality behind experimental choices, and present data to support its role in medicinal chemistry research.

Part 1: Synthesis of the Core Scaffold

The most common and efficient method for the synthesis of 3-formylchromones, including the 8-chloro derivative, is the Vilsmeier-Haack reaction . This reaction involves the formylation of an activated aromatic or heterocyclic compound using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).

The starting material for this synthesis is 3-bromo-2-hydroxyacetophenone.[5] The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (chloroiminium ion), which then attacks the electron-rich phenol to initiate cyclization and formylation.

G cluster_0 Vilsmeier-Haack Synthesis Workflow A Start: 3-Bromo-2-hydroxyacetophenone in DMF B Step 1: Cool to 0 °C (Controls exothermic reaction) A->B C Step 2: Add POCl₃ dropwise (Forms Vilsmeier Reagent in situ) B->C D Step 3: Stir at Room Temp (15h) (Allows for complete reaction) C->D E Step 4: Quench with Water (Hydrolyzes intermediates, precipitates product) D->E F Step 5: Filter & Wash Precipitate (Isolates crude product) E->F G Step 6: Dry in vacuo (Removes residual solvent) F->G H End: 8-Bromo-4-oxo-4H-chromene-3-carbaldehyde G->H

Caption: Workflow for the Vilsmeier-Haack synthesis of the target scaffold.

Experimental Protocol: Synthesis of 8-Bromo-4-oxo-4H-chromene-3-carbaldehyde

This protocol is adapted from established procedures for synthesizing substituted 3-formylchromones.[5]

Materials:

  • 3-Bromo-2-hydroxyacetophenone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Deionized water

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Procedure:

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-2-hydroxyacetophenone (1.0 eq) in anhydrous N,N-dimethylformamide (approx. 2 mL per mmol of acetophenone).

  • Vilsmeier Reagent Formation: Place the flask in an ice bath and cool the solution to 0 °C with continuous stirring. Add phosphorus oxychloride (POCl₃) (2.5 eq) dropwise via a dropping funnel over 15-20 minutes.

    • Scientist's Note: This step is highly exothermic. Slow, dropwise addition is critical to control the reaction temperature and prevent side reactions. The formation of the electrophilic chloroiminium salt (Vilsmeier reagent) occurs in situ.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 15 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Carefully pour the reaction mixture into a beaker containing crushed ice and water. This will hydrolyze the reaction intermediates and precipitate the solid product.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with water to remove any remaining DMF and inorganic salts.

  • Drying: Dry the collected solid in a vacuum oven to yield 8-bromo-4-oxo-4H-chromene-3-carbaldehyde as a solid.[5] Further purification can be achieved by recrystallization from a suitable solvent like 1,2-dimethoxyethane.[5]

Part 2: Application Notes - A Gateway to Diverse Heterocycles

The true power of this compound lies in the reactivity of its C3-aldehyde group. It serves as an electrophilic center for reactions with a wide array of nucleophiles, enabling the construction of complex, multi-ring heterocyclic systems of high medicinal value.

Application 1: Synthesis of Chromone-Pyrazole Hybrids

The reaction of the C3-aldehyde with hydrazine or substituted hydrazines is a classic and efficient route to synthesize pyrazole-fused or pyrazole-substituted chromones. These hybrid molecules are of significant interest due to their potent biological activities.

G Scaffold 8-Chloro-3-formylchromone Solvent Ethanol (Solvent) Reflux Scaffold->Solvent Hydrazine Hydrazine Hydrate (R-NHNH₂) Hydrazine->Solvent Product Chromone-Pyrazole Hybrid Solvent->Product Condensation & Cyclization

Caption: Reaction scheme for the synthesis of chromone-pyrazole derivatives.

Protocol: Synthesis of 8-Chloro-3-(1H-pyrazol-5-yl)-4H-chromen-4-one

  • Setup: To a solution of this compound (1.0 eq) in absolute ethanol, add hydrazine hydrate (1.2 eq).

  • Reaction: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture. Reflux the reaction mixture for 4-6 hours, monitoring completion by TLC.

    • Scientist's Note: The acidic catalyst protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.

  • Purification: Wash the solid with cold ethanol and dry under vacuum. Recrystallize from ethanol or a similar solvent if necessary to obtain the pure pyrazole derivative.

Biological Relevance of Chromone-Pyrazole Hybrids:

Compound ClassBiological ActivityTarget/Mechanism of Action (Example)Reference
Chromone-PyrazoleAnticancerInhibition of tubulin polymerization; EGFR inhibition[6]
Chromone-PyrazoleAnti-inflammatoryInhibition of COX-2 and LOX-5 enzymes[7]
Chromone-PyrazoleAntimicrobialDisruption of bacterial cell wall synthesis[6]
Application 2: Synthesis of Chromone-Fused Pyrimidines

Binucleophiles such as urea, thiourea, or guanidine can react with the aldehyde and the adjacent enone system of the chromone scaffold to generate fused heterocyclic systems like chromeno[4,3-d]pyrimidines. These compounds are known to possess significant anticancer properties.[2]

Protocol: One-Pot Synthesis of Chromeno[4,3-d]pyrimidine Derivatives

  • Knoevenagel Condensation: First, react this compound (1.0 eq) with an active methylene compound like malononitrile (1.0 eq) in ethanol using piperidine as a basic catalyst. Stir at room temperature for 1 hour. This forms a Knoevenagel adduct.

    • Scientist's Note: The base deprotonates the active methylene compound, creating a potent nucleophile that attacks the aldehyde.

  • Michael Addition & Cyclization: To the same reaction mixture, add thiourea (1.1 eq) and continue to reflux for 8-10 hours.

  • Work-up: Cool the reaction mixture. Pour into ice-cold water and acidify with dilute HCl.

  • Isolation: The precipitated solid is filtered, washed with water, and dried.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the pure chromeno[4,3-d]pyrimidine derivative.

Anticancer Activity of Chromene-Pyrimidine Fused Systems:

Many chromene-pyrimidine hybrids have demonstrated potent cytotoxicity against various cancer cell lines.[2]

Cell LineCompound TypeIC₅₀ (µM) - ExampleReference
MCF-7 (Breast)Chromeno[2,3-d]pyrimidine0.5 - 5.0[2]
HCT-116 (Colon)Chromeno[2,3-d]pyrimidine0.2 - 3.1[2]
HepG-2 (Liver)Chromeno[2,3-d]pyrimidine0.4 - 2.2[2]

Part 3: Structural & Physicochemical Properties

The crystal structure of this compound has been elucidated, providing key insights into its molecular geometry and intermolecular interactions.[4][8]

  • Planarity: The molecule is essentially planar, with all non-hydrogen atoms lying close to a common plane.[8] This planarity is a crucial feature for intercalation with biological macromolecules like DNA or for fitting into the active sites of enzymes.

  • Intermolecular Interactions: In the crystalline state, the molecules are linked through stacking interactions between the pyran and benzene rings of adjacent molecules.[4]

  • Halogen Bonding Potential: While a halogen bond between the C8-chloro group and the formyl oxygen is not observed in the monochlorinated crystal structure, the potential for such interactions in solution or within a protein binding pocket remains.[4][9] This is an important consideration in rational drug design, as halogen bonds can significantly contribute to binding affinity and selectivity.

Conclusion and Future Perspectives

This compound is more than just a chemical compound; it is a strategic platform for innovation in medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the exceptional versatility of its C3-aldehyde group provide researchers with a reliable and efficient tool for generating molecular diversity. The protocols and data presented here underscore its role in creating potent anticancer, anti-inflammatory, and antimicrobial agents.

Future research should continue to explore the synthetic potential of this scaffold. The development of novel multi-component reactions (MCRs) starting from this aldehyde could lead to the rapid assembly of highly complex and unique heterocyclic systems.[10] Furthermore, leveraging the C8-chloro substituent for targeted modifications, such as through cross-coupling reactions, could unlock new avenues for structure-activity relationship (SAR) studies and the development of next-generation therapeutics. The integration of green chemistry principles into these synthetic protocols will also be a key trend.[10]

References

  • Ensaf, S. & Mahareb, F. (2021). Synthesis of biologically active chromene, coumarin, azole, azine and thiophene derivatives from 1,3-diketone. ACG Publications. Available at: [Link]

  • Recent advances in the synthesis chromenes and its derivatives. (2024). Available at: [Link]

  • Hussain, M. K. Chromene: Synthesis and Medicinal properties. SlideShare. Available at: [Link]

  • Synthesis of chromene and its derivatives. (2023). ResearchGate. Available at: [Link]

  • Kumar, V., et al. (2021). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry. Available at: [Link]

  • Mphahane, N., et al. (2020). Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. Molecules. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2022). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. Available at: [Link]

  • Ishikawa, Y. (2014). This compound. Acta Crystallographica Section E. Available at: [Link]

  • Ishikawa, Y. (2014). This compound. Acta Crystallographica Section E. Available at: [Link]

  • The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. (2024). Available at: [Link]

  • Ramalho, S. D., et al. (2020). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules. Available at: [Link]

  • Kumar, V., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. Available at: [Link]

  • Ambartsumyan, A. A., et al. (2012). Transformations of 4-Oxo-4H-chromene-3-carbaldehyde under the Action of Fe(CO)5. Russian Journal of Organic Chemistry. Available at: [Link]

  • Ghosh, C. K. & Chakraborty, S. (2015). Chemistry and Application of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde. Arkivoc. Available at: [Link]

  • Ishikawa, Y. (2014). 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E. Available at: [Link]

  • Chromene compounds with promising biological activities. (2023). ResearchGate. Available at: [Link]

  • Gampe, C. & Verma, V. A. (2020). Curse or Cure? A Perspective on the Developability of Aldehydes as Active Pharmaceutical Ingredients. Journal of Medicinal Chemistry. Available at: [Link]

  • Fata, J. E., et al. (2018). An overview of aldehyde oxidase: an enzyme of emerging importance in novel drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Ishikawa, Y. (2015). Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E. Available at: [Link]

  • Garattini, E., et al. (2013). Aldehyde oxidase and its importance in novel drug discovery: present and future challenges. Expert Opinion on Drug Discovery. Available at: [Link]

  • Synthesis of 2H-chromene-3-carbaldehyde 8(a–h) and 10(a–g) and... (2021). ResearchGate. Available at: [Link]

  • 4-oxo-4H-chromene-3-carboxaldehyde. (2020). ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for Condensation Reactions of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Chromone Scaffold in Medicinal Chemistry

The 8-chloro-4-oxo-4H-chromene-3-carbaldehyde moiety is a privileged scaffold in the realm of medicinal chemistry and drug development. The inherent reactivity of the α,β-unsaturated aldehyde system, coupled with the electronic effects of the chlorine substituent on the benzopyran ring, makes it a versatile starting material for the synthesis of a diverse array of heterocyclic compounds. These derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for novel therapeutic agents. This application note provides detailed experimental procedures for key condensation reactions of this compound, offering researchers and drug development professionals a practical guide to harnessing its synthetic potential.

Core Principles of Reactivity

The electrophilic nature of the formyl group and the adjacent vinylic carbon in this compound dictates its reactivity in condensation reactions. The electron-withdrawing effect of the chromone carbonyl and the chlorine atom further enhances the electrophilicity of the aldehyde, facilitating nucleophilic attack. The primary condensation reactions explored herein are the Knoevenagel and Claisen-Schmidt condensations, as well as the synthesis of pyrazole derivatives through condensation with hydrazines.

Knoevenagel Condensation: Synthesis of Bioactive Methylene Derivatives

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product.[1][2][3] This reaction is a cornerstone for carbon-carbon bond formation and is instrumental in the synthesis of various pharmacologically active molecules.

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol details the synthesis of 2-((8-chloro-4-oxo-4H-chromen-3-yl)methylene)malononitrile, a precursor for various heterocyclic systems.

Materials and Equipment:

Reagent/EquipmentSpecifications
This compound1.0 eq
Malononitrile1.1 eq
PiperidineCatalytic amount (2-3 drops)
EthanolAnhydrous
Round-bottom flaskAppropriate size
Reflux condenser
Magnetic stirrer with heating
Buchner funnel and filter paper
Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous ethanol in a round-bottom flask, add malononitrile (1.1 eq).

  • Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, the product will precipitate out of the solution. If precipitation is not complete, the reaction mixture can be cooled in an ice bath.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure 2-((8-chloro-4-oxo-4H-chromen-3-yl)methylene)malononitrile.

Expected Outcome:

A pale yellow to white solid with an expected yield of 85-95%. The product can be characterized by 1H NMR, 13C NMR, and mass spectrometry.

Workflow for Knoevenagel Condensation

Knoevenagel_Condensation start Start dissolve Dissolve this compound and Malononitrile in Ethanol start->dissolve add_catalyst Add catalytic Piperidine dissolve->add_catalyst react Stir at Room Temperature (2-4 hours) add_catalyst->react precipitate Product Precipitation react->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Ethanol filter->wash dry Dry under Vacuum wash->dry product Pure Product dry->product

Caption: Knoevenagel condensation workflow.

Claisen-Schmidt Condensation: Synthesis of Chalcone Analogues

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen to form an α,β-unsaturated ketone, commonly known as a chalcone.[4][5][6][7] Chalcones are well-established pharmacophores with a wide range of biological activities.

Protocol 2: Claisen-Schmidt Condensation with Acetophenone

This protocol describes the synthesis of 1-(8-chloro-4-oxo-4H-chromen-3-yl)-3-phenylprop-2-en-1-one, a chalcone analogue.

Materials and Equipment:

Reagent/EquipmentSpecifications
This compound1.0 eq
Acetophenone1.0 eq
Sodium Hydroxide (NaOH)2.0 eq
Ethanol
Water
Round-bottom flaskAppropriate size
Magnetic stirrer
Ice bath
Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in ethanol.

  • In a separate beaker, prepare a solution of sodium hydroxide (2.0 eq) in water and cool it in an ice bath.

  • Slowly add the cold NaOH solution to the ethanolic solution of the reactants with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, pour the reaction mixture into crushed ice with stirring.

  • The precipitated solid is collected by vacuum filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral to litmus.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone analogue.

Expected Outcome:

A colored solid with an expected yield of 70-85%. The product's structure can be confirmed by spectroscopic methods.

Reaction Scheme for Claisen-Schmidt Condensation

Claisen_Schmidt reactant1 This compound catalyst NaOH, Ethanol/Water product 1-(8-chloro-4-oxo-4H-chromen-3-yl)-3-phenylprop-2-en-1-one reactant1->product + reactant2 Acetophenone reactant2->product

Caption: Claisen-Schmidt condensation scheme.

Pyrazole Synthesis: Formation of Fused Heterocyclic Systems

The reaction of α,β-unsaturated aldehydes with hydrazines is a classical and efficient method for the synthesis of pyrazole derivatives.[8][9][10][11] The reaction proceeds through a condensation followed by an intramolecular cyclization.

Protocol 3: Synthesis of a Chromenyl-Pyrazole Derivative

This protocol outlines the synthesis of a pyrazole derivative by reacting this compound with hydrazine hydrate. The reaction can lead to the formation of a pyrazole ring with the cleavage of the pyrone ring of the chromone.

Materials and Equipment:

Reagent/EquipmentSpecifications
This compound1.0 eq
Hydrazine Hydrate2.0 eq
Glacial Acetic Acid
Round-bottom flaskAppropriate size
Reflux condenser
Magnetic stirrer with heating
Buchner funnel and filter paper

Procedure:

  • Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (2.0 eq) to the solution.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is collected by vacuum filtration.

  • Wash the solid with water to remove any acetic acid.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Expected Outcome:

A solid product with an expected yield of 60-75%. The structure of the resulting pyrazole derivative should be confirmed by detailed spectroscopic analysis (1H NMR, 13C NMR, MS) to elucidate the exact isomeric form.

Mechanism Overview for Pyrazole Synthesis

Pyrazole_Synthesis start This compound + Hydrazine Hydrate intermediate1 Hydrazone Formation start->intermediate1 Condensation intermediate2 Nucleophilic Attack of Hydrazine on Chromone Ring intermediate1->intermediate2 Michael Addition intermediate3 Ring Opening of Pyranone intermediate2->intermediate3 cyclization Intramolecular Cyclization intermediate3->cyclization product Chromenyl-Pyrazole Derivative cyclization->product

Caption: Pyrazole synthesis mechanism overview.

Conclusion and Future Perspectives

The protocols detailed in this application note provide a robust foundation for the synthesis of a variety of heterocyclic compounds derived from this compound. The versatility of this starting material allows for the generation of diverse molecular architectures with significant potential for biological activity. Further exploration of different active methylene compounds, substituted acetophenones, and various hydrazine derivatives will undoubtedly lead to the discovery of novel compounds with promising therapeutic applications. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic targets and to thoroughly characterize the resulting products to unlock their full potential in the field of drug discovery.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • G. S. S. Mala, M. A. N. D. A. V. A, et al. (2021). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 26(15), 4435.
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1860-5397.
  • REAL-J. (2016).
  • Bibliomed. (n.d.). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Retrieved from [Link]

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  • PubMed. (2014). This compound. Retrieved from [Link]

  • SciSpace. (n.d.). The condensation of salicylaldehydes and malononitrile revisited: synthesis of new dimeric chromene derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Retrieved from [Link]

  • Peeref. (n.d.). Condensation of malononitrile with salicylaldehydes and o-aminobenzaldehydes revisited: solvent and catalyst free synthesis of 4H-chromenes and quinolines. Retrieved from [Link]

  • PubMed Central. (n.d.). One‐Pot Four‐Component Synthesis of Novel Amino‐Tetrahydro‐Chromene Derivatives Anchored with Dual Triazole Moieties. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe 3 O 4 @SiO 2 -CPTMS-DABCO. Retrieved from [Link]

  • ResearchGate. (n.d.). Transformations of 4-Oxo-4H-chromene-3-carbaldehyde under the Action of Fe(CO)(5). Retrieved from [Link]

  • MDPI. (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Retrieved from [Link]

  • PubMed Central. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Claisen-Schmidt condensation between acetophenone and benzaldehyde with metal triflate catalysts. Retrieved from [Link]

  • PubMed. (2016). Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H 2 O/EtOH. Retrieved from [Link]

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A Comprehensive Guide to the Analytical Characterization of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloro-4-oxo-4H-chromene-3-carbaldehyde is a key heterocyclic compound, belonging to the chromene class of molecules that are of significant interest in medicinal chemistry and drug discovery for their diverse pharmacological activities.[1][2] As a synthetic intermediate or a potential bioactive agent, its unambiguous structural confirmation and purity assessment are critical for the integrity of subsequent research and development. This guide provides a suite of detailed analytical protocols designed to offer a multi-faceted approach to the complete characterization of this compound, ensuring scientific rigor and reproducibility. The methodologies herein are grounded in established analytical principles and data from peer-reviewed literature, covering spectroscopic identification, chromatographic purity, and definitive structural elucidation.

Introduction and Physicochemical Profile

The chromene nucleus, a fusion of a benzene and a pyran ring, is a privileged scaffold in numerous natural products and synthetic compounds with a wide range of biological activities.[2] The title compound, this compound, incorporates key functional groups—a ketone, an aldehyde, and a halogenated aromatic ring—that make it a versatile building block for the synthesis of more complex derivatives.[3] Accurate characterization is the foundational step that validates the molecular structure and purity, ensuring that biological or chemical findings are attributable to the correct entity.

This document outlines a logical workflow for this purpose, moving from initial identification to quantitative purity analysis.

PropertyValueSource
Molecular Formula C₁₀H₅ClO₃[4][5][6]
Molecular Weight 208.60 g/mol [5]
Appearance Solid[7]
InChI Key QSKXZKLGRXOECB-UHFFFAOYSA-N[7]
SMILES Clc1c2c(ccc1)C(=O)C(=CO2)C=O[7]

The Analytical Characterization Workflow

A systematic approach is essential for the efficient and comprehensive characterization of a synthetic compound. The following workflow ensures that both the identity and purity of this compound are confirmed with a high degree of confidence. The process begins with spectroscopic methods for structural elucidation, followed by chromatographic techniques for purity assessment, and is ultimately confirmed by elemental analysis and X-ray crystallography.

Analytical_Workflow cluster_synthesis Compound Synthesis cluster_confirmation Definitive Confirmation Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS IR FT-IR Spectroscopy Synthesis->IR HPLC RP-HPLC (Purity Assessment) NMR->HPLC MS->HPLC IR->HPLC EA Elemental Analysis (%C, %H) HPLC->EA XRAY Single-Crystal X-ray Diffraction HPLC->XRAY

Figure 1: Recommended workflow for the comprehensive analytical characterization.

Spectroscopic Identification Protocols

Spectroscopic techniques provide fingerprint-level information about the molecular structure, functional groups, and connectivity of atoms.

Causality: NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. ¹H NMR confirms the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton.

Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is based on its ability to dissolve a wide range of organic compounds and published data being available in this solvent.[4]

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Data Acquisition: Record the spectrum at 25 °C. Acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • Processing: Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

Expected Results and Interpretation:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aldehyde (-CHO)~10.12Singlet (s)1HThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen.
H2 (Pyran Ring)~9.03Singlet (s)1HThis proton is adjacent to the electron-withdrawing carbonyl and aldehyde groups.
H5, H6, H7 (Aromatic)7.58 - 8.10m, d, t3H totalThese aromatic protons will exhibit complex splitting (doublets, triplets) based on their coupling with neighbors.[4]

Causality: Mass spectrometry provides the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) confirms its elemental composition with high accuracy, leaving little ambiguity.

Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) HRMS

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent such as acetonitrile or methanol.

  • Instrumentation: Infuse the sample into an ESI-TOF mass spectrometer.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The expected molecule will readily protonate to form [M+H]⁺.

  • Data Analysis: Determine the monoisotopic mass of the most abundant peak.

Expected Results and Interpretation:

  • Molecular Formula: C₁₀H₅ClO₃

  • Calculated Exact Mass [M+H]⁺: 209.0000

  • Interpretation: The experimentally observed mass should be within 5 ppm of the calculated exact mass. A key validation is the observation of the characteristic isotopic pattern for a single chlorine atom: an [M+2+H]⁺ peak (from the ³⁷Cl isotope) with an intensity approximately one-third of the [M+H]⁺ peak (from the ³⁵Cl isotope).

Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups, as each group has a characteristic vibrational frequency.

Protocol: Attenuated Total Reflectance (ATR)-FT-IR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹. Perform a background scan prior to the sample scan.

Expected Results and Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Rationale
~1700 - 1725C=O Stretch (Aldehyde)Characteristic stretching frequency for an aldehyde carbonyl.
~1640 - 1660C=O Stretch (Ketone, α,β-unsat.)The ketone carbonyl stretch is at a lower frequency due to conjugation.
~1600, ~1470C=C Stretch (Aromatic)Indicates the presence of the benzene ring.
~1200 - 1250C-O-C Stretch (Aryl Ether)Corresponds to the ether linkage within the pyran ring.
~750 - 800C-Cl StretchCharacteristic absorption for an aryl chloride.

Chromatographic Purity and Compositional Analysis

While spectroscopy confirms identity, it does not typically quantify purity. Chromatography and elemental analysis are required to assess the sample's homogeneity and confirm its bulk composition.

Causality: RP-HPLC is the industry-standard method for determining the purity of small organic molecules. It separates the main compound from any impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

HPLC_Workflow Solvent Mobile Phase (Solvent A/B) Pump HPLC Pump (Gradient Control) Solvent->Pump Injector Autosampler (Sample Injection) Pump->Injector Column C18 Column (Separation) Injector->Column Detector UV-Vis Detector (Detection at 254 nm) Column->Detector Waste Waste Detector->Waste Data Data System (Chromatogram) Detector->Data

Figure 2: Schematic of the RP-HPLC experimental setup.

Protocol: Purity Assessment

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1.0 mg/mL. Dilute to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions: The following parameters provide a robust starting point for method development.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard nonpolar stationary phase for good retention of aromatic compounds.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)TFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)Strong organic solvent for eluting the compound.
Gradient 5% to 95% B over 15 minutes, hold at 95% B for 2 min, return to 5% B over 1 min.A broad gradient ensures elution of both polar and nonpolar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard injection volume.
Detection UV at 254 nmThe chromone scaffold strongly absorbs UV light at this wavelength.

Data Analysis and Trustworthiness (System Suitability):

  • Purity Calculation: Purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.

  • Self-Validation: To ensure the method is trustworthy, perform a system suitability check. Inject a standard solution five times and verify that the retention time repeatability is <1% RSD and the peak area repeatability is <2% RSD. The USP tailing factor for the main peak should be between 0.8 and 1.5.

Causality: Elemental analysis provides a quantitative measure of the carbon and hydrogen content in the bulk sample. This serves as an orthogonal confirmation of the molecular formula determined by HRMS.

Protocol:

  • Sample Preparation: Submit ~2-3 mg of the dried, pure compound to a certified analytical laboratory.

  • Analysis: The sample undergoes combustion analysis to determine the mass percentages of Carbon, Hydrogen, and Nitrogen (CHN).

Expected Results and Interpretation:

  • Theoretical Calculation for C₁₀H₅ClO₃:

    • %C = 57.58

    • %H = 2.42

  • Acceptance Criteria: The experimentally determined values should be within ±0.4% of the theoretical values to confirm the elemental composition and support the assigned molecular formula.

Definitive Structural Confirmation: Single-Crystal X-ray Diffraction

Causality: While the combination of NMR and HRMS provides a very high level of confidence in the proposed structure, single-crystal X-ray diffraction provides absolute, unambiguous proof of the molecular structure and stereochemistry in the solid state.

Methodology Overview: The structure of this compound has been successfully determined by X-ray diffraction.[4][5][6] The process involves:

  • Crystal Growth: Growing single crystals of suitable quality, often by slow evaporation of a solvent (e.g., from a 1,2-dimethoxyethane solution).[8]

  • Data Collection: Mounting a crystal on a diffractometer and collecting diffraction data as it is rotated in an X-ray beam.

  • Structure Solution and Refinement: Using the diffraction data to solve the electron density map and refine the atomic positions to generate a final, precise 3D model of the molecule.

Key Structural Findings from Literature:

  • Planarity: The analysis confirms that all non-hydrogen atoms in the molecule are essentially coplanar, with a root-mean-square deviation of only 0.032 Å.[4][6]

  • Intermolecular Interactions: In the crystal lattice, molecules are linked through stacking interactions, with a centroid-to-centroid distance of 3.566 Å between the pyran and benzene rings of adjacent molecules.[4][5][6] This information is valuable for understanding the solid-state properties of the material.

References

  • Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. Available from: [Link]

  • Ishikawa, Y. (2014). This compound. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o743. Available from: [Link]

  • Synthesis and Anticancer Activity of Novel Chromene Derivatives.... Ingenta Connect. (2023). Available from: [Link]

  • Electronic supporting information “On water” Synthesis of Highly Functionalized 4H-chromenes via Carbon-Carbon Bond Formatio. Royal Society of Chemistry. Available from: [Link]

  • Ishikawa, Y. (2015). Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o572–o573. Available from: [Link]

  • Ambartsumyan, A. A., et al. (2012). Transformations of 4-Oxo-4H-chromene-3-carbaldehyde under the Action of Fe(CO)₅. Russian Journal of Organic Chemistry, 48(3), 451–455. Available from: [Link]

  • Ishikawa, Y. (2014). This compound. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o743. Available from: [Link]

  • Ishikawa, Y. (2014). This compound. PubMed. Available from: [Link]

  • Synthesis of Chromene Derivatives from α,β‐Unsaturated Aldehydes: A Review. Wiley Online Library. (2023). Available from: [Link]

  • 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde. National Center for Biotechnology Information. (2025). Available from: [Link]

  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. (2023). Available from: [Link]

  • Ishikawa, Y. (2014). 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1189. Available from: [Link]

  • electronic reprint this compound. ResearchGate. (2014). Available from: [Link]

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Troubleshooting & Optimization

Navigating the Synthesis of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your yields. We move beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

The Synthetic Landscape: Vilsmeier-Haack Approach

The most common and efficient method for synthesizing this compound is the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to formylate and subsequently cyclize a substituted 2-hydroxyacetophenone.[1][2]

The reaction proceeds through the formation of an electrophilic chloroiminium salt (the Vilsmeier reagent), which then attacks the electron-rich aromatic ring of the 2-hydroxyacetophenone derivative.[3][4] A subsequent intramolecular cyclization and dehydration lead to the formation of the desired chromone-3-carbaldehyde.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Yield

Question: I am getting a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I rectify this?

Answer: Low to no yield in the Vilsmeier-Haack reaction for this synthesis can stem from several factors, primarily related to reagent quality, reaction conditions, and the purity of your starting material.

Causality and Solutions:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture. Any water present in your DMF, POCl₃, or glassware will decompose the reagent, rendering it ineffective.

    • Solution: Always use freshly distilled or anhydrous grade DMF and POCl₃. Ensure all glassware is thoroughly oven-dried or flame-dried before use. It is also advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.

  • Sub-optimal Reaction Temperature: The formation of the Vilsmeier reagent and the subsequent reaction with the acetophenone derivative are temperature-sensitive.

    • Solution: The addition of POCl₃ to DMF should be performed at 0-5 °C to control the exothermic reaction and prevent reagent decomposition.[5] After the addition of the 3-chloro-2-hydroxyacetophenone, the reaction temperature should be gradually increased. A common protocol involves stirring at room temperature for a period, followed by heating to 60-70 °C to drive the cyclization. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific setup.

  • Impure Starting Material (3-Chloro-2-hydroxyacetophenone): The purity of your starting acetophenone is critical. Impurities can interfere with the reaction, leading to side products and a lower yield of the desired chromone.

    • Solution: Ensure your 3-chloro-2-hydroxyacetophenone is pure before starting the Vilsmeier-Haack reaction. Recrystallization or column chromatography may be necessary to purify the starting material.

Problem 2: Presence of Significant Impurities in the Crude Product

Question: My crude product shows multiple spots on TLC, and the final yield after purification is still low. What are the common side products and how can I minimize their formation?

Answer: The formation of side products is a common challenge. Understanding their origin is key to mitigating their formation.

Common Impurities and Mitigation Strategies:

  • Unreacted Starting Material: Incomplete reaction is a frequent cause of impurity.

    • Mitigation: Ensure a sufficient excess of the Vilsmeier reagent is used (typically 2.5-3 equivalents relative to the acetophenone).[6] Also, confirm that the reaction has gone to completion by TLC before quenching. If the reaction stalls, a modest increase in temperature or prolonged reaction time may be necessary.

  • Chlorinated Byproducts: The Vilsmeier reagent can sometimes act as a chlorinating agent, leading to the formation of undesired chlorinated species.

    • Mitigation: Maintain careful temperature control throughout the reaction. Avoid excessive heating, as this can promote chlorination.

  • Hydrolysis Intermediates: Incomplete cyclization or premature hydrolysis can lead to the presence of intermediates in your crude product.

    • Mitigation: Ensure the reaction is heated for a sufficient duration after the initial formylation to drive the cyclization to completion.

Purification Strategies:

  • Recrystallization: this compound is typically a crystalline solid. Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is often an effective purification method.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed to separate the desired product from impurities. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is generally effective.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry of reactants for this synthesis?

A1: A common and effective stoichiometry is to use 2.5 to 3 equivalents of both DMF and POCl₃ relative to one equivalent of the 3-chloro-2-hydroxyacetophenone.[6] This excess ensures the complete formation of the Vilsmeier reagent and drives the reaction towards the product.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes) to clearly separate the starting material from the product. The product, being more polar, will have a lower Rf value than the starting acetophenone.

Q3: What is the best work-up procedure for this reaction?

A3: The reaction should be carefully quenched by pouring the reaction mixture onto crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt and precipitates the crude product. The solid can then be collected by vacuum filtration and washed with cold water to remove residual DMF and inorganic salts.[5]

Q4: Are there any specific safety precautions I should take?

A4: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The Vilsmeier-Haack reaction itself is exothermic and should be performed with caution, especially during the addition of POCl₃ to DMF.

Experimental Protocols & Data

Synthesis of 3-Chloro-2-hydroxyacetophenone

The starting material, 3-chloro-2-hydroxyacetophenone, can be synthesized via the Friedel-Crafts acylation of 2-chlorophenol with acetyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃).[7][8]

Table 1: Reaction Parameters for the Synthesis of 3-Chloro-2-hydroxyacetophenone

ParameterRecommended ConditionRationale
Solvent Dichloromethane (DCM) or Carbon Disulfide (CS₂)Inert solvents that are suitable for Friedel-Crafts reactions.
Catalyst Anhydrous Aluminum Chloride (AlCl₃)A strong Lewis acid required to generate the acylium ion electrophile.
Temperature 0 °C to room temperatureTo control the exothermic reaction and minimize side product formation.
Work-up Quenching with ice/HCl followed by extractionTo decompose the aluminum chloride complex and isolate the product.
Vilsmeier-Haack Synthesis of this compound

Table 2: Optimized Conditions for the Vilsmeier-Haack Reaction

ParameterRecommended ConditionRationale
Reagent Ratio (POCl₃:DMF:Acetophenone) 2.5 : 2.5 : 1Ensures complete formation of the Vilsmeier reagent and drives the reaction to completion.[6]
Temperature (Reagent Formation) 0-5 °CControls the exothermic reaction and prevents reagent decomposition.[5]
Temperature (Reaction) Room temperature, then 60-70 °CInitial stirring at room temperature allows for formylation, while heating promotes cyclization.
Reaction Time 2-4 hours (after heating)Typically sufficient for reaction completion, but should be monitored by TLC.
Work-up Quenching with ice-waterHydrolyzes the intermediate and precipitates the crude product.[5]

Visualizing the Workflow

Diagram 1: Synthesis Pathway

Synthesis_Pathway cluster_0 Starting Material Synthesis cluster_1 Vilsmeier-Haack Reaction 2-Chlorophenol 2-Chlorophenol 3-Chloro-2-hydroxyacetophenone 3-Chloro-2-hydroxyacetophenone 2-Chlorophenol->3-Chloro-2-hydroxyacetophenone  Friedel-Crafts Acylation (AlCl₃) Acetyl Chloride Acetyl Chloride Acetyl Chloride->3-Chloro-2-hydroxyacetophenone Final_Product This compound 3-Chloro-2-hydroxyacetophenone->Final_Product  Formylation & Cyclization DMF_POCl3 DMF + POCl₃ Vilsmeier_Reagent Vilsmeier Reagent DMF_POCl3->Vilsmeier_Reagent 0-5 °C Vilsmeier_Reagent->Final_Product

Caption: Overall synthetic route to the target compound.

Diagram 2: Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low Yield or Impure Product Check_Reagents Check Reagent Quality (Anhydrous DMF/POCl₃, Pure Starting Material) Start->Check_Reagents Check_Reagents->Start Reagents Impure Optimize_Temp Optimize Reaction Temperature Check_Reagents->Optimize_Temp Reagents OK Optimize_Temp->Start Sub-optimal Temp Optimize_Stoich Adjust Stoichiometry (Excess Vilsmeier Reagent) Optimize_Temp->Optimize_Stoich Temperature OK Optimize_Stoich->Start Incorrect Stoich. Purification Refine Purification (Recrystallization or Column Chromatography) Optimize_Stoich->Purification Stoichiometry OK Success Improved Yield and Purity Purification->Success

Caption: A logical approach to troubleshooting common issues.

References

  • Ishikawa, Y. (2014). 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o774. [Link]

  • Ambartsumyan, A. A., et al. (2012). Transformations of 4-Oxo-4H-chromene-3-carbaldehyde under the Action of Fe(CO)₅. Russian Journal of Organic Chemistry, 48(3), 451–455.
  • Ishikawa, Y. (2014). This compound. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o743. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Chromone-3-Carbaldehydes via the Vilsmeier-Haack Reaction.
  • Google Patents. (2020). CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone.
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES.
  • The Royal Society of Chemistry. (2021).
  • BenchChem. (2025). Application Note: A Step-by-Step Protocol for the Friedel-Crafts Synthesis of 3-Chloropropiophenone.
  • Chemistry LibreTexts. (2023). Using Acyl Chlorides in Friedel-Crafts Reactions.
  • Ishikawa, Y. (2014). This compound. PubMed. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. (2023). [Link]

  • University of Delaware. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone.
  • MDPI. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • ResearchGate. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds.
  • Chemistry Steps.
  • EPFL. (2010).
  • Ishikawa, Y. (2015). Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o572–o573. [Link]

  • YouTube. (2016).
  • YouTube. (2023). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • Sigma-Aldrich.
  • Ishikawa, Y. (2015). Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde. PubMed. [Link]

  • Ishikawa, Y. (2014). 8-Fluoro-4-oxo-4H-chromene-3-carbalde-hyde. PubMed. [Link]

  • ResearchGate. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds.

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Technical Support Center: Synthesis of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde. Chromone-3-carbaldehydes are pivotal intermediates in the synthesis of a wide array of biologically active compounds.[1] The most prevalent synthetic route is the Vilsmeier-Haack formylation of the corresponding 2-hydroxyacetophenone.[1][2] While effective, this reaction is sensitive to various parameters that can lead to the formation of undesirable byproducts, impacting yield and purity. This document addresses the most common issues encountered during this synthesis in a practical, question-and-answer format, providing both mechanistic explanations and actionable troubleshooting protocols.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My reaction yield is low, and the primary impurity appears to be the starting material. What went wrong?

Answer: This is the most common issue and typically points to an incomplete reaction. The cause often lies in one of three areas: reagent quality, stoichiometry, or reaction conditions.

  • Expertise & Causality: The Vilsmeier-Haack reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4] This reagent then facilitates the formylation and subsequent cyclization of the 3-chloro-2-hydroxyacetophenone. If any component is compromised, the reaction cascade stalls.

    • Reagent Quality: Both DMF and POCl₃ are hygroscopic. The presence of water will quench the highly reactive POCl₃ and the Vilsmeier reagent, halting the reaction. Using freshly opened or properly stored anhydrous reagents is critical.

    • Stoichiometry: A molar excess of the Vilsmeier reagent is required. A typical ratio is at least 2.5 equivalents of POCl₃ relative to the starting acetophenone.[5] Insufficient reagent will naturally lead to an incomplete conversion.

    • Reaction Conditions: The initial formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0 °C) to prevent degradation.[5][6] Subsequently, the reaction with the acetophenone requires thermal energy to proceed to completion, often in the range of 50-60 °C.[6] Insufficient heating will result in a sluggish and incomplete reaction.

Troubleshooting Protocol:

  • Reagent Verification: Use only anhydrous grade DMF. If the bottle has been open for a while, consider using a fresh one. Ensure the POCl₃ is clear and colorless; a yellow tint may indicate decomposition.

  • Stoichiometric Adjustment: Carefully recalculate your molar equivalents. Increase the amount of POCl₃ to 2.5 - 3.0 equivalents.

  • Temperature Control: Maintain a temperature of 0 °C during the dropwise addition of POCl₃ to DMF. After adding the acetophenone, ensure the reaction mixture is heated to and maintained at the target temperature (e.g., 60 °C) for the recommended duration (typically 2-16 hours).[5][6]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material spot before proceeding with the workup.

Question 2: I've isolated a significant byproduct with the same mass as my target compound. How is this possible?

Answer: You have likely synthesized an isomer of the target compound, most commonly 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde. This issue originates not from the reaction itself, but from the purity of your starting material.

  • Expertise & Causality: The commercial synthesis of 3-chloro-2-hydroxyacetophenone can sometimes produce its isomer, 5-chloro-2-hydroxyacetophenone, as a byproduct. When this mixture is subjected to the Vilsmeier-Haack conditions, both isomers react to form their corresponding chromone products. Because they are isomers, they will have the identical mass, making them indistinguishable by mass spectrometry alone.

Troubleshooting Protocol:

  • Starting Material Analysis: Before starting the synthesis, analyze your 3-chloro-2-hydroxyacetophenone using ¹H NMR or GC-MS to check for the presence of isomers.

  • Purification of Starting Material: If isomeric impurities are detected, purify the starting material via recrystallization or column chromatography.

  • Supplier Qualification: If this is a recurring issue, consider sourcing the starting material from a different supplier with higher purity specifications.

Question 3: My crude product is a dark, tarry substance that is extremely difficult to purify. What causes this resinification?

Answer: The formation of a dark, polymeric tar is typically a result of excessive heat, prolonged reaction times, or a poorly executed workup procedure.

  • Expertise & Causality: The product, this compound, contains multiple reactive functional groups, including an α,β-unsaturated ketone and an aldehyde.[7] Under harsh conditions (e.g., high temperatures or presence of strong bases/acids during workup), these groups can participate in self-condensation, polymerization, or other decomposition pathways. The workup step, where the reaction mixture is quenched in ice water, is particularly critical. This step hydrolyzes the intermediate iminium salt to the final aldehyde.[3][8] If this is done too slowly or without sufficient cooling, the exothermic nature of the quench can create localized hot spots, promoting degradation and resinification.

Troubleshooting Protocol:

  • Strict Temperature Control: Do not exceed the recommended reaction temperature. Use an oil bath with a temperature controller for precise heating.

  • Optimize Reaction Time: Monitor the reaction by TLC. Once the starting material is consumed, proceed to the workup. Avoid unnecessarily long heating times.

  • Controlled Workup: This is the most critical step to prevent tar formation.

    • Prepare a beaker with a large volume of crushed ice and water.

    • Ensure this ice bath is being stirred vigorously with a magnetic stirrer.

    • Cool the completed reaction mixture to room temperature.

    • Pour the reaction mixture slowly and carefully into the vigorously stirred ice water. This ensures rapid dissipation of heat and prevents localized temperature spikes.

    • A solid precipitate of the crude product should form, which can then be collected by filtration.[5]

Data Summary & Visualization

Table 1: Troubleshooting Summary for Byproduct Formation

Issue ObservedProbable Cause(s)Recommended Solution(s)
Unreacted Starting Material 1. Hygroscopic reagents (DMF, POCl₃) 2. Insufficient POCl₃ stoichiometry 3. Reaction temperature too low or time too short1. Use fresh, anhydrous reagents. 2. Use 2.5-3.0 eq. of POCl₃. 3. Maintain 50-60 °C and monitor by TLC until completion.
Isomeric Byproduct Isomeric impurity (e.g., 5-chloro-2-hydroxyacetophenone) in the starting material.Analyze starting material by NMR/GC-MS. Purify if necessary before use.
Polymeric Tar/Resin 1. Reaction temperature too high 2. Uncontrolled exothermic workup1. Do not exceed recommended reaction temperature. 2. Pour reaction mixture slowly into vigorously stirred ice water.

Reaction Pathway Diagram

Reaction_Byproducts Synthesis Pathway and Byproduct Formation cluster_start Starting Materials SM 3-Chloro-2-hydroxy- acetophenone Intermediate Cyclization Intermediate SM->Intermediate Unreacted Unreacted Starting Material SM->Unreacted Incomplete Reaction VR Vilsmeier Reagent (DMF + POCl3) VR->Intermediate Reaction Product 8-Chloro-4-oxo-4H-chromene -3-carbaldehyde (Desired) Intermediate->Product Hydrolysis (Workup) Tar Polymeric/Decomposition Products (Tar) Product->Tar Harsh Conditions (Heat/Workup) Isomer_SM 5-Chloro-2-hydroxy- acetophenone (Impurity) Isomer_Product 6-Chloro-4-oxo-4H-chromene -3-carbaldehyde (Isomeric Byproduct) Isomer_SM->Isomer_Product Vilsmeier-Haack Reaction

Caption: Key reaction pathways in the synthesis of this compound.

Optimized Experimental Protocol

This protocol is designed to minimize byproduct formation based on established methodologies.[5][9]

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, ~3 mL per 1 mmol of starting material).

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice-salt bath. Add phosphorus oxychloride (POCl₃, 2.5 eq.) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Addition of Acetophenone: Dissolve 3-chloro-2-hydroxyacetophenone (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture in an oil bath to 60 °C.

  • Monitoring: Maintain the temperature at 60 °C for 4-16 hours. Monitor the reaction's progress by TLC (e.g., using a 3:7 ethyl acetate/hexane solvent system) until the starting acetophenone spot is no longer visible.

  • Workup (Crucial Step): Cool the reaction flask to room temperature. In a separate large beaker, prepare a vigorously stirring slurry of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice slurry. A pale yellow to off-white precipitate should form.

  • Isolation: Continue stirring the slurry for 30 minutes. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral.

  • Drying & Purification: Dry the crude product under vacuum. For highest purity, recrystallize the solid from ethanol or purify by column chromatography.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for the synthesis of chromone-3-carbaldehydes. Benchchem.
  • Chauhan, J., et al. (n.d.). Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar.
  • Mphahlele, M. J. (n.d.). Synthetic studies and biological evaluation of chromone-3-carbaldehydes. Univen Repository.
  • Ibrahim, S. S., et al. (2009). Synthesis and reactions of 8-allylchromone-3-carboxaldehyde. ARKIVOC.
  • Ewies, F., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry.
  • Ambartsumyan, A. A., et al. (2012). Transformations of 4-Oxo-4H-chromene-3-carbaldehyde under the Action of Fe(CO)5. Russian Journal of Organic Chemistry.
  • J&K Scientific. (2025). Vilsmeier-Haack Reaction. J&K Scientific LLC.
  • Wikipedia contributors. (2023). Vilsmeier–Haack reaction. Wikipedia. Available: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Available: [Link]

  • Ishikawa, Y. (2014). This compound. Acta Crystallographica Section E: Structure Reports Online. Available: [Link]

  • Ishikawa, Y. (2014). This compound. PubMed. Available: [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde. BenchChem.
  • Ishikawa, Y. (2014). electronic reprint this compound. ResearchGate.

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Technical Support Center: Optimizing Vilsmeier Reagent for Chromone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for chromone synthesis via the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing this powerful transformation. Chromones are a privileged scaffold in medicinal chemistry, and the Vilsmeier-Haack reaction offers an efficient one-step pathway to valuable 3-formylchromone intermediates from readily available 2-hydroxyacetophenones.[1][2]

This resource combines established protocols, mechanistic insights, and field-proven troubleshooting strategies to help you navigate the complexities of this reaction and achieve high-yield, reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the Vilsmeier-Haack reaction as it applies to chromone synthesis.

Q1: What is the Vilsmeier reagent and how is it prepared?

The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction.[3][4] It is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[1][5] The formation is an exothermic process and is usually performed at low temperatures (0-5 °C) to ensure the stability of the reagent.[5][6]

The reaction between DMF and POCl₃ forms the electrophilic (chloromethylene)dimethyliminium chloride, also known as Arnold's reagent.[7]

Q2: What is the mechanism of chromone synthesis using this reagent?

The synthesis of 3-formylchromones from 2-hydroxyacetophenones is not a simple formylation. The accepted mechanism involves a double formylation, followed by an intramolecular cyclization and subsequent dehydration to yield the final chromone product.[1][2]

The process can be summarized as:

  • Formation of the Vilsmeier Reagent: POCl₃ activates DMF to form the electrophilic chloroiminium salt.

  • Electrophilic Attack: The electron-rich aromatic ring of the 2-hydroxyacetophenone attacks the Vilsmeier reagent.

  • Double Formylation: The reaction proceeds through a double formylation mechanism.

  • Cyclization & Dehydration: An intramolecular cyclization occurs, followed by the elimination of water to form the stable chromone ring system.[1]

Q3: How does the substitution on the starting 2-hydroxyacetophenone affect the reaction?

The electronic nature of the substituents on the 2-hydroxyacetophenone ring significantly impacts reactivity.[8]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density of the aromatic ring, making it more nucleophilic and facilitating the electrophilic attack by the Vilsmeier reagent. This generally leads to higher reaction rates and yields.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or halides (-Cl, -Br) deactivate the ring, making the reaction more difficult.[8] For these less reactive substrates, more forcing conditions, such as higher temperatures, longer reaction times, or a larger excess of the Vilsmeier reagent, may be necessary to drive the reaction to completion.[8]

Q4: What are the critical safety precautions for this reaction?

The Vilsmeier-Haack reaction involves hazardous materials and requires strict safety protocols.

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water, releasing HCl gas. Always handle it in a well-ventilated fume hood.[8]

  • Exothermic Reactions: Both the formation of the Vilsmeier reagent and the quenching of the reaction mixture with water are highly exothermic.[8] Proper cooling and slow, controlled addition of reagents are essential to prevent runaway reactions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Section 2: Experimental Protocols & Data

Detailed Experimental Protocol: General Synthesis of 3-Formylchromones

This protocol is a generalized procedure and may require optimization for specific substrates.

1. Preparation of the Vilsmeier Reagent:

  • In a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).[5]

  • Cool the flask in an ice-water bath to 0-5 °C.[5]

  • Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise via the dropping funnel over 30-60 minutes.[8] Crucial: Maintain the internal temperature below 5 °C throughout the addition.[1]

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes to ensure the complete formation of the reagent.[5][8]

2. Reaction with 2-Hydroxyacetophenone:

  • Dissolve the substituted 2-hydroxyacetophenone (1 equivalent) in a minimal amount of anhydrous DMF.[8]

  • Add this solution dropwise to the pre-formed Vilsmeier reagent while maintaining the reaction temperature at 0-5 °C.[5][8]

3. Reaction Progression and Monitoring:

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 60-70 °C and maintain this temperature for 2-4 hours.[5][8]

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]

4. Work-up and Isolation:

  • Cool the reaction mixture to room temperature.

  • Caution: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.[5] This hydrolysis step is exothermic.

  • A solid precipitate of the crude product should form. Continue stirring for 1-2 hours to ensure complete precipitation.[1]

  • Collect the solid by vacuum filtration, washing thoroughly with cold water to remove DMF and inorganic salts.[1][5]

5. Purification:

  • Dry the crude product.

  • Recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetic acid) is often effective for purifying 3-formylchromones.[1][8]

  • If recrystallization is insufficient, silica gel column chromatography can be employed.

Data Presentation: Influence of Reaction Parameters

The choice of solvent and temperature is critical for success. While DMF is the standard solvent as it is also a reagent, co-solvents can sometimes be used. Temperature control is paramount for both reagent stability and reaction progression.

ParameterConditionRationale & Expected Outcome
Reagent Formation Temp. 0-5 °CEnsures stability of the Vilsmeier reagent. Higher temperatures can lead to decomposition.[6]
Substrate Addition Temp. 0-5 °CControls the initial exothermic reaction and minimizes potential side reactions.[8]
Reaction Temp. 60-70 °CProvides sufficient energy to drive the cyclization and dehydration steps for most substrates.[8] May need to be increased for deactivated substrates.
Solvent Anhydrous DMFServes as both a reagent and a solvent. Must be anhydrous as the Vilsmeier reagent is highly moisture-sensitive.[9][10]
Stoichiometry (Reagent:Substrate) 3:1 (POCl₃:Substrate)A common starting point, ensuring enough reagent for the double formylation. May be adjusted based on substrate reactivity.[5][8]

Section 3: Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address common experimental failures.

Problem 1: Low or No Yield of the Desired 3-Formylchromone.

Q: My reaction is sluggish or fails to produce the desired product. What are the likely causes and how can I fix it?

A: This is a common issue with several potential root causes:

  • Cause A: Inactive Vilsmeier Reagent. The reagent is highly sensitive to moisture.[9]

    • Solution: Ensure all glassware is rigorously oven-dried. Use anhydrous grade DMF and freshly distilled POCl₃. Perform the reaction under a dry, inert atmosphere (N₂ or Ar).

  • Cause B: Insufficient Reaction Temperature or Time. The cyclization step often requires heat to proceed efficiently.[8]

    • Solution: After the initial low-temperature addition, ensure the reaction is heated to the optimal temperature (typically 60-70 °C) for a sufficient duration (2-4 hours).[8] Use TLC to monitor the consumption of your starting material. If the reaction stalls, consider cautiously increasing the temperature or extending the reaction time.[8]

  • Cause C: Poor Substrate Reactivity. Starting materials with strong electron-withdrawing groups (EWGs) are less reactive.[8]

    • Solution: For deactivated substrates, employ more forcing conditions. This may include increasing the reaction temperature, prolonging the reaction time, or using a larger excess of the Vilsmeier reagent.[8]

Problem 2: I am observing multiple spots on my TLC plate and the yield is low.

Q: My reaction produces a complex mixture of byproducts. What are the potential side reactions and how can I minimize them?

A: Byproduct formation is a key challenge that directly impacts yield and purification efforts.

  • Cause A: Di-formylation or Other Competing Formylations. Highly activated substrates can undergo formylation at multiple sites on the aromatic ring.[8]

    • Solution: Carefully control the stoichiometry. Start with a 3:1 molar ratio of POCl₃ to the substrate and optimize from there.[5][8] Adding the substrate solution dropwise to the Vilsmeier reagent (rather than the other way around) can help prevent localized high concentrations of the reagent.

  • Cause B: Formation of Chlorinated Byproducts. At higher temperatures, the Vilsmeier reagent can act as a chlorinating agent.[8]

    • Solution: Maintain the lowest effective reaction temperature that allows for complete conversion. Avoid unnecessarily high temperatures or prolonged heating.

  • Cause C: Incomplete Cyclization. The reaction may stall after the initial formylation steps, leaving formylated intermediates in the reaction mixture.[8]

    • Solution: Ensure adequate heating (e.g., 60-70 °C) after the initial addition to drive the final cyclization and dehydration steps to completion.[8]

Problem 3: My crude yield is acceptable, but I lose most of the product during purification.

Q: How can I improve the recovery of my 3-formylchromone after the reaction?

A: Significant product loss during work-up and purification can be frustrating.

  • Cause A: Inefficient Work-up Procedure. The quenching step is critical for precipitating the product.

    • Solution: Pour the reaction mixture into ice water slowly and with very vigorous stirring.[8] This ensures rapid hydrolysis of the iminium salt intermediate and promotes clean precipitation of the solid product. Ensure enough water is used to fully dissolve all inorganic salts formed during the reaction.[8]

  • Cause B: Suboptimal Purification Method. 3-Formylchromones are typically crystalline solids.

    • Solution: Recrystallization is often the most effective purification method and can minimize product loss compared to chromatography.[1][8] Experiment with different solvent systems to find one that provides high recovery of pure crystals. If column chromatography is necessary, be mindful of potential product loss on the silica gel.

Section 4: Visualizing the Process

Reaction Mechanism Workflow

This diagram illustrates the key transformations from the starting materials to the final 3-formylchromone product.

Vilsmeier_Chromone_Synthesis cluster_reagent Reagent Formation (0-5 °C) cluster_reaction Chromone Formation DMF DMF VR Vilsmeier Reagent (Chloroiminium Salt) DMF->VR POCl3 POCl₃ POCl3->VR Intermediate Formylated Intermediate VR->Intermediate Reacts With SM 2-Hydroxy- acetophenone SM->Intermediate Electrophilic Attack (0-5 °C) Product 3-Formylchromone Intermediate->Product Cyclization & Dehydration (60-70 °C)

Caption: Key stages in the Vilsmeier-Haack synthesis of 3-formylchromones.

Troubleshooting Flowchart

This logical diagram provides a step-by-step guide to diagnosing and solving common experimental issues.

Troubleshooting_Vilsmeier Start Low or No Yield? CheckReagent Check Reagent Quality (Anhydrous Conditions?) Start->CheckReagent Yes CheckTemp Review Reaction Temp. (Heating Step Included?) Start->CheckTemp Yes CheckSubstrate Assess Substrate Reactivity (EWGs present?) Start->CheckSubstrate Yes Sol_Reagent Solution: Use anhydrous reagents. Work under inert gas. CheckReagent->Sol_Reagent Moisture Suspected Sol_Temp Solution: Heat to 60-70°C for 2-4h. Monitor via TLC. CheckTemp->Sol_Temp Insufficient Heating Sol_Substrate Solution: Increase temp/time. Use excess reagent. CheckSubstrate->Sol_Substrate Deactivated Substrate

Caption: A decision tree for troubleshooting low-yield Vilsmeier-Haack reactions.

References

  • Benchchem.
  • Benchchem. Application Notes: Vilsmeier-Haack Reaction for 3-Formylchromone Synthesis.
  • Yadav, S. (2014). Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF. International Journal of Organic Chemistry, 4, 236-246.
  • Benchchem. Application Notes and Protocols: Synthesis of Chromone-3-Carbaldehydes via the Vilsmeier-Haack Reaction.
  • SciRP.org.
  • Kinetics and mechanism of Vilsmeier-Haack synthesis of 3-formyl chromones derived from o-hydroxy aryl alkyl ketones: A structure reactivity study.
  • Wikipedia. Vilsmeier–Haack reaction.
  • NROChemistry. Vilsmeier-Haack Reaction.
  • Nandgaonkar, R.G. & Ingle, V.N. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2016–2018.
  • ResearchGate. Synthesis of substituted 3-formyl chromones.
  • Benchchem.
  • Rajput, et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
  • ResearchGate. Synthesis of 3‐Formylchromone via Vilsmeier‐Haack reaction.
  • Semantic Scholar.
  • Journal of the Chemical Society, Perkin Transactions 2. The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects.
  • Benchchem. Troubleshooting guide for the synthesis of chromone-3-carbaldehydes.
  • Reddit. Having some troubles with a Vislmeier-Haack reaction.
  • Enamine. Vilsmeier Reagent.
  • Benchchem. effect of temperature on Vilsmeier-Haack reaction outcome.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
  • Sciforum. Synthesis, Reaction and Theoretical Study of 3-Formylchromones.
  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.

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Technical Support Center: Formylation of 8-Chlorochromone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced challenge of formylating 8-chlorochromone. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of introducing a formyl group to this electron-deficient heterocyclic system. Here, we dissect common experimental hurdles, provide in-depth, mechanism-based troubleshooting, and offer detailed protocols to enhance your synthetic success.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses the fundamental questions and challenges researchers face when attempting to functionalize the 8-chlorochromone scaffold.

Q1: Why is the formylation of 8-chlorochromone more challenging than that of unsubstituted chromone?

A1: The primary challenge stems from the electronic nature of the 8-chlorochromone substrate. The chlorine atom at the 8-position, coupled with the inherent electron-withdrawing character of the chromone's pyrone ring, significantly deactivates the entire aromatic system. Formylation reactions, such as the Vilsmeier-Haack or Duff reactions, are electrophilic aromatic substitutions.[1][2] These reactions proceed most efficiently on electron-rich aromatic rings that can stabilize the positive charge of the intermediate (the sigma complex).[1] The electron-deficient nature of 8-chlorochromone disfavors this electrophilic attack, leading to sluggish reaction rates and often requiring more forcing conditions, which can, in turn, lead to side reactions and decomposition.[3][4]

Q2: Which formylation method is most likely to be successful for 8-chlorochromone, and why?

A2: The Vilsmeier-Haack reaction is generally the most suitable method for the formylation of chromones, including those with deactivating substituents.[5][6] This is because the Vilsmeier reagent (formed from DMF and POCl₃) is a potent electrophile capable of reacting with moderately deactivated aromatic systems.[7][8] While other methods like the Duff or Reimer-Tiemann reactions are common for phenols, they typically require electron-donating groups for reasonable yields and may not be effective for the electron-poor 8-chlorochromone.[9][10] The Rieche formylation, while potent, is also generally favored for electron-rich substrates.[11][12]

Q3: I am observing very low to no conversion of my 8-chlorochromone starting material. What are the likely causes?

A3: This is the most common issue encountered. Several factors could be at play:

  • Insufficiently Reactive Vilsmeier Reagent: The Vilsmeier reagent can be deactivated by moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled POCl₃ and anhydrous DMF.[13]

  • Suboptimal Reaction Temperature: Due to the deactivated nature of 8-chlorochromone, room temperature may not be sufficient. A gradual increase in reaction temperature is often necessary. However, excessive heat can lead to decomposition.

  • Inadequate Reaction Time: Electron-deficient substrates react slower. Ensure you are monitoring the reaction over an extended period (e.g., 12-24 hours) using an appropriate technique like TLC or LC-MS.

  • Poor Quality Starting Material: Ensure your 8-chlorochromone is pure and free of any basic impurities that could quench the Vilsmeier reagent.

Q4: My reaction is producing a complex mixture of byproducts. What are the potential side reactions?

A4: With forcing conditions (higher temperatures and longer reaction times), several side reactions can occur:

  • Decomposition: Chromone scaffolds can be unstable under harsh acidic conditions and high temperatures, leading to unidentifiable polymeric material.

  • Ring Opening: The pyrone ring can be susceptible to nucleophilic attack under certain conditions, leading to ring-opened products.

  • Reaction with Solvent: If DMF is used as the solvent, it can participate in side reactions beyond the formation of the Vilsmeier reagent, especially at elevated temperatures.

Section 2: Troubleshooting Guide - From Theory to Practical Solutions

This guide provides a systematic approach to overcoming common experimental failures.

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Low or No Product Yield 1. Deactivated substrate. 2. Inactive Vilsmeier reagent. 3. Suboptimal reaction conditions.1. Enhance Reaction Conditions: Gradually increase the reaction temperature in increments of 10-15 °C. Monitor for product formation and starting material consumption. Be cautious of decomposition at temperatures above 100 °C. 2. Ensure Reagent Potency: Use freshly opened or distilled anhydrous DMF and POCl₃. Prepare the Vilsmeier reagent in situ and use it promptly. 3. Extend Reaction Time: Monitor the reaction for up to 24 hours. A slow but steady conversion may be occurring.
Formation of Multiple Unidentified Byproducts 1. Decomposition of starting material or product. 2. Side reactions due to harsh conditions.1. Optimize Temperature: Determine the lowest temperature at which the reaction proceeds, even if slowly. Avoid aggressive heating. 2. Control Stoichiometry: Use a moderate excess of the Vilsmeier reagent (1.5-2.0 equivalents). A large excess can promote side reactions. 3. Modified Workup: Quench the reaction mixture by pouring it onto crushed ice, followed by neutralization with a cold, dilute base (e.g., NaHCO₃ or NaOH solution) to minimize acid-catalyzed degradation during workup.
Difficulty in Product Isolation and Purification 1. Product is highly polar. 2. Product co-elutes with starting material or byproducts.1. Optimize Chromatography: Use a gradient elution system for column chromatography. A combination of hexanes and ethyl acetate is a good starting point. Consider adding a small percentage of a more polar solvent like methanol if the product is retained strongly on the silica gel. 2. Recrystallization: If the crude product is a solid, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to improve purity.
Logical Workflow for Troubleshooting Low Yields

G start Low Yield of 8-Chlorochromone-3-carbaldehyde check_reagents Verify Quality of DMF and POCl₃ start->check_reagents check_conditions Review Reaction Conditions (Temp. & Time) check_reagents->check_conditions Reagents are fresh & anhydrous optimize_temp Incrementally Increase Temperature check_conditions->optimize_temp Standard conditions failed extend_time Extend Reaction Time with Monitoring optimize_temp->extend_time Still low conversion end_success Yield Improved optimize_temp->end_success Product forms check_workup Analyze Workup Procedure extend_time->check_workup No significant improvement extend_time->end_success Product forms modify_workup Implement Cold Quench & Neutralization check_workup->modify_workup Potential for degradation end_fail Consult Alternative Methods check_workup->end_fail No obvious issues modify_workup->end_success Purity/Yield improves

Caption: A logical workflow for troubleshooting low yields in the formylation of 8-chlorochromone.

Section 3: Detailed Experimental Protocol - Vilsmeier-Haack Formylation

This protocol is a robust starting point for the synthesis of 8-chlorochromone-3-carbaldehyde.

Materials:

  • 8-Chlorochromone

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add POCl₃ (1.5 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a crystalline solid or a viscous oil.

  • Reaction with 8-Chlorochromone: Dissolve 8-chlorochromone (1 equivalent) in a minimal amount of anhydrous DCM or DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition, slowly allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water. This will hydrolyze the intermediate iminium salt.

  • Neutralization: Slowly add a saturated aqueous solution of NaHCO₃ until the pH of the mixture is neutral to slightly basic (pH 7-8). Be cautious as gas evolution (CO₂) will occur.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Vilsmeier-Haack Reaction Mechanism

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Chromone 8-Chlorochromone Chromone->Iminium Electrophilic Attack Aldehyde 8-Chlorochromone-3-carbaldehyde Iminium->Aldehyde H2O H₂O (Workup) H2O->Aldehyde Hydrolysis

Caption: The two-stage mechanism of the Vilsmeier-Haack formylation of 8-chlorochromone.

Section 4: Comparative Data on Formylation Methods

While specific yield data for 8-chlorochromone is not widely published, the following table provides a general comparison of common formylation methods to guide your experimental design.

Method Reagents Typical Substrates Advantages Disadvantages for 8-Chlorochromone
Vilsmeier-Haack DMF, POCl₃Electron-rich aromatics, heterocycles[7][8]Effective for moderately deactivated systems; good regioselectivity for the 3-position of chromones.[5]May require elevated temperatures and longer reaction times.[3]
Duff Reaction Hexamethylenetetramine (HMTA), acidPhenols, electron-rich aromatics[9][14]Generally mild conditions.Inefficient for electron-deficient substrates.[15]
Reimer-Tiemann CHCl₃, strong basePhenols[10][16]Ortho-formylation of phenols.Not suitable for the chromone core; harsh basic conditions can degrade the substrate.[10]
Rieche Formylation Dichloromethyl methyl ether, Lewis acid (e.g., TiCl₄)Electron-rich phenols and ethers[11][12]High regioselectivity for ortho-position on phenols.Primarily effective for electron-rich systems.[12]

References

  • Duff reaction. Grokipedia. Accessed January 17, 2026.
  • Rhodaelectro-catalyzed access to chromones via formyl C–H activation towards peptide electro-labeling. National Institutes of Health. Published August 5, 2021.
  • Duff reaction. Wikipedia. Accessed January 17, 2026.
  • Duff Reaction. Chem-Station Int. Ed. Published September 22, 2016.
  • Vilsmeier-Haack Reaction. Chemistry Steps. Accessed January 17, 2026.
  • Vilsmeier-Haack Reaction. NROChemistry. Accessed January 17, 2026.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Accessed January 17, 2026.
  • Rieche formylation. Wikipedia. Accessed January 17, 2026.
  • Reimer–Tiemann reaction. Wikipedia. Accessed January 17, 2026.
  • Having some troubles with a Vislmeier-Haack reaction. Reddit. Published July 9, 2021.
  • Synthesis and reactions of 8-allylchromone-3-carboxaldehyde. Semantic Scholar. Accessed January 17, 2026.
  • Vilsmeier–Haack reaction. Wikipedia. Accessed January 17, 2026.
  • The Duff Reaction: Researching A Modification. The ScholarShip. Accessed January 17, 2026.
  • Benchmarking the efficiency of different formylation methods. Benchchem. Accessed January 17, 2026.
  • Exploring the Reimer-Tiemann Reaction: History and Scope. John Wiley & Sons, Inc. Published April 23, 2004.
  • Formylation. Wikipedia. Accessed January 17, 2026.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Research in Pharmacy and Chemistry. Accessed January 17, 2026.
  • Different formylation methods.
  • Reimer–Tiemann reaction.
  • Duff Reaction. Chem-Station Int. Ed. Published September 22, 2016.
  • Reimer-Tiemann Formylation. SynArchive. Accessed January 17, 2026.
  • Rieche Formylation. SynArchive. Accessed January 17, 2026.
  • Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. I.R.I.S. Accessed January 17, 2026.
  • The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Elsevier. Accessed January 17, 2026.
  • Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. National Institutes of Health. Accessed January 17, 2026.
  • Synthesis and Reactivity of Electron-Deficient 3-Vinylchromones.
  • Application Notes and Protocols: Rieche Formylation of Electron-Rich Phenols using Dichloromethyl Methyl Ether. Benchchem. Accessed January 17, 2026.
  • Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen Overseas. Accessed January 17, 2026.
  • Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar. Accessed January 17, 2026.
  • Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations.
  • Chromone Containing Hybrid Analogs: Synthesis and Applications in Medicinal Chemistry. National Institutes of Health. Published August 2023.
  • Challenges for C−H functionalization and this work.
  • Formylation and Dichloromethylation as Alternative Directions of the Rieche Reaction. A Novel Approach to the Synthesis of Sterically Hindered Aromatic Dialdehydes. SciSpace. Published 1993.
  • SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. Accessed January 17, 2026.
  • indole-3-aldehyde. Organic Syntheses Procedure. Accessed January 17, 2026.
  • An update on the advances in chromone and the derivatives synthesis based on the key chromone annulation of o-hydroxyaryl enaminones.
  • Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Sciforum. Published August 11, 1997.
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Published February 14, 2024.

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Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-Hydroxy-3-chloroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 2-hydroxy-3-chloroacetophenone. This molecule is a valuable intermediate in the development of various pharmaceutical compounds and specialty chemicals. Its synthesis, most commonly achieved via the Fries rearrangement of 2-chlorophenyl acetate, is a robust reaction but is often plagued by side reactions that can significantly impact yield and purity.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis, minimize byproduct formation, and optimize your reaction outcomes.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction yield is very low or I'm recovering mostly unreacted starting material. What's going wrong?

This is a common issue often traced back to three key parameters: catalyst activity, reaction temperature, or reaction time.

  • Possible Cause 1: Inactive Lewis Acid Catalyst

    • The Chemistry: The Fries rearrangement is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1][2] Lewis acids are highly hygroscopic and react exothermically with water. If your catalyst has been exposed to atmospheric moisture, it will be partially or fully hydrolyzed, rendering it inactive for the rearrangement. An inactive catalyst will not facilitate the formation of the necessary acylium ion intermediate, halting the reaction.[3][4]

    • Solution:

      • Use Fresh Catalyst: Always use freshly opened or properly stored anhydrous AlCl₃ from a reputable supplier.

      • Ensure Dry Conditions: Thoroughly flame-dry all glassware under a vacuum or in a hot oven before use. Assemble your apparatus while hot and allow it to cool under a stream of inert gas (e.g., nitrogen or argon).

      • Inert Atmosphere: Conduct the entire reaction, including the addition of reagents, under a positive pressure of an inert gas to prevent moisture ingress.[3]

  • Possible Cause 2: Suboptimal Reaction Temperature

    • The Chemistry: The Fries rearrangement is highly temperature-dependent. Sufficient thermal energy is required to overcome the activation barrier for the acyl group migration. If the temperature is too low, the reaction rate will be impractically slow.

    • Solution: For the synthesis of 2-hydroxy-3-chloroacetophenone, the reaction mixture should be heated to between 120-140°C.[3] Use a well-calibrated thermometer and a stable heating source, such as an oil bath, for uniform heat distribution.

  • Possible Cause 3: Insufficient Reaction Time

    • The Chemistry: Chemical reactions require time to reach completion. Even at the correct temperature, cutting the reaction time short will result in a mixture of starting material and product.

    • Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A good starting point for reaction time is 1.5 to 2 hours, but this should be confirmed by TLC analysis.[3] The reaction is complete when the spot corresponding to the starting material (2-chlorophenyl acetate) has disappeared.

Q2: My main product is the wrong isomer! I'm getting a high yield of 4-hydroxy-3-chloroacetophenone instead of the desired 2-hydroxy isomer.

This is a classic regioselectivity problem governed by thermodynamic versus kinetic control.

  • Possible Cause 1: Reaction Temperature is Too Low

    • The Chemistry: The Fries rearrangement can produce both ortho (2-hydroxy) and para (4-hydroxy) isomers.[4][5]

      • Low temperatures (<60°C) favor the formation of the para isomer, which is the kinetically controlled product.[3][5]

      • High temperatures (>120°C) favor the formation of the ortho isomer, the thermodynamically controlled product. The ortho-product is more stable at high temperatures because the hydroxyl and carbonyl groups can form a stable six-membered bidentate complex with the aluminum catalyst.[5][6]

    • Solution: To maximize the yield of the desired 2-hydroxy-3-chloroacetophenone, increase the reaction temperature to the 120-160°C range.[3]

  • Possible Cause 2: Use of a Polar Solvent

    • The Chemistry: The polarity of the solvent influences the reaction's transition state. Non-polar solvents tend to favor the intramolecular rearrangement that leads to the ortho product. In contrast, polar solvents can stabilize the separated acylium ion, increasing the likelihood of intermolecular reactions and favoring the formation of the para product.[4][5]

    • Solution: If you are using a solvent, switch to a non-polar one like nitrobenzene or carbon disulfide. For optimal ortho selectivity, it is often best to conduct the reaction neat (solvent-free).[3][5]

ParameterConditionFavored ProductRationale
Temperature Low (< 60°C)para-isomer (4-hydroxy-3-chloroacetophenone)Kinetic Control[3][5]
High (> 120°C)ortho-isomer (2-hydroxy-3-chloroacetophenone)Thermodynamic Control (stable chelate)[5][6]
Solvent Polarpara-isomerIncreased solvent cage separation[4][5]
Non-polar / Neatortho-isomerFavors intramolecular rearrangement[3][5]

Q3: The reaction mixture turned black and tarry. What happened?

  • Possible Cause: Localized Overheating or Excessive Temperature

    • The Chemistry: While high temperatures are needed for ortho selectivity, excessive heat can cause decomposition and polymerization of the starting material and product, leading to charring. This is particularly problematic if the reaction flask is heated directly on a hot plate, causing localized hot spots.

    • Solution:

      • Use an Oil Bath: An oil bath provides uniform and well-controlled heating. Ensure the reaction flask is immersed in the oil but not touching the bottom of the bath.[3][7]

      • Vigorous Stirring: Ensure efficient and constant stirring throughout the reaction to distribute heat evenly.

      • Controlled Heating Ramp: Increase the temperature of the oil bath slowly to the target temperature to avoid thermal shock.[7]

Q4: I see a significant byproduct peak corresponding to 2-chlorophenol in my analysis.

  • Possible Cause: Presence of Moisture

    • The Chemistry: The starting material, 2-chlorophenyl acetate, is an ester. In the presence of water and a Lewis acid catalyst, it can be readily hydrolyzed back to 2-chlorophenol and acetic acid.[6] This not only consumes your starting material but the resulting 2-chlorophenol can also undergo intermolecular acylation, leading to other unwanted byproducts.[6]

    • Solution: This reinforces the critical need for strictly anhydrous conditions, as detailed in Q1. All reagents, solvents, and glassware must be free of water. Running the reaction under an inert atmosphere is essential.[3]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Fries Rearrangement for synthesizing 2-hydroxy-3-chloroacetophenone?

The generally accepted mechanism involves the following key steps:[1][4][8]

  • Lewis Acid Coordination: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the 2-chlorophenyl acetate. This is the more electron-rich oxygen and a better Lewis base than the phenolic oxygen.

  • Acylium Ion Formation: This coordination polarizes the ester bond, leading to its cleavage. The AlCl₃ group transfers to the phenolic oxygen, generating a free acylium carbocation (CH₃CO⁺).

  • Electrophilic Aromatic Substitution: The highly electrophilic acylium ion then attacks the electron-rich aromatic ring. The attack can occur at the ortho or para position.

  • Chelation and Tautomerization: Following the attack, the intermediate rearomatizes. At high temperatures, the ortho product forms a thermodynamically stable bidentate complex with the aluminum chloride, driving the equilibrium towards this isomer.

  • Hydrolysis: The final product is liberated from the aluminum complex by quenching the reaction with aqueous acid.

Fries_Rearrangement Fries Rearrangement Mechanism cluster_start Step 1: Catalyst Coordination cluster_intermediate Step 2: Acylium Ion Formation cluster_attack Step 3: Electrophilic Attack cluster_products Step 4 & 5: Complexation & Hydrolysis Start 2-Chlorophenyl Acetate + AlCl₃ Complex Coordinated Complex Start->Complex Coordination to C=O Acylium Acylium Ion (CH₃CO⁺) + Chloro-phenoxide-AlCl₂ Complex->Acylium Cleavage Ortho_Intermediate Ortho_Intermediate Acylium->Ortho_Intermediate ortho-attack Para_Intermediate Para_Intermediate Acylium->Para_Intermediate para-attack Ortho_Complex Stable Ortho Chelate (Favored at High Temp) Ortho_Intermediate->Ortho_Complex Rearomatization Para_Product 4-Hydroxy-3-chloroacetophenone (Kinetic Product) Para_Intermediate->Para_Product Rearomatization & Workup Ortho_Product 2-Hydroxy-3-chloroacetophenone (Thermodynamic Product) Ortho_Complex->Ortho_Product Acidic Workup

Caption: Fries rearrangement mechanism for 2-chlorophenyl acetate.

Q2: How can I effectively monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most convenient method.

  • Stationary Phase: Use standard silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether is effective. A good starting ratio is 20:80 (EtOAc:Hexane). Adjust the ratio as needed to get good separation (Rf values between 0.2 and 0.8).

  • Visualization: Visualize the spots under a UV lamp at 254 nm. The starting ester and the product ketone should have different Rf values.

Q3: What is the recommended work-up procedure?

A standard work-up procedure is as follows:[3]

  • After the reaction is complete (as determined by TLC), cool the reaction flask to room temperature.

  • Very slowly and carefully, pour the reaction mixture onto a beaker filled with crushed ice and a dilute solution of hydrochloric acid (e.g., 5-10% HCl). This step is highly exothermic and will hydrolyze the aluminum complexes.

  • Transfer the quenched mixture to a separatory funnel.

  • Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Q4: What are the best methods for purifying the final product?

  • Recrystallization: This is often the most effective method for obtaining high-purity material. The crude solid can be recrystallized from solvents like methanol, ethanol, or a mixture of toluene and petroleum ether.[9][10]

  • Column Chromatography: If recrystallization does not remove all impurities (especially the para-isomer), silica gel column chromatography is recommended. Use a gradient of ethyl acetate in hexane as the eluent, guided by your TLC analysis.[11]

  • Acid-Base Extraction: To remove any unreacted phenolic starting material (e.g., 2-chlorophenol), the crude product (dissolved in an organic solvent) can be washed with a dilute aqueous solution of sodium hydroxide (e.g., 5-10% NaOH).[11] The phenolic impurities will deprotonate and move to the aqueous layer, while the product, being a much weaker acid, remains in the organic layer. Be cautious, as some product may also be lost if the base is too concentrated or the washing is too vigorous.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-3-chloroacetophenone via Fries Rearrangement

This protocol is a representative example and should be adapted and optimized based on your laboratory's specific conditions and scale.

Materials:

  • 2-Chlorophenyl acetate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 5% Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, oil bath, magnetic stirrer, and other standard glassware.

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Allow the apparatus to cool to room temperature under a positive flow of nitrogen.

  • To the flask, add 2-chlorophenyl acetate (1 equivalent).

  • In portions, carefully add anhydrous aluminum chloride (2.5 - 3 equivalents) to the flask. The addition may be exothermic.[3]

  • Heat the reaction mixture in an oil bath to 120-140°C and stir vigorously for 1.5 - 2 hours.[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the flask to room temperature. Slowly pour the mixture into a beaker containing crushed ice and 50 mL of 5% HCl solution to hydrolyze the complex.[3]

  • Transfer the entire mixture to a separatory funnel and extract three times with ethyl acetate.[3]

  • Combine the organic layers, wash once with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from methanol or ethanol.

Experimental_Workflow Synthesis & Purification Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Add 2-Chlorophenyl Acetate to dry flask (N₂ atm) B 2. Add Anhydrous AlCl₃ in portions A->B C 3. Heat to 120-140°C for 1.5-2h B->C D 4. Monitor by TLC C->D E 5. Cool to RT D->E Reaction Complete F 6. Quench in Ice/HCl E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash, Dry, & Concentrate G->H I 9. Recrystallize from Methanol/Ethanol H->I Crude Product J 10. Obtain Pure Product I->J

Caption: General workflow for synthesis and purification.

References

  • BenchChem. (2025). Technical Support Center: Optimizing 2'-Hydroxyacetophenone Yield in Fries Rearrangement. Benchchem.
  • Journal of the Chemical Society C: Organic. (1968).
  • Organic Chemistry Portal. Fries Rearrangement.
  • Wikipedia. Fries rearrangement.
  • Grokipedia. Fries rearrangement.
  • Journal of Chemical and Pharmaceutical Research. (2015). Solvent free synthesis of p-hydroxyacetophenone. JOCPR.
  • BYJU'S.
  • Benchchem. Technical Support Center: Optimizing Fries Rearrangement for 2'-Hydroxyacetophenone Synthesis.
  • Patsnap. Preparation method for 5-chlorine-2-hydroxyl-3-nitroacetophenone.
  • ResearchGate. (2015).
  • ResearchGate. (2018).
  • Organic Syntheses. 2,5-dihydroxyacetophenone.

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Technical Support Center: Purification of Chlorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of purifying chlorinated organic compounds. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often recalcitrant molecules. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only procedural solutions but also the underlying scientific rationale to empower your experimental choices.

Section 1: Extraction & Sample Preparation

The initial extraction and preparation of your sample are critical first steps that can significantly impact the success of downstream purification. Chlorinated organic compounds are often found in complex matrices, and efficient, clean extraction is paramount.

Frequently Asked Questions (FAQs) - Extraction

Q1: My recovery of a volatile chlorinated analyte is low after a liquid-liquid extraction. What are the likely causes and how can I improve it?

A1: Low recovery of volatile chlorinated compounds during liquid-liquid extraction is a common issue, often stemming from analyte loss to the atmosphere. Here’s a breakdown of potential causes and solutions:

  • Cause: Aggressive shaking or venting of the separatory funnel can lead to the loss of volatile compounds.

  • Solution: Instead of vigorous shaking, use a gentle inversion technique for mixing the phases. When venting, do so slowly and away from any heat sources.[1]

  • Cause: High temperatures in the lab environment can increase the vapor pressure of your analyte, leading to evaporative losses.

  • Solution: Whenever possible, perform extractions in a cooled environment or use a jacketed separatory funnel with a cooling fluid.

  • Cause: The solvent choice may not be optimal for your analyte's polarity, leading to poor partitioning.

  • Solution: Ensure your extraction solvent has a high affinity for the target chlorinated compound. For many chlorinated hydrocarbons, methylene chloride is an effective choice.[1][2]

Q2: I'm seeing significant matrix effects in my GC-ECD analysis after a solid-phase extraction (SPE). How can I clean up my extract more effectively?

A2: Matrix effects, where co-extracted substances interfere with the analysis of the target analyte, are a frequent challenge, especially with complex samples like soil or biological tissues. The Electron Capture Detector (ECD) is highly sensitive to electronegative compounds, making it susceptible to interferences.[2]

Here are some proven cleanup strategies:

  • Adsorption Chromatography: This is a robust method for removing polar interferences. A common and effective technique is to pass the extract through a Florisil® column.[1][2] Florisil (magnesium silicate) is excellent at retaining polar compounds while allowing the less polar chlorinated analytes to pass through.

  • Gel Permeation Chromatography (GPC): GPC is particularly useful for separating your chlorinated analytes from high-molecular-weight interferences like lipids and polymers.[2]

  • Solid-Phase Extraction (SPE) for Cleanup: A secondary SPE step with a different sorbent chemistry can be highly effective. For instance, if your initial extraction used a non-polar C18 sorbent, a cleanup step with a silica or Florisil cartridge can remove remaining polar impurities.

Troubleshooting Guide: Solid-Phase Extraction (SPE)
Problem Potential Cause Troubleshooting Action
Low Analyte Recovery Incomplete elution of the analyte from the SPE cartridge.1. Optimize Elution Solvent: Ensure the elution solvent is strong enough to displace the analyte from the sorbent. You may need to test a solvent with higher polarity or a different solvent mixture. 2. Increase Elution Volume: Pass a larger volume of the elution solvent through the cartridge to ensure complete recovery. 3. Soak the Sorbent: Allow the elution solvent to soak the sorbent for a few minutes before final elution to improve desorption.
Analyte breakthrough during sample loading.1. Check Sample Loading Flow Rate: A flow rate that is too high can prevent proper interaction between the analyte and the sorbent. Reduce the flow rate. 2. Overloading the Cartridge: The mass of your analyte and interfering compounds may be exceeding the capacity of the sorbent. Use a larger cartridge or dilute your sample.
Poor Reproducibility Inconsistent packing of the SPE sorbent.1. Use High-Quality Cartridges: Ensure you are using reputable SPE cartridges with consistent sorbent packing. 2. Automate the Process: If possible, use an automated SPE system for consistent flow rates and volumes.[3]
Incomplete drying of the sorbent before elution (for non-polar eluents).Ensure the sorbent is thoroughly dried after sample loading and washing, as residual water can interfere with the elution of non-polar analytes with a non-polar solvent.
Experimental Workflow: Florisil Cleanup

Florisil_Cleanup cluster_prep Preparation cluster_load Loading & Elution cluster_analysis Analysis prep_column Prepare Florisil Column pre_elute Pre-elute with Elution Solvent prep_column->pre_elute Conditioning load_sample Load Sample Extract pre_elute->load_sample Ready for Loading elute_analyte Elute Chlorinated Analyte load_sample->elute_analyte Interferences Retained collect Collect Eluate elute_analyte->collect concentrate Concentrate Eluate collect->concentrate For Increased Sensitivity analyze Analyze by GC-ECD/MS concentrate->analyze

Caption: Workflow for Florisil column cleanup of extracts.

Section 2: Recrystallization

Recrystallization is a powerful technique for purifying solid chlorinated organic compounds.[4] The principle relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures.[5]

Frequently Asked Questions (FAQs) - Recrystallization

Q1: My chlorinated compound "oils out" instead of forming crystals during cooling. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[6] This is often due to the compound's melting point being lower than the boiling point of the solvent, or a very high concentration of the solute.

Here’s how to troubleshoot this issue:

  • Lower the Cooling Temperature: The oil may solidify if the solution is cooled to a lower temperature, for example, in an ice bath.

  • Use a Different Solvent: Select a solvent with a lower boiling point.

  • Use a Solvent Pair: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at the boiling point until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to redissolve the oil and allow it to cool slowly.[7]

  • Increase the Solvent Volume: Oiling out can be caused by a supersaturated solution. Add more hot solvent to dissolve the oil and then allow for slow cooling.[8]

Q2: No crystals are forming even after my solution has cooled to room temperature. What should I do?

A2: Supersaturation is a state where the concentration of the solute is higher than its solubility at a given temperature, but crystallization has not yet occurred.[6] This can be overcome by inducing nucleation.

Here are some techniques to induce crystallization:

  • Scratching the Flask: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[6]

  • Seeding: Add a tiny crystal of the pure compound to the solution. This "seed" crystal will act as a template for further crystal growth.[6]

  • Reducing the Temperature: Place the flask in an ice bath to further decrease the solubility of your compound.[6]

  • Reducing the Solvent Volume: If you've used too much solvent, you can gently heat the solution to evaporate some of the solvent and increase the concentration of your compound.[7]

Troubleshooting Guide: Recrystallization
Problem Potential Cause Troubleshooting Action
Colored Impurities in Crystals Colored impurities are co-crystallizing with your product.1. Use Decolorizing Carbon: Add a small amount of activated charcoal to the hot solution before filtration. The colored impurities will adsorb to the surface of the carbon.[4] Be sure to filter the hot solution to remove the carbon before cooling.
Low Yield of Crystals The compound is too soluble in the cold solvent.1. Cool the Solution Further: Use an ice-salt bath to achieve lower temperatures. 2. Evaporate Some Solvent: If too much solvent was added, carefully evaporate some of it to concentrate the solution.[7]
Premature crystallization during hot filtration.1. Use a Heated Funnel: This will prevent the solution from cooling and crystallizing in the funnel. 2. Add Extra Hot Solvent: Add a small amount of extra hot solvent before filtering to ensure the compound remains in solution.
Logical Flow: Solvent Selection for Recrystallization

Solvent_Selection cluster_criteria Ideal Solvent Criteria start Start: Crude Chlorinated Compound test_solubility Test Solubility in Various Solvents start->test_solubility dissolves_hot Dissolves Compound when Hot test_solubility->dissolves_hot insoluble_cold Compound is Insoluble when Cold dissolves_hot->insoluble_cold Meets Criterion 1 try_another Try Another Solvent or a Solvent Pair dissolves_hot->try_another Fails impurities_soluble Impurities are Soluble at all Temperatures insoluble_cold->impurities_soluble Meets Criterion 2 insoluble_cold->try_another Fails no_reaction Does Not React with Compound impurities_soluble->no_reaction Meets Criterion 3 impurities_soluble->try_another Fails volatile Easily Removable (Volatile) no_reaction->volatile Meets Criterion 4 no_reaction->try_another Fails end Proceed with Recrystallization volatile->end Ideal Solvent Found volatile->try_another try_another->test_solubility

Caption: Decision-making process for selecting a recrystallization solvent.

Section 3: Distillation

Distillation is a primary method for purifying liquid chlorinated organic compounds, separating components based on differences in their boiling points.

Frequently Asked Questions (FAQs) - Distillation

Q1: I'm trying to distill a high-boiling point chlorinated compound, but it seems to be decomposing. What can I do?

A1: Many organic compounds, including some chlorinated ones, are not stable at their atmospheric boiling points.[9] For these heat-sensitive compounds, vacuum distillation is the recommended technique.[9] By reducing the pressure above the liquid, the boiling point is lowered, often significantly, allowing for distillation at a temperature that does not cause decomposition.

Q2: My distillation is very slow, and the temperature is fluctuating. What is the problem?

A2: Slow and inefficient distillation with temperature fluctuations can be caused by several factors:

  • Insufficient Heating: The heating mantle may not be providing enough energy to maintain a steady boil. Ensure the heating mantle is set to a temperature about 20-30°C higher than the boiling point of the liquid.[9]

  • Poor Insulation: The distillation apparatus may be losing too much heat to the surroundings. Insulate the distillation head and neck with glass wool or aluminum foil to maintain a consistent temperature gradient.

  • "Bumping" of the Liquid: Uneven boiling, or "bumping," can cause erratic distillation. Always use boiling chips or a magnetic stirrer to ensure smooth boiling.

Troubleshooting Guide: Distillation
Problem Potential Cause Troubleshooting Action
Flooding of the Fractionating Column The boil-up rate is too high for the column's capacity.1. Reduce the Heat Input: Lower the setting on the heating mantle to decrease the rate of vaporization.
No Condensate Forming The condenser is not being cooled effectively.1. Check Water Flow: Ensure a steady and adequate flow of cold water through the condenser jacket. 2. Use a More Efficient Condenser: For very volatile compounds, a more efficient condenser, such as a Friedrichs or Allihn condenser, may be necessary.
Poor Separation of Components The fractionating column is not efficient enough.1. Use a Longer Column: A longer column provides more theoretical plates and better separation. 2. Use a More Efficient Packing Material: Materials like Raschig rings or Vigreux indentations increase the surface area for vapor-liquid equilibrium, improving separation.

Section 4: Chromatography

Chromatography is a versatile and widely used technique for the separation and purification of chlorinated organic compounds. Gas chromatography (GC) is particularly well-suited for volatile and semi-volatile compounds, while high-performance liquid chromatography (HPLC) is used for less volatile or thermally labile compounds.[10]

Frequently Asked questions (FAQs) - Chromatography

Q1: I'm observing broad, tailing peaks for my chlorinated analyte in my GC analysis. What are the common causes?

A1: Peak tailing in GC is a common issue that can compromise resolution and quantification. Here are the primary culprits and their solutions:

  • Active Sites in the Injection Port or Column: Un-deactivated sites in the liner or the column can interact with your analyte, causing tailing.

    • Solution: Use a deactivated liner and a high-quality, well-conditioned column. If the column is old, it may need to be replaced.

  • Column Overloading: Injecting too much sample can saturate the stationary phase.

    • Solution: Dilute your sample or inject a smaller volume.

  • Non-Volatile Residues in the Injection Port: Accumulation of non-volatile material in the liner can lead to peak distortion.

    • Solution: Regularly replace the injection port liner and septum.

Q2: How do I choose between normal-phase and reversed-phase HPLC for purifying a chlorinated compound?

A2: The choice between normal-phase and reversed-phase HPLC depends on the polarity of your chlorinated compound.

  • Reversed-Phase HPLC: This is the most common mode of HPLC. It uses a non-polar stationary phase (like C18) and a polar mobile phase (like methanol/water or acetonitrile/water). It is ideal for purifying moderately polar to non-polar chlorinated compounds.

  • Normal-Phase HPLC: This mode uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexane/ethyl acetate). It is well-suited for purifying non-polar to moderately polar chlorinated compounds and is particularly good for separating isomers.[11]

Troubleshooting Guide: Gas Chromatography (GC)
Problem Potential Cause Troubleshooting Action
Ghost Peaks Contamination from the previous injection (carryover).1. Increase Bake-out Time: Extend the time the oven is held at a high temperature after each run to elute all compounds. 2. Clean the Injection Port: Replace the liner and septum.
Contamination in the carrier gas.1. Check Gas Traps: Ensure the carrier gas is passing through active moisture, oxygen, and hydrocarbon traps.
Shifting Retention Times Fluctuation in carrier gas flow rate.1. Check for Leaks: Use an electronic leak detector to check all fittings from the gas source to the detector. 2. Verify Pressure and Flow Settings: Ensure the gas regulator and the GC's electronic pressure control are functioning correctly.
Changes in oven temperature profile.1. Calibrate the Oven: Verify the oven temperature accuracy with a calibrated thermometer.

Section 5: Safety and Handling

Chlorinated organic compounds present a range of potential health hazards, and proper handling is crucial.[12][13]

Core Safety Directives
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (note that some chlorinated solvents can penetrate latex and nitrile gloves), safety goggles or a face shield, and a lab coat.[12]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[13]

  • Material Safety Data Sheets (MSDS)/Safety Data Sheets (SDS): Always consult the SDS for the specific chlorinated compounds you are working with to understand their hazards and handling requirements.[12]

  • Waste Disposal: Dispose of all chlorinated waste in designated, properly labeled containers according to your institution's guidelines. Do not pour chlorinated solvents down the drain.[14]

  • Spill Response: Be prepared for spills. Have a spill kit readily available that is appropriate for chlorinated solvents. In case of a large spill, evacuate the area and alert the proper emergency response personnel.[13]

References

  • Comprehensive Solid-Phase Extraction Method for Persistent Organic Pollutants. Validation and Application to the Analysis of Persistent Chlorinated Pesticides.
  • Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Ecolink, Inc., 25 Dec. 2023.
  • CHLORIN
  • Method 8121: Chlorinated Hydrocarbons by Gas Chrom
  • Handling Chlorine Safely. Unknown Source, 13 May 2019.
  • Solvent extraction of chlorinated compounds from soils and hydrodechlorination of the extract phase.
  • Extraction of organic pollutants from environmental matrices: Selection of extraction technique.
  • Method 612: Chlorin
  • Methods for Purification of Commonly Used Solvents. Alfa Chemistry.
  • Recrystalliz
  • Technical Support Center: Characterization of Chlorin
  • The effect of organic loads on stability of various chlorine-based sanitisers. Unknown Source.
  • Recrystalliz
  • Safe handling of chlorine.
  • Recrystalliz
  • Biochar-based composites for removing chlorinated organic pollutants: Applications, mechanisms, and perspectives. PubMed, 12 Apr. 2024.
  • Recrystalliz
  • Analysis Of Chlorinated Organic Compounds Formed During Chlorination Of Wastew
  • Chlorine. CCOHS.
  • How does distillation remove chemicals such as chlorine?
  • Optimising analytical methods for chlorinated paraffins to evaluate their levels in Australia. UQ eSpace - The University of Queensland, 16 Nov. 2018.
  • Gas Chromatographic Study of Some Chlorin
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
  • Transformation of Organic Compounds during Water Chlorination/Bromination: Formation Pathways for Disinfection By-Products (A Review). NIH, 13 Feb. 2023.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Unknown Source.
  • How Can You Purify Solvents for Laboratory Use? Chemistry For Everyone - YouTube, 1 Feb. 2025.
  • Modern Analytical Technique for Characteriz
  • Online Quantitative Analysis of Chlorine Contents in Chlorinated Paraffins by Facile Raman Spectroscopy. PMC - NIH, 30 Jan. 2023.
  • How To: Purify by Distillation. Department of Chemistry : University of Rochester.
  • Does distilling water remove chlorine? Living Whole, 7 Apr. 2023.
  • Separation techniques: Chrom
  • The effect of organic loads on stability of various chlorine-based sanitisers.
  • Why are chlorinated pollutants so difficult to degrade aerobically? Redox stress limits 1,3-dichloprop-1-ene metabolism by Pseudomonas pavonaceae. PMC - PubMed Central.
  • The stability of chlorinated, brominated, and iodinated haloacetamides in drinking w
  • Chlorination and De-chlorination of W
  • Water Purification of Classical and Emerging Organic Pollutants: An Extensive Review. Unknown Source.
  • Understanding Compound Purific
  • Chlorinated Solvents A Summary of Source, Fate, Transport and Remediation Techniq. Unknown Source, 24 Mar. 2016.
  • Chlorinated drinking-w
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • Water Treatment Process Troubleshooting Guide. Novi AMS.
  • Chlorine may purify drinking water, but what does it leave behind? Vital Record, 31 Mar. 2017.
  • Investigating the chlorination of acidic pharmaceuticals and by-product formation aided by an experimental design methodology.
  • The Purification of Organic Compound: Techniques and Applic
  • 3.6F: Troubleshooting. Chemistry LibreTexts, 7 Apr. 2022.
  • Strategies for Controlling and Removing Trace Organic Compounds Found in Potable Water Supplies at Fixed Army Install

Sources

Technical Support Center: Scale-Up Synthesis of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde. This guide is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this valuable heterocyclic intermediate. We will explore the nuances of its synthesis, focusing on the prevalent Vilsmeier-Haack reaction, to help you navigate common challenges and optimize your process for efficiency and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most reliable method for the scale-up synthesis of this compound?

The most direct and widely adopted method for synthesizing this compound is a one-pot Vilsmeier-Haack reaction.[1] This reaction utilizes a substituted o-hydroxyacetophenone—in this case, 2'-chloro-2-hydroxyacetophenone—which undergoes concurrent formylation and cyclization. The Vilsmeier reagent, an electrophilic iminium salt, is generated in situ from N,N-dimethylformamide (DMF) and an activating agent, most commonly phosphorus oxychloride (POCl₃).[2][3] This method is favored for its operational simplicity and generally good yields.[1]

Q2: What are the critical process parameters that I need to control during scale-up?

Scaling up the Vilsmeier-Haack reaction requires careful control over several parameters to ensure safety, consistency, and yield:

  • Temperature Control: The formation of the Vilsmeier reagent (the reaction between DMF and POCl₃) is highly exothermic. It is crucial to maintain a low temperature (typically 0-5 °C) during the dropwise addition of POCl₃ to prevent reagent decomposition and control the reaction rate.[2]

  • Reagent Stoichiometry: The molar ratio of the Vilsmeier reagent to the acetophenone substrate is critical. An insufficient amount will lead to incomplete conversion, while a large excess can promote side reactions and complicate purification. A common starting point is 1.5 to 2.5 equivalents of the Vilsmeier reagent.[2][4]

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous. Water reacts violently with both POCl₃ and the Vilsmeier reagent, quenching the reaction and reducing yield.[2]

  • Mixing and Addition Rate: Efficient stirring is vital, especially in larger vessels, to ensure uniform heat distribution and reactant mixing. Slow, controlled addition of reagents is mandatory to manage the exotherm.

  • Workup Procedure: The quenching step, where the reaction mixture is added to ice water, must be performed carefully to hydrolyze the intermediate iminium salt to the final aldehyde. This step is also exothermic and requires efficient cooling.

Q3: What safety precautions are essential when handling the reagents for this synthesis?

The reagents used in this synthesis are hazardous and require strict safety protocols:

  • Phosphorus Oxychloride (POCl₃): This is a highly corrosive and toxic substance that reacts violently with water, releasing toxic fumes. It should be handled only in a well-ventilated fume hood, and personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a suspected teratogen. It should be handled in a fume hood, avoiding inhalation and skin contact.

  • Quenching: The addition of the reaction mixture to water is highly exothermic and releases HCl gas. This step must be performed slowly, with adequate cooling and ventilation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions based on established chemical principles.

Q: My reaction yield is very low, or I've recovered mostly unreacted starting material. What went wrong?

A: This is a common issue often traced back to the Vilsmeier reagent or reaction conditions.

  • Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent is sensitive to moisture. If anhydrous conditions were not maintained, or if the DMF or POCl₃ were of poor quality (e.g., from an old, frequently opened bottle), the reagent would not form effectively.

    • Solution: Always use freshly opened or distilled anhydrous DMF and POCl₃.[2] Ensure all glassware is thoroughly dried before use.

  • Cause 2: Insufficient Reaction Temperature or Time. The formylation of phenols and their derivatives can be sluggish. While reagent formation requires low temperatures, the subsequent reaction with the 2'-chloro-2-hydroxyacetophenone may need to be warmed to room temperature or even gently heated (e.g., 40-60 °C) to proceed to completion.[2]

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. If the reaction stalls at room temperature, consider gradually increasing the temperature.[2]

  • Cause 3: Incorrect Stoichiometry. An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion.

    • Solution: Increase the equivalents of the Vilsmeier reagent relative to the substrate. A ratio of 1.5 to 2.5 equivalents is a standard practice.[2]

Q: During the preparation of the Vilsmeier reagent, a thick precipitate formed, and my magnetic stirrer stopped. How can I prevent this?

A: This occurs when the Vilsmeier salt precipitates from the solution, which is more common at larger scales or with high concentrations.

  • Cause: High Concentration and Localized Heating. The exothermic reaction between POCl₃ and DMF can cause localized heating if addition is too fast or stirring is inefficient, leading to solidification.[2]

    • Solution 1: Add an anhydrous co-solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) before or during the addition of POCl₃. This helps to keep the Vilsmeier reagent in solution.[2]

    • Solution 2: Ensure vigorous overhead stirring (more effective than magnetic stirring for scale-up) and a very slow, dropwise addition of POCl₃ to a well-chilled DMF solution to dissipate heat effectively.[2]

Q: My final product is contaminated with a persistent impurity, even after recrystallization. What could it be and how do I remove it?

A: The impurity's nature depends on the reaction conditions.

  • Cause 1: Incompletely Cyclized Intermediate. The reaction proceeds through an open-chain intermediate that has been formylated but has not yet cyclized. Insufficient heating or reaction time can leave this intermediate in the crude product.

    • Solution: Ensure the reaction is heated for an adequate duration after the initial addition to drive the cyclization to completion. Purification via column chromatography on silica gel can separate the more polar intermediate from the final product.

  • Cause 2: Diformylation or Other Side Products. While less common for this specific substrate, highly activated aromatic rings can sometimes undergo diformylation.[5]

    • Solution: Carefully control the stoichiometry of the Vilsmeier reagent. Use the minimum excess required for full conversion of the starting material. Purification by column chromatography is the most effective removal method.

  • Purification Strategy: While recrystallization from ethanol is often effective, a silica gel column may be necessary for high-purity material.[6] A gradient elution system, for example, starting with hexane/ethyl acetate, can provide good separation.

Data Presentation

The following table provides illustrative data on how reaction parameters can influence the outcome of the Vilsmeier-Haack synthesis of substituted 3-formylchromones, based on typical results reported in the literature.[7]

ParameterCondition ACondition BCondition CExpected Outcome
Temperature 0 °C to Room Temp.Room Temp. to 50 °C80 °CCondition B often provides a good balance of reaction rate and cleanliness. Condition C can lead to increased byproduct formation.
POCl₃:DMF Ratio 1:11.5:12:1A ratio of 1.5:1 (to substrate) is often optimal. Higher ratios can improve yield for less reactive substrates but may increase side reactions.
Reaction Time 2 hours6 hours12 hoursReaction should be monitored by TLC. Longer times are needed for less reactive substrates or lower temperatures.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

Materials:

  • 2'-Chloro-2-hydroxyacetophenone (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 vol)

  • Phosphorus oxychloride (POCl₃) (2.0 eq)

  • Dichloromethane (DCM) (optional co-solvent, 2 vol)

  • Ice, Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Vilsmeier Reagent Preparation:

    • To a multi-neck, round-bottom flask equipped with an overhead stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (and optional DCM).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add POCl₃ (2.0 eq) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.[2]

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The solution should be a pale yellow or colorless slurry.

  • Reaction with Substrate:

    • Dissolve 2'-chloro-2-hydroxyacetophenone (1.0 eq) in a minimal amount of anhydrous DMF.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After addition, slowly allow the reaction mixture to warm to room temperature and then heat to 50-60 °C.

    • Maintain heating and stirring for 4-6 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Workup and Isolation:

    • Prepare a separate vessel with a large volume of crushed ice and water.

    • Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. A precipitate should form.

    • Stir the resulting slurry for 1-2 hours to ensure complete hydrolysis.

    • Carefully neutralize the mixture to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution.

    • Collect the solid precipitate by filtration.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

    • Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization
  • Transfer the crude, dried this compound to an appropriately sized flask.

  • Add a minimal amount of a suitable solvent (ethanol is commonly used) to the flask.[6]

  • Heat the mixture with stirring until the solid completely dissolves.

  • If the solution is colored, you may add a small amount of activated charcoal and hot-filter the solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Synthesis Pathway DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl₃ (Exothermic) POCl3 POCl3 Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Reacts with Start_Mat 2'-Chloro-2- hydroxyacetophenone Start_Mat->Intermediate Electrophilic Attack Product 8-Chloro-4-oxo-4H-chromene -3-carbaldehyde Intermediate->Product Hydrolysis (Workup)

Caption: Vilsmeier-Haack reaction pathway for synthesis.

Troubleshooting_Workflow node_sol node_sol Start Low Yield? Check_Reagents Reagents Anhydrous & Fresh? Start->Check_Reagents Check_Temp Reaction Temp Optimized? Check_Reagents->Check_Temp Yes Sol_Reagents Use fresh/distilled anhydrous reagents. Check_Reagents->Sol_Reagents No Check_Stoich Sufficient Vilsmeier Reagent? Check_Temp->Check_Stoich Yes Sol_Temp Monitor by TLC. Increase temp if stalled. Check_Temp->Sol_Temp No Sol_Stoich Increase equivalents of POCl₃/DMF. Check_Stoich->Sol_Stoich No End Yield Improved Check_Stoich->End Yes Sol_Reagents->End Sol_Temp->End Sol_Stoich->End

Caption: Troubleshooting logic for low product yield.

Experimental_Workflow A 1. Prepare Vilsmeier Reagent (DMF + POCl₃ @ 0-5°C) B 2. Add 2'-Chloro-2-hydroxyacetophenone A->B C 3. Heat Reaction Mixture (e.g., 50-60°C, monitor by TLC) B->C D 4. Quench on Ice Water C->D E 5. Neutralize & Filter Crude Product D->E F 6. Purify by Recrystallization/Chromatography E->F G Pure this compound F->G

Caption: Overall experimental workflow for synthesis.

References

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Redamala, R., Merugu, R., & Rajanna, K. C. (2015). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 8(5), 337.
  • Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.
  • ResearchGate. (n.d.). Synthesis of chromone derivatives. Retrieved from [Link]

  • Nchinda, A. T. (1998).
  • Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • Al-Warhi, T., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Molecules, 25(12), 2803.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. (n.d.). Journal of Applicable Chemistry.
  • Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non. (2012). Scientific Research Publishing.
  • ResearchGate. (n.d.). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A kinetic and synthetic approach. Retrieved from [Link]

  • Baklanov, M., et al. (2019). Divergent Pathways for Reactions of 3-Formylchromone with Cyclic Secondary Amines in Alcoholic Media. Synthesis, 52(05), 754-762.
  • Ishikawa, Y. (2014). 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o774.
  • ResearchGate. (n.d.). Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Transformations of 4-Oxo-4H-chromene-3-carbaldehyde under the Action of Fe(CO)5. Retrieved from [Link]

  • Sosnovskikh, V. Y. (2021). Synthesis and Reactivity of Electron-Deficient 3-Vinylchromones. SynOpen, 5(03), 255-277.
  • ResearchGate. (n.d.). Synthesis and Reactivity of Electron-Deficient 3-Vinylchromones. Retrieved from [Link]

  • Ishikawa, Y. (2014). This compound. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o743.
  • Wang, M., et al. (2011). Organocatalyzed synthesis of 2-amino-8-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles. Beilstein Journal of Organic Chemistry, 7, 1083-1087.

Sources

Technical Support Center: Optimizing 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Temperature Control in the Vilsmeier-Haack Reaction

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of chromone derivatives. We will provide an in-depth analysis of the critical role temperature plays in the formation of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde, a key intermediate in medicinal chemistry. This document moves beyond simple protocols to explain the causal relationships between thermal conditions and reaction outcomes, empowering you to troubleshoot and optimize your experiments effectively.

Section 1: Core Principles and Reaction Mechanism

The synthesis of this compound from 2-hydroxy-3-chloroacetophenone is most efficiently achieved via the Vilsmeier-Haack reaction.[1][2] This process involves a double formylation followed by an intramolecular cyclization.[3][4] The reaction's success is not merely dependent on the reagents but is exquisitely sensitive to the thermal profile applied at distinct stages. Understanding this is key to achieving high yield and purity.

The overall transformation is as follows:

G cluster_start Starting Materials cluster_product Product SM1 2-Hydroxy-3-chloroacetophenone P 8-Chloro-4-oxo-4H-chromene- 3-carbaldehyde SM1->P Vilsmeier-Haack Reaction SM2 DMF + POCl₃

Caption: Overall synthetic scheme.

The reaction mechanism proceeds in several distinct phases, each with its own optimal temperature window.

G DMF DMF (N,N-Dimethylformamide) VilsmeierReagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ DMF->VilsmeierReagent Stage 1: Reagent Formation (Exothermic, requires 0-5 °C) POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->VilsmeierReagent Stage 1: Reagent Formation (Exothermic, requires 0-5 °C) Intermediate1 Double Formylation Intermediate VilsmeierReagent->Intermediate1 Stage 2: Electrophilic Attack (Maintain 0-5 °C) Substrate 2-Hydroxy-3-chloroacetophenone Substrate->Intermediate1 Stage 2: Electrophilic Attack (Maintain 0-5 °C) Intermediate2 Iminium Salt Intermediate Intermediate1->Intermediate2 Stage 3: Cyclization & Dehydration (Requires heating, 60-70 °C) Hydrolysis Aqueous Workup (Hydrolysis) Intermediate2->Hydrolysis Product 8-Chloro-4-oxo-4H-chromene- 3-carbaldehyde Hydrolysis->Product Stage 4: Quench & Isolate

Caption: Key stages of the Vilsmeier-Haack reaction for chromone synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of temperature at the different stages of the reaction?

Answer: Temperature control is not monolithic; it's stage-specific. The reaction can be broadly divided into two critical thermal phases:

  • Low-Temperature Phase (0–5 °C): This phase covers the formation of the Vilsmeier reagent and the initial addition of the 2-hydroxy-3-chloroacetophenone substrate.

    • Causality: The reaction between DMF and POCl₃ to form the electrophilic Vilsmeier reagent is highly exothermic.[5] Running this step at low temperatures (e.g., in an ice bath) is crucial to prevent the thermal decomposition of the newly formed reagent.[6] The Vilsmeier reagent is a moisture-sensitive and thermally unstable chloroiminium salt.[6][7] Maintaining this cold temperature during the substrate addition controls the initial rate of the electrophilic substitution, preventing runaway reactions and minimizing the formation of undesired byproducts.[1]

  • High-Temperature Phase (60–70 °C): After the substrate has been added, the reaction mixture is warmed and then heated.

    • Causality: The initial formylation may occur at lower temperatures, but the subsequent intramolecular cyclization and dehydration steps require a higher activation energy.[7] Heating the mixture to 60-70 °C provides the necessary energy to drive these final steps to completion, ensuring the formation of the stable chromone ring system.[7] Insufficient heating is a common cause of low yields, as the reaction may stall at an intermediate stage.[7]

Q2: My reaction yield is consistently low or zero. How can temperature be the culprit?

Answer: Low yield is a frequent issue directly linked to improper temperature management. Consider these possibilities:

  • Vilsmeier Reagent Decomposition: If the initial mixing of DMF and POCl₃ was not adequately cooled, the reagent may have decomposed before the substrate was added. This effectively removes the formylating agent from the reaction.[6]

  • Insufficient Heating: If the reaction is not heated sufficiently (e.g., only stirred at room temperature) after the substrate addition, the cyclization and dehydration steps will not proceed to completion.[7] You will be left with unreacted starting material or reaction intermediates, which are then lost during workup.

  • Excessive Heating: Overheating (e.g., >80-100 °C) can also be detrimental. At very high temperatures, the Vilsmeier reagent can act as a chlorinating agent, leading to undesired chlorinated byproducts.[7] Furthermore, both the reagent and the final product can degrade under harsh thermal conditions, leading to a dark, tarry mixture and a lower yield of the desired compound.

Q3: I am observing multiple spots on my TLC plate, indicating significant impurity formation. Could the reaction temperature be the cause?

Answer: Yes, an impure product profile is often a direct consequence of suboptimal temperature control.

  • Cause 1: High-Temperature Side Reactions: As mentioned, excessive heat can promote side reactions. The Vilsmeier reagent can chlorinate the aromatic ring, creating a mixture of products that are difficult to separate.[7]

  • Cause 2: Incomplete Cyclization: If the heating phase (60-70 °C) is too short or the temperature is too low, the reaction may not fully cyclize.[7] This can leave you with linear, double-formylated intermediates that appear as separate spots on a TLC plate.

  • Cause 3: Degradation During Workup: The workup step, where the reaction mixture is quenched with ice water, is highly exothermic. If the mixture is added to the ice too quickly, localized heating can occur, potentially degrading the product. A slow, controlled quench is essential.[7]

Section 3: Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common temperature-related issues during the synthesis.

ProblemPotential Temperature-Related CauseRecommended Solution
Low or No Product Yield Vilsmeier reagent was prepared at too high a temperature (>10 °C), causing decomposition.Ensure the DMF is pre-chilled to 0 °C before the dropwise addition of POCl₃. Maintain the temperature between 0-5 °C throughout the addition and for 30-60 minutes after.[1]
The reaction mixture was not heated sufficiently after substrate addition.After adding the substrate at 0-5 °C, allow the mixture to warm to room temperature, then heat to 60-70 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.[7]
Multiple Impurities on TLC The reaction was overheated (>80 °C), causing chlorination or other side reactions.Maintain the heating phase strictly within the 60-70 °C range. Avoid aggressive heating. For less reactive substrates, prefer a longer reaction time over a higher temperature.[7]
Incomplete cyclization due to insufficient heating time or temperature.Ensure the reaction is held at 60-70 °C until TLC analysis confirms the disappearance of the starting material and key intermediates.[7]
Reaction Stalls / Starting Material Remains The heating step was omitted or performed at too low a temperature (e.g., room temp).Initiate and maintain heating at 60-70 °C. For particularly deactivated substrates, a slight increase in temperature or a longer reaction time may be necessary.[7]
Dark Brown or Tarry Reaction Mixture Significant decomposition due to excessive heat during reagent formation or the reaction phase.Strictly adhere to the recommended temperature profile. Ensure the initial cooling is efficient and the subsequent heating is controlled and not excessive.

Section 4: Optimized Protocol and Workflow

Data Presentation: Effect of Temperature on Reaction Outcome

The following table summarizes the rationale and expected outcomes associated with the recommended temperature profile for the synthesis of this compound.

Reaction StageOptimal Temp. (°C)Rationale & Scientific BasisPotential Issues if Deviated
1. Vilsmeier Reagent Formation 0–5 °CControls exothermic reaction; prevents thermal decomposition of the unstable chloroiminium salt.[1][6]Too High: Reagent decomposition, low yield. Too Low: Slower formation, potential for reagent to solidify if co-solvents are used.
2. Substrate Addition 0–5 °CControls the rate of electrophilic attack, minimizing initial side reactions and preventing a thermal runaway.[1]Too High: Reduced regioselectivity, potential for byproduct formation.
3. Cyclization & Dehydration 60–70 °CProvides the necessary activation energy to drive the intramolecular cyclization and subsequent dehydration to form the stable aromatic chromone ring.[7]Too Low: Incomplete reaction, low yield, isolation of intermediates. Too High: Product degradation, chlorination side reactions.[7]
4. Aqueous Workup (Quench) N/A (Quench into ice)Dissipates the heat generated from the hydrolysis of the reaction intermediate and excess reagents.[1]Too Fast: Localized boiling and product degradation due to uncontrolled exothermic quench.
Experimental Workflow Diagram

G Start 1. Prepare Flask ReagentPrep 2. Prepare Vilsmeier Reagent - Add POCl₃ to DMF - Maintain 0-5 °C Start->ReagentPrep SubstrateAdd 3. Add Substrate - Dissolve substrate in DMF - Add dropwise to reagent - Maintain 0-5 °C ReagentPrep->SubstrateAdd Heating 4. Drive Reaction - Warm to RT - Heat to 60-70 °C for 2-4h - Monitor by TLC SubstrateAdd->Heating Workup 5. Quench & Isolate - Cool to RT - Pour slowly onto crushed ice - Stir vigorously Heating->Workup Filter 6. Filter Crude Product - Collect precipitate by vacuum filtration - Wash with cold water Workup->Filter Purify 7. Purify Product - Recrystallize from a suitable solvent (e.g., ethanol/water) Filter->Purify

Caption: Step-by-step experimental workflow for the synthesis.
Detailed Experimental Protocol

This protocol is a general guideline and assumes adherence to all standard laboratory safety procedures. The reaction should be performed in a well-ventilated fume hood.

Reagents & Equipment:

  • 2-hydroxy-3-chloroacetophenone (1 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃, ~2.5-3 equivalents)

  • Three-neck round-bottom flask, dropping funnel, magnetic stirrer, thermometer, ice bath.

Procedure:

  • Preparation of the Vilsmeier Reagent:

    • Place anhydrous DMF (~3 equivalents) into a flame-dried three-neck flask equipped with a magnetic stir bar, dropping funnel, and thermometer.[1]

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add POCl₃ (~2.5-3 equivalents) dropwise from the dropping funnel over 30-60 minutes. Critically, ensure the internal temperature does not rise above 5 °C.[3]

    • After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the reagent.[1]

  • Reaction with Substrate:

    • Dissolve 2-hydroxy-3-chloroacetophenone (1 equivalent) in a minimal amount of anhydrous DMF.

    • Add this solution dropwise to the pre-formed Vilsmeier reagent, again ensuring the internal temperature is maintained between 0-5 °C.[1]

  • Reaction Progression:

    • Once the substrate addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Begin heating the mixture to 60-70 °C and maintain this temperature for 2-4 hours.[7]

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material spot has been consumed.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture back to room temperature.

    • In a separate large beaker, prepare a mixture of crushed ice and water.

    • Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. This quench is exothermic and must be done with caution.[1] A precipitate of the crude product should form.

    • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual DMF and inorganic salts.[1]

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or a methanol/water mixture, to yield the final this compound.[1]

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Chromone-3-Carbaldehydes via the Vilsmeier-Haack Reaction.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • ScienceDirect. (n.d.). Kinetics and mechanism of Vilsmeier-Haack synthesis of 3-formyl chromones derived from o-hydroxy aryl alkyl ketones: A structure reactivity study.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • BenchChem. (2025). Optimization of Vilsmeier-Haack reaction parameters.
  • BenchChem. (2025). Application Notes: Vilsmeier-Haack Reaction for 3-Formylchromone Synthesis.
  • BenchChem. (2025).
  • Ishikawa, Y. (2014). This compound. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o743. [Link]

  • Asian Journal of Chemistry. (2005). Synthesis of Substituted 3-Formyl Chromones.
  • BenchChem. (2025). Effect of temperature on Vilsmeier-Haack reaction outcome.
  • Sciforum. (1997). Synthesis, Reaction and Theoretical Study of 3-Formylchromones.
  • BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • ResearchGate. (2006). Synthesis of substituted 3-formyl chromones. [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.

Sources

Technical Support Center: Solvent Effects in the Synthesis of Substituted Chromones

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvents in the synthesis of substituted chromones. Chromone synthesis, while versatile, is highly sensitive to reaction conditions, with solvent choice often being the pivotal factor determining yield, purity, and even the reaction pathway. This document moves beyond simple protocols to explain the causality behind solvent selection, empowering you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide

This section addresses specific, common problems encountered during chromone synthesis where the solvent is a likely culprit.

Q1: My Baker-Venkataraman rearrangement is giving a low yield of the 1,3-diketone intermediate. How can solvent choice be the problem?

A1: Low yields in this rearrangement are frequently traced back to suboptimal enolate formation or premature hydrolysis. The solvent plays a crucial role in both processes.

  • Causality: The Baker-Venkataraman rearrangement proceeds via an intramolecular acyl transfer from a phenolic oxygen to an adjacent methylene carbon.[1][2] This requires the generation of a stabilized enolate, a step that is highly sensitive to the reaction medium.

  • Expert Analysis & Solution:

    • Problem - Inefficient Enolate Formation: The base used (e.g., KOH, NaH) may not be effective if the solvent cannot properly facilitate the deprotonation.

    • Solution: Employ an anhydrous polar aprotic solvent. Solvents like anhydrous pyridine or tetrahydrofuran (THF) are ideal.[1][3] They effectively dissolve the 2-acyloxyacetophenone starting material and the base, but they do not possess acidic protons that can quench the enolate intermediate. Pyridine can also act as a base catalyst.

    • Problem - Hydrolysis: Trace amounts of water or protic solvents (like ethanol) can lead to two failure modes: quenching the base and hydrolyzing the ester starting material or the 1,3-diketone product.[1]

    • Solution: Ensure your solvent is rigorously dried before use. Using anhydrous aprotic solvents is a mandatory protocol standard for this reaction to prevent these side reactions.[1][4]

Q2: I am attempting a Suzuki coupling to introduce a 2-aryl group onto my chromone core, but the yield is poor, and I'm isolating significant amounts of homocoupled byproduct.

A2: Suzuki coupling failures are often complex, but the solvent system is a primary variable to investigate. It governs the solubility of dissimilar components (organic halide, boronic acid, inorganic base, and palladium catalyst) and influences the stability and activity of the catalytic species.

  • Causality: The reaction requires bringing an organic-soluble aryl halide and a water-soluble inorganic base (like K₂CO₃ or Cs₂CO₃) into contact with the palladium catalyst.[5] Poor phase mixing or solvent-induced catalyst degradation can lead to unwanted side reactions, such as the homocoupling of boronic acids.[5]

  • Expert Analysis & Solution:

    • Problem - Poor Solubility & Phase Mixing: If the base and reactants are in separate phases, the reaction will be slow or fail.

    • Solution: A biphasic solvent system is often optimal. A combination of an organic solvent like toluene, THF, or 1,4-dioxane with water is a standard practice.[6][7] The organic solvent dissolves the aryl halide and boronic acid, while water dissolves the inorganic base. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

    • Problem - Catalyst Deactivation: Some solvents can coordinate too strongly with the palladium center, inhibiting its catalytic activity.

    • Solution: If a standard Toluene/H₂O system fails, consider screening other aprotic solvents like DMF or DME in combination with water.[7][8] For particularly stubborn couplings, a phase-transfer catalyst (e.g., TBAB) can be added to shuttle the base into the organic phase.[8]

ProblemPotential Solvent-Related CauseSuggested Solution / Solvent System
Low ConversionPoor solubility of base or reactants.Use a biphasic system (e.g., Toluene/Water, THF/Water) with vigorous stirring.[6][8]
HomocouplingPresence of oxygen; inefficient transmetalation.Degas solvents thoroughly. Ensure optimal phase mixing so the desired cross-coupling outcompetes homocoupling.[5]
Catalyst DecompositionSolvent instability at high temperatures.Choose a solvent with an appropriate boiling point for the required reaction temperature (e.g., Toluene or Dioxane for >100 °C).[7]

Q3: My microwave-assisted synthesis is not providing the expected rate enhancement or yield improvement. What am I doing wrong?

A3: The efficiency of a microwave-assisted synthesis is directly dependent on the ability of the reaction medium to absorb microwave energy.

  • Causality: Microwave heating generates heat by direct interaction with polar molecules in the reaction mixture.[9] Nonpolar solvents are transparent to microwaves and will not heat effectively. The rapid, uniform heating of the solvent and reactants is what leads to dramatic rate enhancements.[9][10]

  • Expert Analysis & Solution:

    • Problem - Inappropriate Solvent Choice: Using a nonpolar or low-polarity solvent (e.g., Toluene, Hexane) will result in inefficient heating.

    • Solution: Select a polar solvent with a high dielectric constant and a high boiling point. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol are excellent choices for microwave synthesis as they couple efficiently with microwave irradiation.[3][9][11]

    • Solvent-Free Alternative: For some reactions, particularly those involving solid-supported reagents, a solvent-free approach can be highly effective.[10][12][13] The reactants themselves absorb the microwave energy, leading to a clean and rapid transformation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between using a polar protic vs. a polar aprotic solvent in chromone synthesis?

A1: The key difference lies in their ability to form hydrogen bonds.[14]

  • Polar Protic Solvents (e.g., water, ethanol, acetic acid) have O-H or N-H bonds. They can act as hydrogen bond donors.[15][16] This makes them excellent at stabilizing charged species, including carbocation intermediates (favoring SN1-type mechanisms) and anions. However, this same property can be detrimental by forming a "solvent cage" around nucleophiles, deactivating them and hindering SN2-type reactions.[15]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, THF, acetone) lack O-H or N-H bonds and cannot act as hydrogen bond donors.[14] They possess dipole moments that allow them to dissolve polar reactants, but they do not solvate nucleophiles as strongly. This leaves the nucleophile "naked" and highly reactive, making these solvents ideal for reactions that rely on strong nucleophiles, such as SN2 reactions or base-catalyzed enolate formations.[15]

G cluster_0 Solvent Selection Logic cluster_1 Recommendation ReactionType What is the key mechanistic step? Enolate Enolate Formation (e.g., Baker-Venkataraman) ReactionType->Enolate Anionic Nucleophile SN1 Carbocation Intermediate (e.g., Acid-Catalyzed Cyclization) ReactionType->SN1 Cationic Intermediate PdCycle Pd-Catalyzed Cycle (e.g., Suzuki Coupling) ReactionType->PdCycle Complex Solubility Needs Aprotic Use Polar APROTIC Solvent (THF, Pyridine, DMF) - Avoids quenching nucleophile - Requires anhydrous conditions Enolate->Aprotic Protic Use Polar PROTIC Solvent (Acetic Acid, Ethanol) - Stabilizes charged intermediate - Can act as reagent SN1->Protic Biphasic Use Biphasic or Polar Aprotic (Toluene/H₂O, Dioxane/H₂O, DMF) - Solubilizes all components - Facilitates phase transfer PdCycle->Biphasic

Caption: Decision logic for solvent selection in chromone synthesis.

Q2: Why are anhydrous conditions so critical for base-catalyzed steps?

A2: Water is detrimental in most base-catalyzed reactions for two primary reasons. First, it is more acidic than the α-proton you are trying to remove, so it will neutralize the strong base (e.g., NaH, LDA, KOH), rendering it ineffective.[1] Second, water can act as a nucleophile, leading to the hydrolysis of ester functional groups in your starting materials or the cleavage of the desired 1,3-diketone product.[1] Therefore, using rigorously dried, anhydrous solvents is essential for success.

Q3: How does solvent polarity influence overall reaction rate and yield?

A3: According to Transition State Theory, the rate of a reaction depends on the energy difference between the ground state (reactants) and the transition state.[17] A solvent can alter this energy gap. If the transition state is more polar or has more charge separation than the reactants, a polar solvent will stabilize it more than it stabilizes the reactants.[17] This lowers the activation energy and accelerates the reaction, often leading to higher yields in a given timeframe. Conversely, if the reactants are more charged than the transition state, a polar solvent could slow the reaction down.

Detailed Experimental Protocols

Protocol 1: General Procedure for Baker-Venkataraman Rearrangement and Acid-Catalyzed Cyclization

This protocol is a representative example and may require optimization for specific substrates.

Part A: Baker-Venkataraman Rearrangement [3][18]

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve the starting 2-acyloxyacetophenone (1.0 equiv) in anhydrous pyridine (approx. 0.2 M concentration).

  • Reagent Addition: While stirring under a nitrogen atmosphere, add powdered potassium hydroxide (3.0 equiv).

  • Reaction: Heat the reaction mixture to 50 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the mixture to room temperature and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (sufficient to neutralize the pyridine and dissolve potassium salts).

  • Isolation: The 1,3-diketone intermediate will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. This intermediate is often used in the next step without further purification.

Part B: Acid-Catalyzed Cyclodehydration [19]

  • Setup: Place the crude 1,3-diketone from Part A into a round-bottom flask with a magnetic stirrer and reflux condenser.

  • Reaction: Add glacial acetic acid containing a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops). Heat the mixture to reflux.

  • Monitoring: Monitor the formation of the chromone product by TLC. The reaction is typically complete within 1-2 hours.

  • Workup: Cool the reaction mixture and pour it into a large volume of ice water.

  • Isolation & Purification: Collect the precipitated crude chromone by vacuum filtration. Wash with water to remove residual acid. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[3]

Caption: A general troubleshooting workflow for chromone synthesis.

References
  • BenchChem. (2025). How to avoid common pitfalls in chromone synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). Selection of optimal base and solvent for chromone ring closure.
  • Alfa Chemistry. (n.d.).
  • Wikipedia. (n.d.).
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?
  • MDPI. (n.d.). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Chromones.
  • SEDICI. (n.d.). Efficient Microwave Solvent-Free Synthesis of Flavones, Chromones, Coumarins and Dihydrocoumarins.
  • ACS Publications. (2021). Soft-enolization Baker–Venkataraman Rearrangement Enabled Total Synthesis of Dirchromones and Related 2-Substituted Chromones. Organic Letters.
  • BenchChem. (2025).
  • ScienceDirect. (n.d.).
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • Semantic Scholar. (n.d.).
  • ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.

Sources

preventing decomposition of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde

A Guide to Preventing and Troubleshooting Decomposition

Welcome to the technical support guide for this compound (Catalog No. C9H5ClO3). This document is intended for researchers, scientists, and drug development professionals utilizing this versatile heterocyclic aldehyde in their experimental workflows. Due to its specific chemical structure, this compound requires careful handling to prevent decomposition and ensure experimental reproducibility. This guide provides in-depth, field-proven insights into its stability, proper handling protocols, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of this compound.

Q1: What are the ideal storage conditions for the solid compound?

A1: The solid compound should be stored in a tightly sealed, opaque container at 2-8°C, preferably under an inert atmosphere (e.g., argon or nitrogen). The key is to protect it from moisture, light, and atmospheric oxygen, which can contribute to degradation over time. A supplier data sheet specifies it as a combustible solid, underscoring the need for proper storage away from ignition sources.

Q2: My solid compound, which was initially off-white, has developed a yellowish or brownish tint. Is it still usable?

A2: A visible color change is a strong indicator of decomposition. The aldehyde functional group is susceptible to oxidation, which can form colored impurities. Before use, you MUST re-characterize the material. We recommend dissolving a small sample in an appropriate solvent (e.g., DMSO, acetonitrile) and analyzing its purity by HPLC-UV. If significant impurity peaks are detected or the main peak's area has substantially decreased compared to a fresh sample, the compound should be discarded or repurified.

Q3: What is the best solvent for preparing a stock solution?

A3: Anhydrous, aprotic solvents are highly recommended. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are suitable choices. Avoid protic solvents like methanol or ethanol for long-term storage. The aldehyde group can react with alcohols to form hemiacetals and acetals, especially in the presence of acid or base catalysts, which represents a decomposition pathway.

Q4: How long can I store my stock solution?

A4: Stock solutions in anhydrous DMSO or DMF, stored at -20°C or -80°C in small, single-use aliquots, can be stable for several weeks. However, stability is highly dependent on the specific experimental conditions. It is best practice to prepare fresh solutions for sensitive assays. For ongoing experiments, we recommend running a stability check via HPLC after a few days and before critical use.

Q5: Why did my reaction mixture turn dark brown after adding this compound?

A5: This often indicates rapid decomposition. The γ-pyrone ring in the chromone scaffold can be opened by strong nucleophiles or under harsh pH conditions (especially basic hydrolysis)[1][2]. The aldehyde is also reactive. If your reaction buffer contains primary or secondary amines, or is at a high pH, this can trigger side reactions and degradation.

Understanding the Chemistry of Decomposition

The stability of this compound is dictated by three primary structural features: the aldehyde group, the electron-deficient γ-pyrone ring, and the chloro-substituted benzene ring.

  • Aldehyde Reactivity: The formyl group (aldehyde) is highly electrophilic and susceptible to oxidation (forming a carboxylic acid) and nucleophilic attack[3][4]. Common laboratory nucleophiles, including water, alcohols, and amines, can react with this group.

  • γ-Pyrone Ring Opening: The C2-C3 double bond and the C4-carbonyl group make the pyrone ring susceptible to nucleophilic attack at the C2 position. This can lead to a ring-opening reaction, particularly with potent nucleophiles or under basic conditions, destroying the chromone core[2][5].

  • pH Sensitivity: Both acidic and basic conditions can catalyze degradation. Strong bases can deprotonate any residual water, creating hydroxide ions that attack the electrophilic centers. Strong acids can activate the carbonyl groups, making them more susceptible to nucleophilic attack[1][6].

Troubleshooting Guide

This section provides a systematic approach to identifying and solving problems encountered during experiments.

Observed Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Assay Results Compound degradation in the stock solution or assay medium, leading to variable effective concentrations.1. Prepare fresh stock solutions daily from solid material. 2. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. 3. Verify the stability of the compound in your specific assay buffer over the experiment's duration.
Solution Turns Yellow/Brown pH-induced decomposition (hydrolysis), reaction with nucleophiles in the medium (e.g., amines in buffers like Tris), or oxidation.1. Ensure the pH of your medium is neutral and buffered (pH 6.5-7.5). 2. If possible, switch to a non-nucleophilic buffer (e.g., HEPES, PBS). 3. Degas solvents and buffers to remove dissolved oxygen. Work under an inert atmosphere for highly sensitive reactions.
New, Unexpected Peaks in HPLC/LC-MS Decomposition has occurred. The new peaks correspond to degradation products.1. Immediately cease using the current stock. 2. Review the preparation and storage protocol. Was an inappropriate solvent used? Was it exposed to light or high temperatures? 3. Analyze the mass of the new peaks to hypothesize the degradation pathway (e.g., an increase of 16 amu may suggest oxidation to a carboxylic acid).
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing compound instability.

G start Problem: Inconsistent Results or Solution Discoloration check_solid Inspect Solid Compound: Is it discolored? start->check_solid check_stock Review Stock Solution: Age? Solvent? Storage? start->check_stock check_assay Analyze Assay Conditions: pH? Buffer components? Temperature? start->check_assay hplc_solid Action: Re-verify purity of solid via HPLC-UV. check_solid->hplc_solid hplc_stock Action: Analyze stock purity via HPLC-UV. check_stock->hplc_stock modify_assay Action: Modify assay. - Adjust pH to neutral - Use non-nucleophilic buffer - Lower temperature check_assay->modify_assay decision_solid Purity OK? hplc_solid->decision_solid decision_stock Purity OK? hplc_stock->decision_stock decision_solid->check_stock Yes discard_solid Result: Solid degraded. Discard and use new lot. decision_solid->discard_solid No decision_stock->check_assay Yes prepare_fresh Result: Stock degraded. Prepare fresh solution. decision_stock->prepare_fresh No

Caption: Troubleshooting workflow for compound instability.

Recommended Experimental Protocols

Adherence to strict protocols is the most effective way to prevent decomposition.

Protocol 1: Handling and Storage of Solid Compound
  • Upon receipt, immediately transfer the manufacturer's vial into a desiccator inside a refrigerator (2-8°C).

  • Before opening, allow the container to warm to room temperature for at least 20-30 minutes inside a desiccator. This prevents atmospheric moisture from condensing on the cold solid.

  • Weigh the desired amount quickly in a low-humidity environment or a glove box.

  • Immediately and tightly reseal the container, purge with an inert gas like argon if possible, and return it to cold storage.

Protocol 2: Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO)
  • Use only new, sealed vials of anhydrous, high-purity DMSO.

  • Calculate the mass of this compound required. (Molar Mass: 208.60 g/mol )[7].

  • Add the solid to the appropriately sized amber glass vial.

  • Using a calibrated pipette, add the calculated volume of anhydrous DMSO.

  • Vortex gently at room temperature until the solid is completely dissolved. Mild sonication can be used if necessary.

  • (Optional but Recommended) Filter the solution through a 0.22 µm PTFE syringe filter to remove any microscopic particulates.

  • Aliquot the stock solution into smaller, single-use amber vials. Purge the headspace with argon before capping.

  • Label clearly and store at -20°C or -80°C.

Protocol 3: Quality Control - Monitoring Stability with HPLC-UV
  • System: A standard reverse-phase HPLC system with a C18 column and a UV detector is sufficient.

  • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or TFA) is a good starting point. Example Gradient: 10% ACN to 95% ACN over 15 minutes.

  • Detection: The chromone scaffold has strong UV absorbance. Monitor at a wavelength between 254 nm and 320 nm.

  • Procedure:

    • Immediately after preparing a fresh stock solution (T=0), dilute a sample and inject it to obtain a reference chromatogram. Note the retention time and peak area of the main compound.

    • To test stability in an assay buffer, dilute the stock into the buffer, incubate under assay conditions (e.g., 37°C for 2 hours), and inject samples at different time points.

    • Compare the peak area of the parent compound over time. A significant decrease (>5-10%) indicates instability that must be addressed.

References

  • A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023. (2023). MDPI. [Link]

  • Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the product 3-((benzo[d]thiazol-2-ylimino)butyl). (2019). RSC Publishing - The Royal Society of Chemistry. [Link]

  • SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research and Pharmaceutical Chemistry. [Link]

  • Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. (2020). National Institutes of Health (NIH). [Link]

  • Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. (2022). ACS Omega. [Link]

  • Structural studies and characterization of 3-formylchromone and products of its reactions with chosen primary aromatic amines. ResearchGate. [Link]

  • CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Rhodes University. [Link]

  • Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. (2022). National Institutes of Health (NIH). [Link]

  • Synthesis pathway for studied chromone derivatives. ResearchGate. [Link]

  • This compound. PubMed. [Link]

  • This compound. (2014). National Institutes of Health (NIH). [Link]

  • Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids. ResearchGate. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). University of Pittsburgh. [Link]

  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2021). Chemistry LibreTexts. [Link]

  • Method of preparing heterocyclic aldehydes.
  • 3-Formylchromones as diverse building blocks in heterocycles synthesis. SciSpace. [Link]

  • Specific Chemical Handling and Storage. University of Wisconsin-Milwaukee. [Link]

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2020). National Institutes of Health (NIH). [Link]

  • Aldehyde & Ketone Reactions – Nucleophilic Addition, Redox, Acetal, Grignard [Live Recording]. (2023). YouTube. [Link]

  • Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde. (2014). National Institutes of Health (NIH). [Link]

  • 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde. (2014). National Institutes of Health (NIH). [Link]

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Validation & Comparative

8-Chloro-4-oxo-4H-chromene-3-carbaldehyde vs 6-chloro-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Isomeric Intermediates: 8-Chloro- vs. 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde

In the landscape of medicinal chemistry, the chromone scaffold stands out as a "privileged structure," a framework that repeatedly appears in both natural products and synthetic molecules with a vast spectrum of biological activities.[1][2][3] Its inherent planarity, hydrogen bonding capabilities, and synthetic tractability make it a cornerstone for the development of novel therapeutics.[4] Within this important class of compounds, halogenated derivatives of 4-oxo-4H-chromene-3-carbaldehyde serve as exceptionally versatile building blocks for constructing more complex, biologically active heterocyclic systems.[5][6]

This guide provides a detailed comparative analysis of two constitutional isomers: 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde and 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde. While sharing the same molecular formula, the seemingly minor shift in the position of a single chlorine atom from the C-6 to the C-8 position imparts significant, albeit subtle, differences in their synthesis, structural characteristics, and, by extension, their potential utility in drug discovery programs. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data and structural insights to inform rational compound design.

Synthesis: The Vilsmeier-Haack Reaction as a Unifying Pathway

The most efficient and widely adopted method for synthesizing both the 6-chloro and 8-chloro isomers is the Vilsmeier-Haack reaction.[7][8] This powerful formylation reaction provides a direct, one-pot pathway from readily available substituted 2-hydroxyacetophenones to the target chromone-3-carbaldehydes with consistently high yields.[7]

The key distinction in the synthesis of these two isomers lies in the selection of the starting material:

  • For 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde: The synthesis begins with 2-hydroxy-5-chloroacetophenone.

  • For this compound: The synthesis starts with 2-hydroxy-3-chloroacetophenone.[9]

The reaction proceeds through the formation of an electrophilic chloroiminium salt, the Vilsmeier reagent, generated in situ from a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reagent facilitates a double formylation of the acetophenone, which is followed by an intramolecular cyclization and subsequent dehydration to yield the final, stable chromone ring system.[7]

Reaction Mechanism Overview

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Chromone Synthesis DMF DMF V_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->V_Reagent + POCl₃ POCl3 POCl₃ Start_Material Substituted 2-Hydroxyacetophenone Intermediate Double Formylation & Cyclization Intermediate Start_Material->Intermediate + Vilsmeier Reagent Product Substituted 4-oxo-4H-chromene-3-carbaldehyde Intermediate->Product Hydrolysis & Dehydration

Caption: General mechanism for chromone-3-carbaldehyde synthesis.

Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is applicable for the synthesis of both isomers, with the only variable being the starting acetophenone derivative.

Materials:

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 2-hydroxy-5-chloroacetophenone (for 6-chloro isomer) OR 2-hydroxy-3-chloroacetophenone (for 8-chloro isomer)[9]

  • Crushed ice and water

  • Ethanol (for recrystallization)

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (3 equivalents). Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.[8]

  • Slowly add POCl₃ (3 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 5 °C. The reaction is exothermic.[8]

  • After the addition is complete, stir the resulting mixture at 0-5 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[8]

  • Reaction with Substrate: Dissolve the appropriate substituted 2-hydroxyacetophenone (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution portion-wise to the freshly prepared Vilsmeier reagent with vigorous stirring.[7]

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The mixture will typically become a thick mass. Continue stirring for 12-16 hours.[9]

  • Workup and Isolation: Carefully and slowly pour the thick reaction mixture into a beaker containing a large volume of crushed ice (~200-300 g) with vigorous stirring. This step hydrolyzes the reaction intermediate and can be vigorous.[8]

  • A solid precipitate of the crude product will form. Allow the ice to melt completely, then collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with cold water to remove residual DMF and inorganic salts.[8]

  • Purification: Purify the crude product by recrystallization from ethanol to yield the pure chloro-4-oxo-4H-chromene-3-carbaldehyde isomer.[10]

Physicochemical and Structural Comparison

While chemically similar, the positional isomerism results in distinct physical properties and, most importantly, different three-dimensional arrangements in the solid state, which can influence solubility, crystal packing, and interactions with biological macromolecules.

PropertyThis compound6-Chloro-4-oxo-4H-chromene-3-carbaldehyde
Molecular Formula C₁₀H₅ClO₃C₁₀H₅ClO₃
Molecular Weight 208.60 g/mol [9][11]208.60 g/mol [12][13]
Appearance SolidSolid[14]
CAS Number Not readily available42248-31-7[14]
Purity (Typical) >95%>95%
Starting Material 2-Hydroxy-3-chloroacetophenone[9]2-Hydroxy-5-chloroacetophenone
Structural Analysis from X-ray Crystallography

Detailed structural information from single-crystal X-ray diffraction studies reveals crucial differences in molecular planarity and intermolecular interactions.[9][12]

  • 8-Chloro Isomer: The molecule is essentially planar, with a root-mean-square (r.m.s.) deviation of 0.032 Å for all non-hydrogen atoms.[9][11] In the crystal lattice, molecules are linked through stacking interactions along the b-axis. The distance between the chlorine atom and the formyl oxygen atom of an adjacent molecule is approximately 3.301 Å, which is nearly equal to the sum of their van der Waals radii, indicating the absence of a significant halogen bond in this configuration.[9]

  • 6-Chloro Isomer: This isomer is also largely planar, with an r.m.s. deviation for non-hydrogen atoms of 0.0456 Å.[12][13] Similar to the 8-chloro isomer, molecules in the crystal are stacked. The distance between the chlorine atom at the C-6 position and the formyl oxygen of a neighboring molecule is 3.284 Å, again consistent with van der Waals contact rather than a strong halogen bond.[12]

A pivotal study comparing the 6-chloro, 8-chloro, and the 6,8-dichloro analogs found that a halogen bond is formed between the formyl oxygen and the chlorine atom at the 8-position in the dichlorinated compound.[9] This demonstrates that while the C-8 position is geometrically favorable for forming an intramolecular halogen bond with the C-3 formyl group, the electronic properties of the monochlorinated system do not sufficiently promote this interaction in the solid state.[9] The absence of this bond in the 6-chloro isomer is expected due to the larger distance and unfavorable geometry.

Structural_Comparison cluster_8_chloro 8-Chloro Isomer cluster_6_chloro 6-Chloro Isomer node8 Steric hindrance near pyran oxygen. Geometrically favorable for intramolecular interaction with C3-aldehyde. No significant halogen bond observed. node6 Remote from pyran oxygen. Geometrically unfavorable for intramolecular interaction with C3-aldehyde. No halogen bond observed. node_sar Positional Isomerism cluster_8_chloro cluster_8_chloro node_sar->cluster_8_chloro Impacts cluster_6_chloro cluster_6_chloro node_sar->cluster_6_chloro Impacts

Caption: Key structural differences between the 8-chloro and 6-chloro isomers.

Reactivity, Utility, and Biological Potential

Both isomers are valuable intermediates primarily due to the reactivity of the aldehyde group at the C-3 position, which is an excellent electrophilic handle for a wide array of chemical transformations.[15][16] They serve as precursors for synthesizing fused heterocyclic systems like pyrazoles, isoxazoles, and pyridines, which are themselves of great interest in medicinal chemistry.[1]

The electronic nature of the chlorine substituent—an electron-withdrawing but ortho,para-directing group—influences the reactivity of the entire chromone system.

  • In the 6-chloro isomer , the chlorine atom's electronic influence is transmitted through the benzene ring, affecting the overall electron density.

  • In the 8-chloro isomer , the chlorine is in closer proximity to the pyran ring's oxygen atom, potentially exerting a more direct inductive effect on the heterocyclic portion of the molecule.

Structure-Activity Relationship (SAR) Implications

While direct head-to-head biological assays comparing these two specific isomers are not extensively published, fundamental principles of medicinal chemistry allow for well-grounded inferences. The spatial position of a substituent on a molecular scaffold is a critical determinant of its interaction with a biological target, such as an enzyme's active site or a receptor's binding pocket.

A change in the chlorine's position from C-6 to C-8 will:

  • Alter the Molecular Shape: Modifying how the molecule fits into a binding pocket.

  • Redirect Hydrogen Bonding and Halogen Bonding: The C-8 chlorine presents a different vector for potential halogen bonding with a protein residue compared to the C-6 chlorine.

  • Change the Dipole Moment: Affecting solubility and the ability to cross biological membranes.

For example, studies on related furochromone derivatives have shown that the position and nature of halogen substituents are critical for inhibitory activity against enzymes like cholinesterases and cyclooxygenases.[17] A 4-chlorophenyl substitution pattern often yields different activity profiles compared to a 3-chlorophenyl substitution, underscoring the sensitivity of biological systems to positional isomerism.[17]

SAR_Concept cluster_ligand Ligand Isomers Isomer_A 6-Chloro Isomer Target Biological Target (e.g., Enzyme Active Site) Isomer_A->Target Interaction A (Binding Mode 1) Isomer_B 8-Chloro Isomer Isomer_B->Target Interaction B (Binding Mode 2) Activity Biological Activity (Potency, Selectivity) Target->Activity Leads to

Caption: Impact of positional isomerism on biological target interaction.

Conclusion

This compound and 6-chloro-4-oxo-4H-chromene-3-carbaldehyde, while sharing a common synthetic pathway and identical molecular formula, are distinct chemical entities. The key differentiator—the position of the chlorine atom—manifests in different solid-state crystal structures and implies divergent biological activities.

  • Synthesis: Both are readily accessible via the Vilsmeier-Haack reaction, with the choice of starting 2-hydroxyacetophenone being the only practical difference.

  • Structure: Crystallographic data confirm that while both are planar, the C-8 chloro-substituent is positioned where it could sterically and electronically influence the pyran ring more directly and is geometrically poised for intramolecular interactions that are absent in the C-6 isomer.

  • Application: The positional isomerism is not a trivial distinction. For the drug development professional, this difference is a critical design element. The choice between the 6-chloro and 8-chloro scaffold will fundamentally alter the resulting molecule's shape, electronic profile, and potential interactions with a therapeutic target.

Ultimately, the selection between these two valuable intermediates must be guided by the specific goals of the research program, whether for exploring structure-activity relationships, optimizing ligand-protein interactions, or fine-tuning the pharmacokinetic properties of a lead compound.

References

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A Comparative Spectroscopic Guide: Unraveling the Structural Nuances of 8-Chloro-Chromone and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chromone Scaffold and the Imperative of Precise Characterization

The chromone (4H-chromen-4-one) framework is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] In the fields of medicinal chemistry and drug development, the synthesis of novel chromone derivatives is a cornerstone of lead optimization. The introduction of various substituents onto the chromone ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets.

However, the synthesis of a novel compound is only the first step; its unambiguous structural verification is paramount. Spectroscopic analysis is the bedrock of this characterization process, providing a detailed fingerprint of the molecule's atomic and electronic structure.[2][3] This guide offers a comparative analysis of the spectroscopic signatures of 8-chloro-chromone against other substituted chromones. We will delve into how the electronic and steric nature of the chlorine atom at the C-8 position—and how substituents at other positions—distinctly influence the outcomes of UV-Visible, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses. This guide is designed for researchers and drug development professionals seeking to deepen their understanding of structure-spectra correlations within this vital class of compounds.

The Chromone Core: An Electronic Overview

The chromone system consists of a benzene ring fused to a γ-pyrone ring. The electronic environment of this scaffold is dictated by the interplay between the aromatic benzene ring and the electron-withdrawing α,β-unsaturated ketone of the pyrone moiety. Substituents on the benzene ring (positions 5, 6, 7, and 8) can significantly perturb this electronic distribution through inductive and resonance effects, thereby altering the molecule's spectroscopic properties.

An electron-withdrawing group (EWG) like a chloro or nitro group will decrease electron density in the aromatic ring, while an electron-donating group (EDG) like a methoxy or methyl group will increase it.[4][5] These electronic shifts are the primary cause of the variations we observe in spectroscopic data.

Caption: Numbering of the core chromone scaffold highlighting key substitution positions.

UV-Visible Spectroscopic Analysis

Principle & Causality: UV-Vis spectroscopy probes the electronic transitions within a molecule. For chromones, the key absorptions arise from π → π* transitions within the conjugated system and n → π* transitions associated with the carbonyl group's non-bonding electrons.[6] The position (λmax) and intensity of these absorption bands are highly sensitive to the electronic effects of substituents. An EDG typically causes a bathochromic shift (to longer wavelengths), while an EWG may cause a hypsochromic shift (to shorter wavelengths), although the effect is position-dependent.[7]

Comparative Analysis of 8-Chloro-Chromone:

The chlorine atom at C-8 is an EWG due to its inductive effect (-I) but also has a weak electron-donating resonance effect (+R) due to its lone pairs. Its net effect on the UV-Vis spectrum, when compared to unsubstituted chromone, can be subtle. However, when compared to other substituted chromones, clear differences emerge:

  • vs. 6-Halogen Substituted Chromones: Studies on 6-fluoro, 6-chloro, and 6-bromo chromones show distinct absorption maxima, indicating that both the nature and position of the halogen influence the electronic transitions.[8][9]

  • vs. Electron-Donating Groups (e.g., -OCH₃, -OH): A methoxy or hydroxyl group, particularly at positions like C-7, extends the conjugation through its strong +R effect, leading to a significant bathochromic shift compared to the 8-chloro derivative.

  • vs. Strong Electron-Withdrawing Groups (e.g., -NO₂): A nitro group, being a powerful EWG, will more significantly alter the electronic landscape, often leading to distinct shifts in λmax that differ from the more modest influence of the 8-chloro group.

Summary of UV-Vis Data for Substituted Chromones

SubstituentPositionλmax (nm)SolventReference
Unsubstituted-~298Varies[8]
6-Fluoro6~298Varies[8]
6-Chloro6~303Varies[8]
6-Bromo6~305Varies[8]
3-Formyl3284, 312Varies[10]
8-Chloro8Data not specifically found; expected near 300-310 nm--

Note: Specific λmax values can vary slightly depending on the solvent used.

Experimental Protocol: UV-Vis Spectrum Acquisition

The choice to use a specific concentration range and solvent is critical. The concentration must be low enough to adhere to the Beer-Lambert law, while the solvent must be transparent in the measurement range and capable of fully dissolving the analyte.

  • Solvent Selection: Choose a UV-grade solvent in which the chromone derivative is soluble (e.g., ethanol, methanol, or acetonitrile).

  • Sample Preparation: Prepare a stock solution of the chromone derivative at a concentration of ~1 mg/mL. From this, prepare a dilute solution (e.g., 1-10 µg/mL) to ensure the maximum absorbance is within the optimal range of the spectrophotometer (typically 0.2-1.0 AU).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

    • Set the wavelength range for scanning (e.g., 200-400 nm for chromones).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument. This subtracts the absorbance of the solvent and cuvette.

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.

  • Data Acquisition: Initiate the scan. The resulting spectrum will plot absorbance versus wavelength. Identify the wavelength(s) of maximum absorbance (λmax).

UV_Vis_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Analysis Data Analysis Prep1 Select UV-grade Solvent Prep2 Prepare Stock Solution (~1 mg/mL) Prep1->Prep2 Prep3 Dilute to Working Conc. (1-10 µg/mL) Prep2->Prep3 Acq1 Run Solvent Blank Prep3->Acq1 Acq2 Measure Sample Absorbance Acq1->Acq2 Ana1 Plot Absorbance vs. Wavelength Acq2->Ana1 Ana2 Identify λmax Ana1->Ana2

Caption: Standard workflow for UV-Visible spectroscopic analysis of chromone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Principle & Causality: NMR spectroscopy provides the most detailed structural information by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical shift (δ, in ppm) of a nucleus is highly dependent on its local electronic environment. Electron-withdrawing substituents deshield nearby nuclei, shifting their signals downfield (to higher ppm), while electron-donating substituents shield them, shifting signals upfield (to lower ppm).

Comparative Analysis of 8-Chloro-Chromone:

¹H NMR: The protons on the chromone core have characteristic chemical shifts. The introduction of a chlorine atom at C-8 has predictable consequences:

  • Effect on H-7: The H-7 proton, being ortho to the chlorine, will be significantly deshielded due to the inductive effect of the halogen, causing its signal to shift downfield compared to an unsubstituted chromone.

  • Comparison with other substituents:

    • An 8-methoxy group (-OCH₃) would have a competing effect: the oxygen's inductive effect would deshield, but its strong resonance effect would shield the aromatic ring overall, leading to a different chemical shift for H-7.

    • A substituent at C-6 (e.g., 6-chloro) would primarily affect the chemical shifts of H-5 and H-7, leaving H-8 in a different environment compared to the 8-chloro analog.[8]

¹³C NMR: The effect of substituents is even more pronounced in ¹³C NMR spectra.

  • Effect on C-8: The C-8 carbon, directly attached to the chlorine, will experience a strong deshielding effect, resulting in a downfield shift.

  • Effect on C-7 and C-8a (ipso-carbons): The adjacent carbons will also be affected, though to a lesser extent.

  • Comparison with other substituents: The chemical shifts of the aromatic carbons in substituted chromanones (related structures) have been shown to correlate well with Hammett substituent constants, confirming the predictable nature of these electronic effects.[4][5][11] For example, a strongly electron-donating group like -NMe₂ causes a significant upfield (shielding) shift on the para-carbon, an effect that would be absent in the 8-chloro derivative.

Summary of Representative ¹H and ¹³C NMR Data

CompoundNucleusObserved Chemical Shift (δ, ppm)SolventReference
3-MethylchromoneH-2~7.98CDCl₃[12]
H-5~8.22CDCl₃[12]
H-8~7.48CDCl₃[12]
C-4 (C=O)~177.9CDCl₃[12]
8-Chloro-chromoneH-7Expected > 7.5 ppm--
C-8Expected > 125 ppm--
6-Chloro-chromoneH-5~8.15DMSO[8]
H-7~7.85DMSO[8]
C-6~129.5DMSO[8]

Note: Data for 8-chloro-chromone is predicted based on established substituent effects. Actual values require experimental verification.

Experimental Protocol: NMR Sample Preparation and Acquisition

The integrity of an NMR spectrum is critically dependent on sample purity and preparation. The choice of a deuterated solvent is mandatory to avoid large interfering solvent signals and to provide a lock signal for the spectrometer.

  • Sample Weighing: Accurately weigh the sample. For ¹H NMR, 5-25 mg is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample (as much as will readily dissolve) is preferable.[13]

  • Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample.

  • Dissolution & Transfer: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[14]

  • Instrument Setup (General):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp spectral lines.

  • Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typically, 8 to 16 scans are sufficient.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans (from hundreds to thousands) will be required.

NMR_Substituent_Effects cluster_EWG Electron-Withdrawing Group (e.g., -Cl, -NO₂) cluster_EDG Electron-Donating Group (e.g., -OCH₃, -CH₃) EWG_Effect Decreases electron density (Inductive/Resonance Effect) Deshielding Deshielding of nearby nuclei EWG_Effect->Deshielding Downfield Downfield Shift (Higher ppm) Deshielding->Downfield EDG_Effect Increases electron density (Resonance Effect) Shielding Shielding of nearby nuclei EDG_Effect->Shielding Upfield Upfield Shift (Lower ppm) Shielding->Upfield

Caption: Influence of substituent electronic effects on NMR chemical shifts.

Mass Spectrometry (MS) Analysis

Principle & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural elucidation of small molecules, electron ionization (EI) is a common technique that bombards the molecule with high-energy electrons.[15] This not only creates a molecular ion (M⁺˙), whose m/z reveals the molecular weight, but also imparts excess energy, causing the ion to break apart into characteristic fragment ions. The resulting fragmentation pattern is a molecular fingerprint.

Comparative Analysis of 8-Chloro-Chromone:

The fragmentation of the chromone core is well-characterized and often proceeds via a Retro-Diels-Alder (RDA) reaction, cleaving the pyrone ring.[16][17]

  • Molecular Ion Peak: The most crucial feature for 8-chloro-chromone is its molecular ion peak. Due to the natural isotopic abundance of chlorine (~75.8% ³⁵Cl and ~24.2% ³⁷Cl), the molecular ion will appear as a pair of peaks: M⁺˙ and (M+2)⁺˙, with a characteristic intensity ratio of approximately 3:1. This isotopic signature is a definitive indicator of the presence of one chlorine atom in the molecule and its fragments.

  • Fragmentation Pattern: The 8-chloro substituent will be retained on the aromatic portion of the molecule during the primary RDA fragmentation. This means the resulting fragment ion will also exhibit the 3:1 isotopic pattern, confirming the location of the chlorine on the benzene ring.

  • Comparison with other substituents:

    • A non-halogenated chromone will show a single major molecular ion peak.

    • A bromo-substituted chromone will show an M⁺˙ and (M+2)⁺˙ pair with an intensity ratio of nearly 1:1, due to the isotopic abundances of ⁷⁹Br and ⁸¹Br.

    • Substituents can also direct fragmentation down alternative pathways. For instance, a long alkyl chain at C-2 might favor fragmentation of the side chain over the RDA reaction of the core.[16]

Summary of Key Mass Spectrometry Fragments

CompoundKey Ionm/zNotes
Chromone[M]⁺˙146Molecular Ion
[RDA fragment]⁺˙120Loss of acetylene (C₂H₂)
8-Chloro-chromone[M]⁺˙180Exhibits [M+2] peak at m/z 182 (3:1 ratio)
[RDA fragment]⁺˙154Loss of acetylene; also shows [fragment+2] at m/z 156

Experimental Protocol: Mass Spectrometry Analysis

The choice of ionization method is key. Electron Ionization (EI) is excellent for generating reproducible fragmentation patterns for library matching, while softer techniques like Electrospray Ionization (ESI) are better for confirming molecular weight with minimal fragmentation.

  • Sample Introduction: The sample (typically dissolved in a volatile solvent like methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or coupled with a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and ionized in the source (e.g., using a 70 eV electron beam for EI).

  • Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions strike a detector, which generates a signal proportional to the ion abundance.

  • Data Analysis: The output is a mass spectrum, a plot of relative ion abundance versus m/z. This is analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.

Caption: Primary Retro-Diels-Alder (RDA) fragmentation pathway for the unsubstituted chromone molecular ion.

Conclusion: A Multi-Faceted Approach to Structural Certainty

The spectroscopic analysis of substituted chromones is a study in the subtle yet predictable influence of molecular structure on physical measurements. The 8-chloro substituent imparts a unique and identifiable signature across all major spectroscopic techniques.

  • In UV-Vis spectroscopy , its electronic influence modulates the λmax relative to other electron-donating or withdrawing groups.

  • In NMR spectroscopy , it causes characteristic downfield shifts of neighboring nuclei (H-7, C-8, C-7), providing clear evidence of its position.

  • In Mass Spectrometry , its isotopic signature provides unambiguous confirmation of its presence and elemental composition of the fragment ions.

For researchers in drug discovery, a comprehensive understanding of these structure-spectra correlations is not merely academic. It is essential for confirming the identity of newly synthesized compounds, ensuring purity, and building a robust data package for further development. Relying on a single technique is insufficient; only the congruent data from UV-Vis, NMR, and MS analyses can provide the absolute certainty required in the rigorous process of developing new therapeutics.

References

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  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. (Source: NIH, URL: [Link])

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  • Electronic [UV–Visible] and vibrational [FT-IR] investigation and NMR spectroscopic analysis of some halogen substituted chromone (6-Fluorochromone, 6-Chlorochromone, 6-Bromochromone) | Request PDF. (Source: ResearchGate, URL: [Link])

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A Senior Application Scientist's Guide to the Crystal Packing of Halogenated Chromone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, the precise arrangement of molecules in a crystalline solid—known as crystal packing—is of paramount importance. It dictates crucial physicochemical properties such as solubility, dissolution rate, stability, and bioavailability, which are critical in drug development and materials science. Halogenation of a parent molecule, such as the privileged chromone scaffold, is a common strategy to modulate these properties. However, the introduction of a halogen atom, and particularly its position on the molecular framework, can lead to significant and sometimes unpredictable changes in the crystal packing.

This guide provides an in-depth comparative analysis of the crystal packing of halogenated chromone isomers. We will explore how the type of halogen (fluorine, chlorine, bromine, and iodine) and its substitution pattern on the chromone ring influence the intermolecular interactions that govern the three-dimensional architecture of the crystal lattice. This analysis is grounded in experimental data from single-crystal X-ray diffraction (SC-XRD) and complemented by computational insights from Hirshfeld surface analysis.

The "Why" Behind the "How": Understanding Crystal Packing and Intermolecular Forces

The crystal structure of an organic molecule is a delicate balance of various non-covalent interactions. These interactions, although individually weak, collectively determine the overall stability of the crystal lattice. For halogenated chromones, the key players in this molecular choreography include:

  • Hydrogen Bonds: The presence of C-H donors and the carbonyl oxygen and ether oxygen of the chromone ring as acceptors can lead to the formation of weak C-H···O hydrogen bonds.

  • π-π Stacking Interactions: The aromatic nature of the fused benzene and pyran rings of the chromone scaffold allows for favorable π-π stacking interactions, where the electron-rich π-systems of adjacent molecules align.

  • Halogen Bonds: A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. The strength of this interaction generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F.[1]

  • van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules.

The interplay of these forces, and how they are influenced by the specific halogen and its position, is the central theme of this guide.

Experimental and Computational Workflow for Crystal Packing Analysis

A robust comparison of crystal packing in halogenated chromone isomers requires a multi-faceted approach, combining experimental structure determination with computational analysis. The following workflow outlines the key steps:

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_output Comparative Analysis A Single Crystal Growth B Single-Crystal X-ray Diffraction (SC-XRD) A->B High-quality crystal C Structure Solution and Refinement B->C Diffraction data E Crystallographic Information File (CIF) C->E Crystallographic Information File (CIF) D Powder X-ray Diffraction (PXRD) D->E Phase purity confirmation F Hirshfeld Surface Analysis E->F Input coordinates I Comparison of Crystallographic Parameters E->I G 2D Fingerprint Plots F->G Visualization of interactions H Energy Framework Calculations F->H Quantification of interaction energies J Analysis of Intermolecular Interactions G->J H->J K Structure-Property Relationship Insights I->K J->K

Workflow for comparative crystal packing analysis.
Experimental Protocols

1. Single-Crystal X-ray Diffraction (SC-XRD)

This is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal.[2][3][4]

  • Step 1: Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the halogenated chromone isomer in a suitable solvent.

  • Step 2: Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.[4]

  • Step 3: Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, yielding the atomic coordinates, bond lengths, bond angles, and other crystallographic parameters. This information is typically deposited in a Crystallographic Information File (CIF).

2. Powder X-ray Diffraction (PXRD)

PXRD is a valuable technique for phase identification and for confirming the bulk purity of a crystalline sample. The experimental PXRD pattern can be compared to the one simulated from the single-crystal data to ensure that the single crystal is representative of the bulk material.

Computational Protocol: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[5] It is generated by partitioning the space in a crystal into regions where the electron density of a pro-molecule (the molecule of interest) is greater than the contribution from all other molecules.

  • Step 1: Generation of Hirshfeld Surfaces: Using the CIF file obtained from SC-XRD, the Hirshfeld surface of a molecule in the crystal is calculated.

  • Step 2: Mapping of Properties: Properties such as dnorm (normalized contact distance), shape index, and curvedness are mapped onto the surface to highlight different types of intermolecular interactions. Red spots on the dnorm surface indicate close contacts with neighboring molecules.

  • Step 3: 2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance from the Hirshfeld surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The distribution and shape of the points on the plot provide a quantitative measure of the contribution of different types of interactions to the overall crystal packing.

Comparative Analysis of Halogenated Chromone Isomers

To illustrate the impact of halogenation on the crystal packing of chromones, we will now compare the crystallographic data and intermolecular interactions of several isomers.

Case Study 1: The Influence of Halogen Type at the 6-Position

Let's consider a series of 6-substituted chromones: 6-fluorochromone, 6-chlorochromone, and 6-bromochromone. A comparative study has shown that the nature of the halogen at the 6-position significantly influences the dominant intermolecular interactions.

CompoundCrystal SystemSpace GroupKey Intermolecular Interactions
6-Fluorochromone TriclinicP1O···H and F···H hydrogen bonds, π-π stacking
6-Chlorochromone MonoclinicP21Cl···H hydrogen bonds, π-π stacking
6-Bromochromone MonoclinicP21Br···H hydrogen bonds, π-π stacking

Analysis:

  • 6-Fluorochromone: In this case, both O···H and F···H hydrogen bonds play a significant role in the crystal packing. The contribution of O···H bonds is greater than that of F···H bonds, indicating that the carbonyl oxygen is a more effective hydrogen bond acceptor than the fluorine atom in this context.

  • 6-Chlorochromone and 6-Bromochromone: For the chloro and bromo derivatives, the halogen···hydrogen interactions (Cl···H and Br···H) become the dominant stabilizing forces, surpassing the contribution of O···H bonds. This highlights the increasing importance of halogen bonding as we move down the halogen group.

This trend can be visualized using 2D fingerprint plots from Hirshfeld surface analysis, which quantify the percentage contribution of different intermolecular contacts. For 6-fluorochromone, the O···H contacts contribute more to the overall interactions, while for 6-chlorochromone and 6-bromochromone, the X···H (X = Cl, Br) contacts are more prominent.

Case Study 2: The Influence of Halogen Position (Positional Isomerism)

Now, let's compare isomers where the position of the halogen is varied. We will examine 3-bromochromone and 6-bromochromone.

CompoundCrystal SystemSpace GroupKey Intermolecular Interactions
3-Bromochromone OrthorhombicP212121Br···O halogen bonds, C-H···O hydrogen bonds
6-Bromochromone MonoclinicP21Br···H hydrogen bonds, π-π stacking

Analysis:

The change in the position of the bromine atom from the 3-position to the 6-position leads to a dramatic shift in the crystal packing.

  • 3-Bromochromone: The bromine at the electron-deficient 3-position acts as a halogen bond donor, forming a Br···O interaction with the carbonyl oxygen of a neighboring molecule.[6][7] This, along with C-H···O hydrogen bonds, directs the crystal packing.

  • 6-Bromochromone: With the bromine at the 6-position on the benzene ring, the dominant interactions are Br···H hydrogen bonds and π-π stacking.[8] The bromine atom is less electrophilic in this position compared to the 3-position, making it a weaker halogen bond donor.

This comparison clearly demonstrates that the electronic environment of the halogen atom, dictated by its position on the chromone scaffold, is a critical factor in determining the types of intermolecular interactions that will be favored.

Case Study 3: The Role of Additional Functional Groups - Halogenated 3-Formylchromones

The introduction of other functional groups, such as a formyl group at the 3-position, adds another layer of complexity to the crystal packing. Let's compare 6-chloro-3-formylchromone, 7-iodo-3-formylchromone, and 6-iodo-3-formylchromone.

CompoundCrystal SystemSpace GroupKey Intermolecular Interactions
6-Chloro-3-formylchromone TriclinicP-1C-H···O hydrogen bonds, π-π stacking
7-Iodo-3-formylchromone TriclinicP-1I···O halogen bonds, C-H···O hydrogen bonds, π-π stacking
6-Iodo-3-formylchromone TriclinicP-1I···O halogen bonds, π-π stacking

Analysis:

  • Iodinated Derivatives: In both 7-iodo- and 6-iodo-3-formylchromone, strong I···O halogen bonds are observed between the iodine atom and the formyl oxygen of an adjacent molecule.[2][4][9] This is a testament to the strong halogen bonding ability of iodine.

  • Chlorinated Derivative: In contrast, for 6-chloro-3-formylchromone, halogen bonding is not the dominant interaction. Instead, the crystal packing is primarily governed by C-H···O hydrogen bonds and π-π stacking interactions.[10]

This comparison highlights the hierarchy of intermolecular interactions. The strong I···O halogen bond is the primary structure-directing interaction in the iodo-derivatives, while in the chloro-derivative, other weaker interactions collectively determine the crystal packing.

Conclusion and Future Perspectives

The crystal packing of halogenated chromone isomers is a fascinating and complex interplay of various intermolecular forces. This guide has demonstrated that both the type of halogen and its position on the chromone ring have a profound impact on the resulting crystal structure.

Key Takeaways:

  • The strength of halogen-mediated interactions generally follows the trend I > Br > Cl > F.

  • The electronic environment of the halogen, determined by its substitution position, is crucial in dictating its role in intermolecular interactions.

  • The presence of other functional groups can compete with or complement halogen-driven interactions, leading to diverse packing motifs.

For researchers in drug development and materials science, a thorough understanding of these principles is essential for the rational design of crystalline solids with desired properties. The workflow presented here, combining single-crystal X-ray diffraction with computational tools like Hirshfeld surface analysis, provides a powerful strategy for elucidating and comparing the crystal packing of isomeric compounds.

Future work in this area could involve the systematic crystallographic analysis of a complete set of halogenated chromone isomers to build a comprehensive database. This would enable the development of predictive models for the crystal packing of this important class of compounds, further aiding in the design of novel pharmaceuticals and functional materials.

References

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  • Wang, H., & Liu, Y. (2024). Crystal structure of 7-(diethylamino)-3-(trifluoroacetyl)-2H-chromen-2-one, C15H14F3NO3. Zeitschrift für Kristallographie - New Crystal Structures, 239(5), 885-887. [Link]

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A Comparative Guide to the Antibacterial Potential of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is a cornerstone of modern drug discovery. Among these, chromone derivatives have emerged as a promising class of heterocyclic compounds. This guide provides an in-depth technical comparison of the antibacterial activity of derivatives synthesized from 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde, offering insights for researchers, scientists, and drug development professionals. We will delve into the synthesis, comparative antibacterial efficacy with supporting experimental data, and the putative mechanisms of action of key derivatives, namely Schiff bases and pyrazoles.

The this compound Scaffold: A Privileged Starting Point

The this compound molecule serves as an excellent starting material for the synthesis of a diverse library of potential antibacterial agents.[1][2] The presence of the chlorine atom at the 8-position can influence the electronic properties and lipophilicity of the resulting derivatives, potentially enhancing their interaction with bacterial targets and their ability to permeate bacterial cell membranes. The aldehyde functional group at the 3-position is a versatile handle for synthetic modification, allowing for the straightforward introduction of various pharmacophores, such as imines (in Schiff bases) and pyrazole rings.[3][4]

Synthetic Pathways: Crafting the Derivatives

The synthesis of Schiff base and pyrazole derivatives from this compound is a well-established process in medicinal chemistry. The rationale behind choosing these two classes of derivatives lies in their proven track record as effective antimicrobial agents.[5][6]

Synthesis of Schiff Base Derivatives

Schiff bases are typically synthesized through a condensation reaction between the aldehyde group of the chromone scaffold and a primary amine.[3][4] This reaction is often carried out under reflux in a suitable solvent, such as ethanol, and can be catalyzed by a few drops of glacial acetic acid. The versatility of this reaction allows for the introduction of a wide array of substituents on the amine, enabling the fine-tuning of the physicochemical and biological properties of the final compounds.

start This compound reagents Ethanol, Glacial Acetic Acid (catalyst) start->reagents amine Primary Amine (R-NH2) amine->reagents product Schiff Base Derivative reagents->product caption Fig. 1: General synthesis of Schiff base derivatives.

Caption: Fig. 1: General synthesis of Schiff base derivatives.

Synthesis of Pyrazole Derivatives

Pyrazole derivatives can be synthesized by reacting the this compound with hydrazine derivatives. The initial condensation reaction forms a hydrazone, which can then undergo cyclization to form the pyrazole ring. This approach allows for the creation of a fused heterocyclic system, which can significantly impact the biological activity of the molecule.

start This compound reagents Ethanol, Reflux start->reagents hydrazine Hydrazine Hydrate hydrazine->reagents intermediate Hydrazone Intermediate reagents->intermediate cyclization Cyclization intermediate->cyclization product Pyrazole Derivative cyclization->product caption Fig. 2: General synthesis of pyrazole derivatives.

Caption: Fig. 2: General synthesis of pyrazole derivatives.

Comparative Antibacterial Activity: A Data-Driven Analysis

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Chromone-Based Derivatives

Derivative ClassCompoundR-Group/SubstituentStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference
Schiff Base 5c-1286464128[7]
Schiff Base 6c--64128128[7]
Pyrazole --Moderate ActivityModerate ActivityModerate ActivityModerate Activity[8][9]
Standard Ciprofloxacin-0.5 - 20.25 - 10.015 - 10.25 - 4-

Analysis of Antibacterial Performance:

From the available data on related compounds, it is evident that both Schiff base and pyrazole derivatives of chromones exhibit promising antibacterial activity.

  • Schiff Base Derivatives: The pyrazole-bearing Schiff base derivatives, in particular compounds 5c and 6c , have demonstrated potent activity against both Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria, with MIC values as low as 64 µg/mL.[7] This suggests that the imine linkage coupled with the pyrazole moiety can be a key contributor to the antibacterial effect. The activity against S. aureus and P. aeruginosa was moderate.[7]

  • Pyrazole Derivatives: While specific MIC values for pyrazole derivatives of 8-chloro-chromene are not detailed in the provided search results, numerous studies report that pyrazole-based heterocycles, in general, are a well-established class of antimicrobial agents.[8][9] The fusion of the pyrazole ring to the chromone scaffold is anticipated to create a planar, electron-rich system that can intercalate with bacterial DNA or inhibit key enzymes.

Structure-Activity Relationship (SAR) Insights:

The nature of the substituent groups on the Schiff base or pyrazole ring plays a crucial role in determining the antibacterial potency. Electron-withdrawing groups on the aromatic rings of Schiff bases have been shown in some studies to enhance antibacterial activity. For pyrazole derivatives, the substitution pattern on the pyrazole ring can influence the compound's interaction with its biological target.

Proposed Mechanism of Action: Unraveling the Antibacterial Strategy

The precise mechanism of action for these specific this compound derivatives is likely multifactorial and may vary between the Schiff base and pyrazole classes. However, based on the known activities of chromones and the introduced heterocyclic systems, we can propose the following potential mechanisms:

  • Inhibition of DNA Gyrase: Chromone-based compounds have been shown to target bacterial DNA gyrase, an essential enzyme involved in DNA replication and repair.[10] The planar structure of these derivatives may allow them to intercalate into the DNA-enzyme complex, thereby inhibiting its function.

  • Disruption of Bacterial Cell Membranes: The lipophilic nature of the chromone scaffold, potentially enhanced by the 8-chloro substituent, may facilitate the insertion of these molecules into the bacterial cell membrane. This could disrupt the membrane integrity, leading to leakage of cellular contents and ultimately cell death.

  • Enzyme Inhibition: The azomethine group in Schiff bases and the nitrogen atoms in the pyrazole ring can act as coordination sites for metal ions that are essential cofactors for various bacterial enzymes. By chelating these metal ions, the derivatives can inhibit critical metabolic pathways.

cluster_0 Antibacterial Mechanisms cluster_1 Bacterial Cell a Inhibition of DNA Gyrase d DNA Replication a->d blocks b Disruption of Cell Membrane e Cellular Integrity b->e compromises c Enzyme Inhibition f Metabolic Pathways c->f disrupts caption Fig. 3: Putative mechanisms of antibacterial action.

Caption: Fig. 3: Putative mechanisms of antibacterial action.

Experimental Protocol: A Guide to Antibacterial Susceptibility Testing

To ensure the reproducibility and validity of the antibacterial activity data, a standardized experimental protocol is essential. The following is a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a single colony of the test bacterium from an agar plate and inoculate it into a tube containing 5 mL of MHB.

    • Incubate the culture overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL. The turbidity should be adjusted to match a 0.5 McFarland standard.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the diluted compounds.

    • Include a positive control (bacteria in MHB with no compound) and a negative control (MHB only).

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

    • The results can also be read using a microplate reader by measuring the optical density at 600 nm (OD600).

cluster_workflow MIC Determination Workflow a Prepare Bacterial Inoculum (0.5 McFarland) c Inoculate wells with Bacterial Suspension a->c b Prepare Serial Dilutions of Test Compounds in 96-well plate b->c d Incubate at 37°C for 18-24h c->d e Visually or Spectrophotometrically assess Bacterial Growth d->e f Determine MIC (Lowest concentration with no visible growth) e->f caption Fig. 4: Experimental workflow for MIC determination.

Caption: Fig. 4: Experimental workflow for MIC determination.

Conclusion and Future Directions

Derivatives of this compound, particularly Schiff bases and pyrazoles, represent a promising avenue for the development of novel antibacterial agents. The synthetic accessibility of these compounds allows for the creation of diverse chemical libraries for screening. While the available data on structurally related compounds is encouraging, further research is warranted to systematically evaluate a broad range of these specific derivatives against a comprehensive panel of multidrug-resistant bacteria. Future studies should focus on elucidating the precise mechanism of action for the most potent compounds and optimizing their structure to enhance their antibacterial efficacy and pharmacokinetic properties. The insights provided in this guide aim to serve as a valuable resource for researchers dedicated to advancing the field of antimicrobial drug discovery.

References

  • Advances in chromone-based copper(ii) Schiff base complexes: synthesis, characterization, and versatile applications in pharmacology and biomimetic catalysis. (URL: [Link])

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  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (URL: [Link])

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A Comparative Guide to Chromene-Based Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology research, the identification of novel pharmacophores with potent and selective anticancer activity is a paramount objective. Among the myriad of heterocyclic scaffolds, the chromene nucleus has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1] This guide provides a comprehensive comparison of various chromene-based compounds, detailing their anticancer properties, mechanisms of action, and the experimental data that underscore their therapeutic potential. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.

The Chromene Scaffold: A Versatile Backbone for Anticancer Drug Design

The chromene core, consisting of a benzene ring fused to a pyran ring, is a structural motif found in numerous natural products and synthetic molecules.[1][2] Its versatility allows for extensive functionalization, leading to a diverse array of derivatives with distinct biological activities.[2] Of particular interest are the 4H-chromene derivatives, which have consistently demonstrated potent cytotoxic effects against a wide range of human cancer cell lines.[2][3] Structure-activity relationship (SAR) studies are instrumental in rationally designing novel chromene compounds with enhanced efficacy and reduced toxicity.[1][2]

Comparative Analysis of Anticancer Activity

The anticancer efficacy of chromene derivatives is highly dependent on the nature and position of substituents on the chromene ring. The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative chromene-based compounds against various cancer cell lines, offering a comparative perspective on their potency.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Key Findings & Reference
Aminoimino derivative 181 MCF-7 (Breast)0.00045 (as µg/mL)Exhibited potent cytotoxicity and induced apoptosis and cell cycle arrest.[2]
HCT-116 (Colon)0.0017 (as µg/mL)
HepG-2 (Liver)0.0007 (as µg/mL)
Compounds 137a and 138f MCF-7 (Breast)0.007Showed higher efficiency than the control drug, colchicine.[2]
Compounds 138a and 138h MCF-7 (Breast)0.011Demonstrated comparable activity to the positive control.[2]
Chromene derivatives 91, 92, 93 HepG-2 (Liver)~2.41-2.59 (as µg/mL)Showed significant in vitro cytotoxic activity.[2]
HCT-116 (Colon)~4.98-5.44 (as µg/mL)
MCF-7 (Breast)~6.72-6.99 (as µg/mL)
Novel Chromenes C1 and C2 MDA-MB-231 (TNBC)Specific inhibitionSpecifically inhibited the viability of triple-negative breast cancer (TNBC) cells with minimal effect on luminal A cells.
Hs578T (TNBC)Specific inhibition
Barbituric acid-based derivative 4g A2780, MCF7, A549Potent activityIncreased ROS accumulation, caspase-3 and -9 levels, and induced apoptosis.
Aminoimino derivative (18) MCF-7 (Breast)0.45 (as µg/mL)Exhibited excellent antitumor activity and induced cell cycle arrest and apoptosis.[4]
HCT-116 (Colon)1.7 (as µg/mL)
HepG-2 (Liver)0.7 (as µg/mL)
4-Aryl-4H-chromene derivatives Various0.3 - 2 (as µg/mL)Demonstrated significant antiproliferative activity.[5]
Chromene derivative 2 HT-29 (Colon)More potent than doxorubicinShowed promising anticancer activity higher than the reference standard.[6][7][8][9]
Chromene derivative 5 HepG-2 (Liver)More potent than doxorubicinShowed promising anticancer activity higher than the reference standard.[7][8][9]

Mechanisms of Anticancer Action: A Multi-pronged Attack on Cancer Cells

Chromene-based compounds exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously. This multi-targeted approach is a significant advantage in overcoming the challenges of drug resistance.

Induction of Apoptosis

A primary mechanism by which chromene derivatives eliminate cancer cells is through the induction of apoptosis, or programmed cell death. This is often achieved through both the extrinsic and intrinsic pathways.

  • Extrinsic Pathway: Certain chromene compounds, like the novel derivatives C1 and C2, have been shown to activate caspase-8, a key initiator caspase in the extrinsic pathway, leading to the cleavage of PARP and subsequent cell death.[3]

  • Intrinsic Pathway: Other derivatives, such as barbituric acid-based chromenes, induce apoptosis by increasing the production of reactive oxygen species (ROS), leading to a decrease in mitochondrial membrane potential and the activation of caspase-9 and caspase-3.[10] Many 4-aryl-4H-chromenes are known to be potent inducers of apoptosis.[5]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Chromene C1/C2 Chromene C1/C2 Caspase-8 Activation Caspase-8 Activation Chromene C1/C2->Caspase-8 Activation PARP Cleavage PARP Cleavage Caspase-8 Activation->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis Chromene 4g Chromene 4g ROS Increase ROS Increase Chromene 4g->ROS Increase Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Increase->Mitochondrial Dysfunction Caspase-9/3 Activation Caspase-9/3 Activation Mitochondrial Dysfunction->Caspase-9/3 Activation Caspase-9/3 Activation->Apoptosis

Caption: Apoptosis induction pathways targeted by chromene derivatives.

Cell Cycle Arrest

Chromene compounds can halt the proliferation of cancer cells by inducing cell cycle arrest at various phases, preventing them from completing cell division.

  • G2/M Phase Arrest: Several chromene derivatives, including Crolibulin™ (EPC2407), disrupt microtubule polymerization, leading to arrest in the G2/M phase of the cell cycle.[2][3] This disruption of the cytoskeleton is a key mechanism for their anticancer activity.[3]

  • S and G2/M Phase Arrest: Some aminoimino derivatives have been shown to cause cell cycle arrest in both the S and G2/M phases.[2][4]

  • G1, S, and G1/S Phase Arrest: Certain 1H-benzo[f]chromene derivatives can induce an accumulation of treated cells in the G1, S, and G1/S phases.[11]

G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 Chromene Deriv. (Crolibulin) Chromene Deriv. (Crolibulin) Chromene Deriv. (Crolibulin)->M Arrest Chromene Deriv. (Aminoimino) Chromene Deriv. (Aminoimino) Chromene Deriv. (Aminoimino)->S Arrest Chromene Deriv. (Aminoimino)->G2 Arrest

Caption: Cell cycle arrest points induced by different chromene compounds.

Enzyme Inhibition

Specific enzymes that play crucial roles in cancer cell proliferation and survival are also targeted by chromene derivatives.

  • Src Kinase Inhibition: 4-Aryl-4H-chromene-3-carbonitrile derivatives have been reported to effectively inhibit Src kinases, which are often overexpressed in various cancers.[3]

  • Tubulin Polymerization Inhibition: As mentioned earlier, compounds like Crolibulin™ act as tubulin polymerization inhibitors, leading to microtubule destabilization.[3][5]

Experimental Protocols for Evaluation

To ensure the scientific rigor of findings, standardized experimental protocols are essential. Below are step-by-step methodologies for key in vitro assays used to evaluate the anticancer properties of chromene-based compounds.

MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the chromene compound and a vehicle control (e.g., 0.1% DMSO) for 24, 48, or 72 hours.[3]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Add MTT Treat with Compound->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for the MTT cell viability assay.

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Treat cancer cells with the chromene compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content and determine the percentage of cells in G1, S, and G2/M phases.

Western Blotting for Protein Expression

This method is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., caspase-8, PARP, Bcl-2, CDK-2).[3][12]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

Chromene-based compounds represent a highly promising class of anticancer agents with diverse mechanisms of action.[2][13] Their ability to induce apoptosis, cause cell cycle arrest, and inhibit key cancer-related enzymes makes them attractive candidates for further development.[2][3][4] The comparative data presented in this guide highlight the significant potential of specific chromene derivatives against a range of cancers, including difficult-to-treat subtypes like triple-negative breast cancer.[3][14]

Future research should focus on optimizing the structure of the chromene scaffold through SAR studies to enhance potency and selectivity, as well as to improve pharmacokinetic properties.[1][2] In vivo studies are crucial to validate the preclinical efficacy and safety of these compounds.[14] Furthermore, exploring combination therapies with existing chemotherapeutic agents could unlock synergistic effects and overcome drug resistance. The chromene scaffold undoubtedly holds great promise for the future of cancer therapy.

References

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A Comparative Guide to the Synthesis of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde: A Validation Study

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth validation and comparative analysis of the synthesis of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde, a key intermediate in medicinal chemistry and drug discovery. The chromone scaffold is a privileged structure, and its derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the most robust synthetic methodology, supported by experimental data and a critical evaluation of potential alternatives.

Introduction: The Significance of this compound

This compound is a versatile building block in organic synthesis. The presence of the chlorine atom at the 8-position and the formyl group at the 3-position provides multiple reaction sites for further molecular elaboration, enabling the generation of diverse libraries of chromone derivatives for biological screening. The robust and efficient synthesis of this key intermediate is therefore of paramount importance.

The Vilsmeier-Haack Reaction: The Gold Standard for 3-Formylchromone Synthesis

The Vilsmeier-Haack reaction stands as the most efficient and widely employed method for the synthesis of 3-formylchromones from substituted 2-hydroxyacetophenones.[1][2] This one-pot reaction offers high yields and operational simplicity, making it the preferred route for accessing a wide array of 3-formylchromone derivatives.[1][3]

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium salt, generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[4][5] The electron-rich 2-hydroxyacetophenone then undergoes a double formylation, followed by an intramolecular cyclization and subsequent dehydration to yield the final 3-formylchromone product.[1]

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate1 Double Formylation Intermediate Vilsmeier_reagent->Intermediate1 Substrate 2-Hydroxy-3-chloroacetophenone Substrate->Intermediate1 + Vilsmeier Reagent Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration

Caption: Generalized mechanism of the Vilsmeier-Haack reaction for 3-formylchromone synthesis.

Validated Experimental Protocol for this compound

This protocol is a self-validating system, designed to ensure reproducibility and high purity of the final product.

Materials and Reagents:

  • 2-Hydroxy-3-chloroacetophenone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Ethanol (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice-water bath

  • Büchner funnel and vacuum filtration apparatus

Step-by-Step Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (30 ml). Cool the flask in an ice-water bath with continuous stirring.

  • Slow Addition of POCl₃: Slowly add phosphorus oxychloride (27.7 mmol) dropwise to the cooled DMF, ensuring the temperature is maintained below 5 °C.

  • Reaction with Substrate: To the freshly prepared Vilsmeier reagent, add 2-hydroxy-3-chloroacetophenone (11.1 mmol) portion-wise with vigorous stirring.

  • Overnight Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 16 hours. The mixture will typically become a thick mass.

  • Workup and Isolation: Carefully pour the reaction mixture into a beaker containing crushed ice (approximately 200 g) with vigorous stirring to decompose the complex. A solid precipitate will form.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any residual DMF and inorganic salts.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield pure this compound.

Expected Yield: 72%

Data Presentation: Performance Metrics of the Vilsmeier-Haack Synthesis
ParameterValue/ObservationReference
Starting Material 2-Hydroxy-3-chloroacetophenone
Reagents DMF, POCl₃[1]
Reaction Time 16 hours
Reaction Temperature 0 °C to Room Temperature
Reported Yield 72%
Purification Method Recrystallization from ethanol[3]
Product Purity High (after recrystallization)

Comparative Analysis with Alternative Synthetic Strategies

While the Vilsmeier-Haack reaction is the most direct and efficient method for the synthesis of 3-formylchromones, it is instructive to consider other classical and modern approaches to chromone synthesis to understand the advantages of the chosen method.

Classical Chromone Syntheses: A Brief Overview
  • Kostanecki-Robinson Reaction: This method involves the acylation of o-hydroxyaryl ketones with an aliphatic acid anhydride and its sodium salt. While historically significant, it is not suitable for the direct introduction of a formyl group at the 3-position.

  • Baker-Venkataraman Rearrangement: This is a popular route for the synthesis of flavones (2-phenylchromones) and involves the rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, followed by acid-catalyzed cyclization. This method is also not directly applicable for synthesizing 3-formylchromones.

Modern Synthetic Approaches
  • Palladium-Catalyzed Synthesis: Recent advances have seen the use of palladium catalysts for the synthesis of various substituted chromones. These methods can offer high efficiency and access to novel substitution patterns, but often require more specialized starting materials and catalysts, potentially increasing the cost and complexity of the synthesis.

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields for various chromone syntheses.[6] While a greener alternative in terms of energy consumption, the Vilsmeier-Haack reaction itself can also be adapted to microwave conditions.

Why the Vilsmeier-Haack Reaction Prevails for this compound

The superiority of the Vilsmeier-Haack reaction for this specific target molecule lies in its directness and high efficiency. It allows for the concomitant formylation and cyclization in a single step from a readily available starting material. The alternative methods would require multi-step sequences to achieve the same transformation, inevitably leading to lower overall yields and increased operational complexity.

Safety and Handling Considerations

The Vilsmeier-Haack reaction involves the use of phosphorus oxychloride (POCl₃), which is a corrosive and toxic substance that reacts violently with water.[7][8] It is imperative to handle POCl₃ in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10] Anhydrous conditions are crucial for the success of the reaction and for safety.

Conclusion

The Vilsmeier-Haack reaction is a robust, high-yielding, and well-validated method for the synthesis of this compound. Its operational simplicity and the use of readily available starting materials make it the most practical and efficient choice for both laboratory-scale synthesis and potential scale-up. While alternative methods for chromone synthesis exist, they are not as well-suited for the direct and efficient production of 3-formylchromones. This guide provides a comprehensive and validated protocol that can be confidently implemented by researchers in the field of medicinal chemistry and drug development.

References

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comparative study of different synthetic routes to 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde

The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The 3-formylchromone moiety, in particular, serves as a versatile building block for the synthesis of more complex heterocyclic systems through its reactive aldehyde and electrophilic C2 position. This compound, with its specific substitution pattern, is a valuable precursor for the development of novel therapeutic agents. The efficiency and practicality of its synthesis are therefore of paramount importance to researchers in the field. This guide will compare the most direct and widely used synthetic method, the Vilsmeier-Haack reaction, with a plausible, albeit more circuitous, multi-step alternative.

Route 1: The Vilsmeier-Haack Reaction - A Direct and Efficient Approach

The Vilsmeier-Haack reaction is the most prevalent and efficient method for the synthesis of 3-formylchromones from their corresponding 2-hydroxyacetophenones.[1][2] This one-pot reaction involves a double formylation followed by cyclization to yield the desired product.[1]

Mechanistic Insights

The reaction proceeds via the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The 2-hydroxyacetophenone then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. A subsequent intramolecular cyclization and dehydration afford the final 3-formylchromone product. The process is highly efficient, often providing good to excellent yields.[2][3]

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Chromone Synthesis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier Start 2-Hydroxy-3-chloroacetophenone Intermediate Double Formylation Intermediate Start->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: Workflow for the Vilsmeier-Haack Synthesis.

Experimental Protocol

A detailed experimental procedure for the synthesis of this compound via the Vilsmeier-Haack reaction is as follows:

  • To a solution of 2-hydroxy-3-chloroacetophenone (11.1 mmol) in N,N-dimethylformamide (30 ml), add phosphorus oxychloride (27.7 mmol) dropwise over 5 minutes at 0 °C.

  • Allow the reaction mixture to stir for 16 hours at room temperature.

  • Quench the reaction by the addition of water (50 ml).

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the final product.

This procedure has been reported to yield 72% of this compound.[4]

Route 2: A Multi-Step Alternative via Carboxylic Acid Intermediate

While the Vilsmeier-Haack reaction is highly effective, a comparative study necessitates the exploration of alternative pathways. A plausible, albeit more complex, route involves the initial synthesis of the aldehyde, its oxidation to the corresponding carboxylic acid, and subsequent reduction back to the aldehyde. This multi-step approach, while less direct, allows for a discussion of various synthetic transformations and their inherent challenges.

Step 2a: Oxidation to 8-Chloro-4-oxo-4H-chromene-3-carboxylic acid

The Pinnick oxidation is a mild and efficient method for the oxidation of aldehydes to carboxylic acids, and it is particularly well-suited for α,β-unsaturated aldehydes.[5] The reaction utilizes sodium chlorite (NaClO₂) as the oxidant under weakly acidic conditions.

Oxidation_Step Aldehyde This compound CarboxylicAcid 8-Chloro-4-oxo-4H-chromene-3-carboxylic acid Aldehyde->CarboxylicAcid Pinnick Oxidation (NaClO₂, NaH₂PO₄, 2-methyl-2-butene)

Caption: Oxidation of the Aldehyde to a Carboxylic Acid.

  • Dissolve this compound (1.0 equiv) in a mixture of tert-butanol and THF.

  • Add 2-methyl-2-butene (a scavenger for the hypochlorite byproduct) in excess.

  • In a separate flask, dissolve sodium chlorite (1.5 equiv) and monosodium phosphate (1.5 equiv) in water.

  • Add the aqueous solution of sodium chlorite and monosodium phosphate dropwise to the solution of the aldehyde at room temperature.

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Step 2b: Reduction of the Carboxylic Acid to the Aldehyde

The selective reduction of a carboxylic acid to an aldehyde is a challenging transformation, as over-reduction to the corresponding alcohol is a common side reaction. Two primary strategies can be employed for this conversion.

This classic method involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative, followed by a controlled catalytic hydrogenation.

Rosenmund_Reduction CarboxylicAcid 8-Chloro-4-oxo-4H-chromene-3-carboxylic acid AcidChloride 8-Chloro-4-oxo-4H-chromene-3-carbonyl chloride CarboxylicAcid->AcidChloride SOCl₂ or (COCl)₂ Aldehyde This compound AcidChloride->Aldehyde Rosenmund Reduction (H₂, Pd/BaSO₄, quinoline-sulfur)

Caption: Rosenmund Reduction Pathway.

Experimental Protocol (General Procedure):

  • Acyl Chloride Formation: Reflux the carboxylic acid with an excess of thionyl chloride (SOCl₂) or treat with oxalyl chloride ((COCl)₂) in an inert solvent until the evolution of gas ceases. Remove the excess reagent under reduced pressure.

  • Rosenmund Reduction: Dissolve the crude acyl chloride in a dry, inert solvent such as toluene. Add a catalytic amount of palladium on barium sulfate (Pd/BaSO₄) poisoned with a sulfur-containing compound (e.g., quinoline-sulfur). Bubble hydrogen gas through the stirred reaction mixture at a controlled temperature. Monitor the reaction progress by TLC. Upon completion, filter the catalyst and isolate the product.

The Rosenmund reduction requires careful control to prevent over-reduction to the alcohol.[6]

An alternative to the Rosenmund reduction is the conversion of the carboxylic acid to an ester, which can then be reduced to the aldehyde using diisobutylaluminium hydride (DIBAL-H) at low temperatures.

DIBAL_H_Reduction CarboxylicAcid 8-Chloro-4-oxo-4H-chromene-3-carboxylic acid Ester Methyl 8-chloro-4-oxo-4H-chromene-3-carboxylate CarboxylicAcid->Ester Fischer Esterification (MeOH, H₂SO₄) Aldehyde This compound Ester->Aldehyde DIBAL-H Reduction (-78 °C)

Caption: DIBAL-H Reduction Pathway.

Experimental Protocol (General Procedure):

  • Esterification: Convert the carboxylic acid to its methyl or ethyl ester via Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of strong acid) or by other standard methods.

  • DIBAL-H Reduction: Dissolve the ester in a dry, aprotic solvent like dichloromethane or toluene and cool the solution to -78 °C under an inert atmosphere. Add a solution of DIBAL-H (1.0 equivalent) in a suitable solvent dropwise, maintaining the low temperature. Stir for a specified period and then quench the reaction at low temperature with methanol, followed by an aqueous workup.

The low temperature is crucial to prevent the DIBAL-H from further reducing the aldehyde product to an alcohol.[7][8]

Comparative Analysis

FeatureRoute 1: Vilsmeier-HaackRoute 2: Multi-Step (via Carboxylic Acid)
Number of Steps One-pot synthesis3-4 steps (oxidation, acid activation, reduction)
Overall Yield Good to excellent (reported 72% for the target molecule)Likely significantly lower due to multiple steps
Reagents Readily available and inexpensive (DMF, POCl₃)Requires multiple reagents, some of which are more specialized (e.g., DIBAL-H, poisoned Pd catalyst)
Reaction Conditions Generally mild, though workup can be vigorousRequires a wider range of conditions, including very low temperatures (-78 °C) for DIBAL-H reduction
Complexity Relatively straightforward and well-establishedMore complex, requiring isolation and purification of intermediates
Scalability Readily scalableMore challenging to scale up due to multiple steps and stringent conditions
Key Advantages High efficiency, directness, and cost-effectivenessOffers alternative pathways if the starting material is the carboxylic acid or if specific intermediates are desired
Key Disadvantages Use of phosphorus oxychloride requires careful handlingLower overall yield, increased complexity, and higher cost

Conclusion

For the de novo synthesis of this compound from the corresponding 2-hydroxy-3-chloroacetophenone, the Vilsmeier-Haack reaction is unequivocally the superior method . Its one-pot nature, high yield, and operational simplicity make it the preferred choice for both laboratory-scale synthesis and potential industrial applications.

The multi-step alternative, proceeding through a carboxylic acid intermediate, serves as a valuable academic comparison and may be considered in specific scenarios, such as when the corresponding carboxylic acid is a more readily available starting material. However, for routine synthesis, the significant drop in overall yield and the increased complexity of the multi-step route make it a less practical option.

Researchers and drug development professionals should prioritize the Vilsmeier-Haack reaction for the efficient and cost-effective production of this compound, a critical precursor for further synthetic elaborations in the pursuit of novel therapeutic agents.

References

  • Nandgaonkar, R. G., et al. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2016-2020.
  • Organic Chemistry Portal. Ester to Aldehyde - Common Conditions. Available at: [Link]

  • Chemistry Steps. DIBAL Reducing Agent. Available at: [Link]

  • Wikipedia. Pinnick oxidation. Available at: [Link]

  • S. S. F. T. College. Synthesis of Substituted 3-Formyl Chromones. Available at: [Link]

  • OrgoSolver. Ester → Aldehyde with DIBAL-H (DIBAH, i-Bu₂AlH). Available at: [Link]

  • Chem-Station. (2014). Pinnick (Kraus) Oxidation. Available at: [Link]

  • Wikipedia. Rosenmund reduction. Available at: [Link]

  • NROChemistry. Pinnick Oxidation: Mechanism & Examples. Available at: [Link]

  • Ishikawa, Y. (2014). This compound. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o743. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey from synthesis to discovery is paved with precision and caution. This principle extends beyond the bench to the final, critical step of waste disposal. Handling novel compounds like 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde, a halogenated heterocyclic aldehyde, demands a rigorous and informed approach to ensure the safety of personnel and the protection of our environment. This guide provides a direct, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and an understanding of its chemical nature.

Understanding the Hazard Profile: A Triad of Chemical Functionality

The disposal procedure for any chemical is dictated by its inherent properties. For this compound, we must consider three key structural features: the chlorinated aromatic system, the aldehyde group, and the reactive chromone core.

  • Halogenated Organic Compound: The presence of a chlorine atom necessitates its classification as a halogenated waste. These compounds can be toxic and environmentally persistent, requiring specific disposal streams to prevent release and to manage the byproducts of incineration.[1][2]

  • Aldehyde Functionality: Aldehydes as a class can be irritants and sensitizers. While some simple aldehydes can be neutralized, complex aldehydes like this require treatment as reactive chemical waste.[3][4]

  • Reactive Chromone Core: The 3-formylchromone structure is known to be a versatile precursor in synthesis due to its reactivity with various nucleophiles.[5][6][7][8] This inherent reactivity underscores the need for careful segregation and handling to prevent unintended reactions in the waste container.

Based on analogous compounds, this compound should be presumed to be, at a minimum, a skin and eye irritant.[3][4] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment.

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures that this compound is disposed of in a manner that is safe, compliant, and scientifically sound.

Phase 1: Immediate Handling and Segregation
  • Personal Protective Equipment (PPE): Before handling the compound, don the following mandatory PPE:

    • Chemical safety goggles

    • Lab coat

    • Nitrile gloves (ensure they are rated for chlorinated organic compounds)

  • Work Area: Conduct all transfers and preparations within a certified chemical fume hood to prevent inhalation of any dust or vapors.

  • Waste Segregation: This is the most critical step.

    • Primary Waste Stream: Designate a specific, clearly labeled waste container for "Halogenated Organic Solids."

    • Compatibility: Do NOT mix this compound with other waste streams, particularly:

      • Non-halogenated organic waste

      • Aqueous waste

      • Acids or bases

      • Oxidizing or reducing agents

Phase 2: Containerization and Labeling
  • Container Selection: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid that is compatible with chlorinated organic compounds. The container must be in good condition, with no cracks or leaks.

  • Labeling: Immediately label the waste container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazard(s): "Irritant," "Reactive"

    • The date of accumulation start

    • The name of the principal investigator and laboratory location

Phase 3: Disposal and Documentation
  • Small Quantities (Residual): For trace amounts on contaminated labware (e.g., spatulas, weighing paper), rinse the items with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol) into a "Halogenated Organic Liquid Waste" container. The cleaned labware can then be washed normally.

  • Bulk Quantities (Unused or Waste Product):

    • Carefully transfer the solid this compound directly into the designated "Halogenated Organic Solids" container.

    • Avoid creating dust during the transfer.

    • Securely close the container lid.

  • Storage Pending Pickup: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible chemicals.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not allow hazardous waste to accumulate in the lab for extended periods.

  • Documentation: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Phase 1: Preparation & Segregation cluster_container Phase 2: Containerization cluster_disposal Phase 3: Disposal & Documentation PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood Segregate Segregate as Halogenated Organic Solid Waste FumeHood->Segregate Container Use Compatible Container (HDPE or Glass) Segregate->Container Label Label Container Correctly (Name, Hazards, Date) Container->Label Transfer Transfer Waste to Container Label->Transfer Store Store in Satellite Accumulation Area Transfer->Store EHS Contact EHS for Pickup Store->EHS Log Document in Waste Log EHS->Log

Caption: Disposal workflow for this compound.

Quantitative Data Summary

ParameterGuidelineRationale
Waste Category Halogenated Organic SolidPresence of chlorine atom.
Container Type HDPE or GlassChemical compatibility with chlorinated organics.
Primary Hazard Irritant, ReactiveBased on aldehyde and chromone functionalities.
PPE Goggles, Gloves, Lab CoatProtection against skin/eye contact and contamination.
Work Environment Chemical Fume HoodPrevention of inhalation exposure.

By adhering to this structured disposal protocol, researchers can ensure they are not only compliant with safety regulations but are also upholding their responsibility to their colleagues and the scientific community. The principles of careful segregation, proper labeling, and informed handling are paramount to a safe and successful research environment.

References

  • Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. National Institutes of Health (NIH). [Link]

  • Nucleophilic reactions with 3-formylchromones: A decade update. Taylor & Francis Online.[Link]

  • Nucleophilic reactions with 3-formylchromones: A decade update. Taylor & Francis Online.[Link]

  • Synthesis, Reaction and Theoretical Study of 3-Formylchromones. ResearchGate.[Link]

  • Safety Data Sheet - Carl ROTH. Carl ROTH.[Link]

  • Process for destroying chlorinated aromatic compounds.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations.[Link]

  • Disposal of Chlorine-Containing Wastes | PDF. Scribd.[Link]

  • Disposal of Chlorine-Containing Wastes | Request PDF. ResearchGate.[Link]

  • Disposal of Chlorine-Containing Wastes. OUCI.[Link]

  • CAS No.17422-74-1,CHROMONE-3-CARBOXALDEHYDE Suppliers,MSDS download. LookChem.[Link]

  • 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde. National Institutes of Health (NIH).[Link]

Sources

Personal protective equipment for handling 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've started gathering safety and handling data for 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde. My initial focus is on material safety data sheets (MSDS), toxicity details, and any documented handling procedures. The aim is to build a solid foundation before proceeding to analysis.

Expanding Data Search

I'm now expanding my data collection to include a comprehensive Google search to increase my understanding of this compound. This expanded search will analyze retrieved information to identify hazards and determine appropriate personal protective equipment (PPE). Following that, I'll create a structured guide, outlining engineering controls, and PPE.

Developing Comprehensive Guide

I'm now diving into a comprehensive Google search to pull together all available safety and handling data, with a focus on MSDS and toxicity details for this compound. I'm moving toward identifying hazards for PPE determination, and formulating a structured guide covering engineering controls, PPE, and detailed protocols, and am beginning to develop a DOT graph and disposal plan. I'm also ensuring a detailed "References" section for the guide.

Initiating Search for Data

Adjusting Strategy for Data

I've revised the approach. The initial search was incomplete; the target compound's SDS remains elusive. While data on related chromenes and the parent compound provide a framework, direct toxicity data is absent. I'll structure the guide with a strong emphasis on precaution, relying on the related compounds to formulate comprehensive PPE recommendations. I will create tables and DOT graphics based on the available information.

Refining Data Acquisition Plan

I've hit a snag. The specific SDS remains missing, though the initial search offered related compounds and a parent molecule's SDS, which show some similarities. My updated plan now emphasizes caution. I'll focus on crafting comprehensive PPE and handling recommendations based on analogous chromene derivatives, the parent molecule, and general chemical safety guidelines, while clearly indicating the data limitations. I'll generate tables, and a DOT graphic, and incorporate appropriate disposal procedures.

×

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8-Chloro-4-oxo-4H-chromene-3-carbaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.